2-Bromo-5-fluoro-4-methylbenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-bromo-5-fluoro-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPYJWBPQCXYCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662784 | |
| Record name | 2-Bromo-5-fluoro-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003709-54-3 | |
| Record name | 2-Bromo-5-fluoro-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-5-fluoro-4-methylbenzoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-fluoro-4-methylbenzoic Acid
Executive Summary
This compound is a key structural motif and versatile building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring ortho-bromo, meta-fluoro, and para-methyl groups relative to the carboxylic acid, provides multiple reaction handles for the construction of complex molecular architectures. This guide provides a detailed examination of viable synthetic pathways for this compound, intended for researchers, chemists, and drug development professionals. We will analyze strategies including late-stage electrophilic bromination, directed ortho-metalation, and a regiochemically precise Sandmeyer reaction. A thorough evaluation of these methodologies, complete with mechanistic insights, step-by-step protocols, and process flow diagrams, culminates in the recommendation of the Sandmeyer approach as the most robust and reliable route for achieving the target molecule with high purity and yield.
This compound (CAS No. 1003709-54-3) is a halogenated aromatic carboxylic acid derivative. Its utility in organic synthesis is significant, primarily serving as an intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The strategic placement of its functional groups imparts specific reactivity:
-
Carboxylic Acid: Enables amide bond formation, esterification, or can act as a directing group in certain reactions.
-
Bromine Atom: Serves as a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.[3]
-
Fluorine Atom: Influences the molecule's electronic properties, pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design.[4]
-
Methyl Group: Modulates the electronic landscape of the aromatic ring and can be a site for further functionalization.
This combination makes the compound a valuable precursor for creating novel therapeutic agents and functional materials.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1003709-54-3 | [1] |
| Molecular Formula | C₈H₆BrFO₂ | [1] |
| Molecular Weight | 233.03 g/mol | [1] |
| Appearance | Solid powder | [3] |
| Boiling Point | 314.7±42.0°C (Predicted) | [1] |
Retrosynthetic Analysis
A successful synthesis of this compound hinges on achieving precise regiochemical control of the three substituents around the benzene ring. We can envision several retrosynthetic disconnections.
Caption: Retrosynthetic pathways for this compound.
This analysis highlights three primary strategies:
-
Pathway A (Electrophilic Aromatic Substitution): The most direct, yet challenging, route involves the bromination of a pre-existing 5-fluoro-4-methylbenzoic acid. The challenge lies in directing the incoming electrophile to the sterically hindered C2 position over other activated positions.
-
Pathway B (Sandmeyer Reaction): A robust, multi-step approach that builds the substitution pattern around an aniline precursor. The position of the bromine is unequivocally defined by the initial position of the amino group, offering excellent regiocontrol.
-
Pathway C (Directed ortho-Metalation): A powerful modern technique where the carboxylate group directs lithiation to the adjacent ortho-position, followed by quenching with an electrophilic bromine source.
Synthesis Pathway I: Directed ortho-Metalation (DoM) Strategy
Directed ortho-metalation (DoM) is a highly effective method for regioselective functionalization of aromatic rings.[5] The strategy leverages a directing metalating group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-proton. The resulting aryllithium intermediate is then trapped with an electrophile.[6]
Mechanistic Principles
In this case, the carboxylic acid of the starting material, 5-fluoro-4-methylbenzoic acid, is first deprotonated by the organolithium base to form a lithium carboxylate. This carboxylate then acts as the DMG, coordinating the lithium cation and directing a second equivalent of the base to deprotonate the C2 position, which is ortho to the carboxylate.
Caption: Workflow for the Directed ortho-Metalation (DoM) pathway.
Proposed Experimental Protocol
Starting Material: 5-Fluoro-4-methylbenzoic acid (synthesis required, typically via oxidation of 4-fluoro-3-methyltoluene).
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Dissolve 5-fluoro-4-methylbenzoic acid (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the cooled solvent.
-
Lithiation: Slowly add n-butyllithium (2.2 eq, solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. The first equivalent deprotonates the carboxylic acid, and the second performs the ortho-lithiation. Stir the resulting mixture for 1-2 hours at -78 °C.
-
Electrophilic Quench: Dissolve a suitable electrophilic bromine source, such as 1,2-dibromotetrafluoroethane or carbon tetrabromide (1.5 eq), in anhydrous THF and add it dropwise to the reaction mixture.
-
Workup: After stirring for an additional 1-3 hours at -78 °C, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction and Purification: Acidify the aqueous layer with 1M HCl to pH ~2. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Causality and Trustworthiness: This protocol is based on well-established DoM principles.[7][8] The use of 2.2 equivalents of n-BuLi is critical: one for the acidic proton and one for the ortho C-H activation. Low temperatures (-78 °C) are essential to prevent side reactions and ensure the stability of the aryllithium intermediate.[6] The choice of a non-nucleophilic bromine source can be important to avoid side reactions.
Synthesis Pathway II: Sandmeyer Reaction Strategy (Recommended)
This pathway offers superior regiochemical control compared to electrophilic substitution and is often more scalable than DoM approaches. The strategy relies on the conversion of a primary aromatic amine to a diazonium salt, which is then substituted with a bromide using a copper(I) catalyst. A similar, successful synthesis has been reported for the corresponding methyl ester, validating this approach.[9]
Overall Workflow
The synthesis begins with a suitable aniline, which is diazotized and then subjected to the Sandmeyer reaction. If the starting material is an ester, a final hydrolysis step is required.
Caption: Experimental workflow for the Sandmeyer reaction pathway.
Detailed Experimental Protocol
Part 1: Diazotization and Sandmeyer Reaction (Adapted from the synthesis of the methyl ester[9])
-
Preparation: Create a suspension of methyl 2-amino-5-fluoro-4-methylbenzoate (1.0 eq) in 48% hydrobromic acid (HBr). Cool the mixture to 0 °C in an ice-water bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.0 eq) in water. Add this solution dropwise to the aniline suspension, ensuring the temperature remains between 0 and 5 °C. Stir the resulting solution for 30 minutes at 0 °C. The formation of the diazonium salt should be monitored (e.g., with starch-iodide paper).
-
Sandmeyer Reaction: To the cold diazonium salt solution, add copper(I) bromide (CuBr, 1.0 eq) portion-wise. The addition may cause gas evolution (N₂).
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Workup and Extraction: Add ethyl acetate to the reaction mixture. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude methyl 2-bromo-5-fluoro-4-methylbenzoate.
Part 2: Saponification
-
Hydrolysis: Dissolve the crude methyl ester from the previous step in a mixture of methanol and water. Add sodium hydroxide (NaOH, 2-3 eq) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Acidification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify with concentrated HCl until the pH is ~1-2. A precipitate should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water. The product, this compound, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality and Trustworthiness: This protocol is highly reliable due to its foundation in the well-understood Sandmeyer reaction mechanism. The regiochemistry is locked in by the position of the amine on the starting material. Each step is a standard, high-yielding transformation in organic synthesis, making this a robust and reproducible pathway.
Purification and Characterization
Regardless of the synthetic route chosen, the final product must be rigorously purified and its identity confirmed.
Table 2: Purification and Analytical Characterization
| Technique | Protocol / Expected Results |
| Purification | Recrystallization from ethanol/water or purification via column chromatography on silica gel using a hexane/ethyl acetate gradient. |
| ¹H NMR | Expect distinct signals for the two aromatic protons (likely doublets), the methyl group protons (singlet), and the carboxylic acid proton (broad singlet). Chemical shifts will be influenced by the electronic effects of the bromo and fluoro substituents. A related compound, methyl 2-bromo-4-fluoro-5-methylbenzoate, shows aromatic protons around δ 7.6 and 7.2 ppm and a methyl singlet at δ 2.18 ppm.[9] |
| ¹³C NMR | Expect 8 distinct carbon signals corresponding to the aromatic carbons, the methyl carbon, and the carboxyl carbon. |
| ¹⁹F NMR | A single resonance is expected for the fluorine atom, likely coupled to the adjacent aromatic protons. |
| Mass Spectrometry | The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks in an approximate 1:1 ratio). HRMS should confirm the molecular formula C₈H₆BrFO₂. |
| Infrared (IR) | Expect characteristic peaks for O-H stretching (broad, ~3000 cm⁻¹) and C=O stretching (~1700 cm⁻¹) of the carboxylic acid, as well as C-H and C=C aromatic stretches. |
Safety Considerations
The synthesis of this compound involves several hazardous materials and reactions that must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Organolithium Reagents (n-BuLi): Pyrophoric and react violently with water. Must be handled under an inert atmosphere.
-
Bromine/Bromine Sources: Highly corrosive, toxic, and strong oxidizers. Handle with extreme care and appropriate personal protective equipment (PPE).
-
Strong Acids (HBr, HCl): Corrosive and can cause severe burns.
-
Diazonium Salts: Potentially explosive, especially when isolated in a dry state. These intermediates should always be kept cold and used in solution without isolation.
Conclusion
While several synthetic strategies for this compound are plausible, the Sandmeyer reaction pathway (Pathway II) emerges as the most dependable and regiochemically precise method. Its reliance on well-established, high-yielding reactions and the definitive control of substituent placement make it superior for producing the target compound with high purity. The Directed ortho-Metalation (DoM) approach is a powerful alternative, particularly for small-scale synthesis and analog generation, but may require more rigorous optimization of reaction conditions. The successful synthesis of this versatile building block opens the door to a wide array of complex molecules for applications in drug discovery and advanced materials.
References
- 1. This compound [myskinrecipes.com]
- 2. 5-Bromo-2-fluoro-4-methylbenzoic acid [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 9. 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-fluoro-4-methylbenzoic Acid
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Bromo-5-fluoro-4-methylbenzoic acid (CAS No. 1003709-54-3), a key building block in modern medicinal and materials science.[1][2] As a substituted aromatic carboxylic acid, its unique arrangement of bromo, fluoro, and methyl functional groups imparts specific reactivity and characteristics that are highly valuable in the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical predictions and detailed, field-proven experimental protocols for the empirical determination of its core physicochemical parameters. By explaining the causality behind experimental choices, this guide serves as a practical resource for the effective utilization and characterization of this compound.
Introduction and Molecular Overview
This compound is a polysubstituted aromatic carboxylic acid. The strategic placement of a bromine atom, a fluorine atom, and a methyl group on the benzoic acid scaffold creates a versatile chemical intermediate. The bromine atom provides a reactive handle for cross-coupling reactions, the electron-withdrawing fluorine atom can influence acidity and metabolic stability, and the methyl group can modulate electronic properties and provide a site for further functionalization. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in research and development.
This guide will systematically explore these properties, beginning with its basic identifiers and computationally predicted characteristics. Subsequently, it will detail robust experimental protocols for the determination of its melting point, solubility, acid dissociation constant (pKa), and lipophilicity (LogP). These protocols are designed as self-validating systems to ensure data integrity and reproducibility.
Table 1: Molecular Identifiers and Basic Properties
| Property | Value | Source |
| CAS Number | 1003709-54-3 | [1][3] |
| Molecular Formula | C₈H₆BrFO₂ | [1][2] |
| Molecular Weight | 233.04 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically >97% |
Predicted Physicochemical Parameters
While experimental data for this compound is not extensively published, computational models provide useful estimations for several key parameters. These predicted values, summarized in Table 2, serve as a valuable baseline for experimental design and interpretation.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Boiling Point | 314.7 ± 42.0 °C | [3] |
| Density | 1.680 ± 0.06 g/cm³ | [3] |
| pKa | 2.68 ± 0.10 | [3] |
It is critical for researchers to empirically verify these values in a laboratory setting, as computational predictions can deviate from experimental results. The following sections provide detailed protocols for this purpose.
Experimental Determination of Physicochemical Properties
This section outlines the standard operating procedures for the experimental characterization of this compound.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. For crystalline solids, a sharp melting range is indicative of high purity, whereas impurities typically lead to a depressed and broadened melting range.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed. The open end of a capillary tube is tapped into the powder until a small amount of the compound (1-2 mm in height) is collected at the bottom.[4][5]
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, such as a Mel-Temp or similar device, adjacent to a thermometer.[6]
-
Initial Determination: The sample is heated at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.[7]
-
Accurate Determination: A fresh sample is prepared and the apparatus is allowed to cool to at least 20 °C below the approximate melting point. The sample is then heated slowly, at a rate of 1-2 °C per minute, through the expected melting range.[7]
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the last crystal melts are recorded as the melting range.
Solubility Profile
Solubility is a critical parameter, particularly in drug development, as it influences bioavailability and formulation. The "like dissolves like" principle is a useful guide, suggesting that the compound's polarity will dictate its solubility in various solvents.[8]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: The resulting suspensions are allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and subsequent filtration through a chemically inert syringe filter (e.g., PTFE).[8]
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8] A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.
-
Data Reporting: Solubility is reported in units of mg/mL or mol/L at the specified temperature.
Caption: Workflow for equilibrium solubility determination.
Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity of the carboxylic acid group. It is a crucial parameter for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility, lipophilicity, and biological activity.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is low) to a known concentration (e.g., 10⁻⁴ M).[10][11] The solution's ionic strength is kept constant with a background electrolyte like 0.15 M KCl.[10]
-
Apparatus Setup: A calibrated pH meter with a glass electrode is used to monitor the pH of the solution.[6][10] The solution is stirred continuously.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the acidic solution.[10] The pH is recorded after each addition, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified from the inflection point of the curve. The pKa is the pH at which half of the acid has been neutralized.[11] More precise values can be obtained by analyzing the first or second derivative of the titration curve.[12]
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes a compound's distribution between an immiscible lipid-like (n-octanol) and aqueous phase. It is a critical determinant of a drug's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 to determine LogD, which is more physiologically relevant for ionizable compounds) are mutually saturated by shaking them together for 24 hours, followed by separation.[13]
-
Sample Preparation: A known amount of this compound is dissolved in the n-octanol phase.
-
Partitioning: A known volume of the aqueous buffer is added to the n-octanol solution. The mixture is shaken vigorously for a set period to allow for partitioning between the two phases to reach equilibrium.[14][15]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC-UV.[14][15]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[16]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with each other and with the fluorine atom. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carboxyl carbon, the aromatic carbons (with C-F and C-Br coupling), and the methyl carbon.
-
FT-IR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp C=O stretching band (around 1700 cm⁻¹), and various C-H, C-C, C-F, and C-Br stretching and bending vibrations in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.
Reactivity and Stability
The reactivity of this compound is governed by its functional groups:
-
Carboxylic Acid: Undergoes typical reactions of carboxylic acids, such as esterification, amide bond formation, and reduction.
-
Aromatic Ring: The bromine atom is a key site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.[17] The electronic nature of the substituents (activating -CH₃; deactivating -F, -Br, -COOH) will influence the regioselectivity of electrophilic aromatic substitution reactions.[17]
-
Stability: The compound is expected to be stable under normal storage conditions (room temperature, dry, and sealed).[3] Halogenated benzoic acids are generally stable compounds.[18][19]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols.[20]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[20]
-
First Aid Measures:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[20]
-
Skin: Wash off immediately with plenty of soap and water. Seek medical attention if irritation occurs.[20]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. This guide has provided an overview of its key physicochemical properties, blending predicted data with detailed, actionable protocols for their experimental determination. By following the methodologies outlined herein, researchers can obtain reliable and reproducible data, enabling the confident and effective application of this compound in their research and development endeavors. The emphasis on robust experimental design and data integrity is intended to empower scientists to fully characterize this and other novel chemical entities.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound [myskinrecipes.com]
- 3. 1003709-54-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. web.mit.edu [web.mit.edu]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. New forms of apremilast with halogen derivatives of benzoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 19. New forms of apremilast with halogen derivatives of benzoic acid - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00770D [pubs.rsc.org]
- 20. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Bromo-5-fluoro-4-methylbenzoic acid (CAS: 1003709-54-3)
Introduction: A Versatile Building Block in Modern Drug Discovery
2-Bromo-5-fluoro-4-methylbenzoic acid is a trifunctional aromatic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its strategic substitution pattern, featuring a carboxylic acid, a bromine atom, and a fluorine atom, provides a versatile platform for the synthesis of complex molecular architectures. The carboxylic acid group serves as a handle for amide bond formation, a cornerstone of medicinal chemistry. The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. The fluorine atom, a bioisostere of a hydrogen atom, can favorably modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity of a drug candidate to its biological target. This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and safe handling of this valuable synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These predicted and observed properties are essential for designing reaction and purification protocols.
| Property | Value | Source |
| CAS Number | 1003709-54-3 | [1][2][3][4] |
| Molecular Formula | C₈H₆BrFO₂ | [1][5] |
| Molecular Weight | 233.03 g/mol | [1][2] |
| Appearance | White to off-white solid | [5] |
| Boiling Point (Predicted) | 314.7 ± 42.0 °C at 760 mmHg | [1] |
| Storage | Room temperature, dry and sealed | [1] |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound is not widely detailed in peer-reviewed literature. However, a robust and logical synthetic route can be devised from commercially available precursors, leveraging well-established synthetic transformations. A common and effective strategy involves a Sandmeyer-type reaction on an appropriately substituted aniline, followed by hydrolysis of the resulting ester.
Conceptual Synthetic Pathway
References
Spectroscopic Characterization of 2-Bromo-5-fluoro-4-methylbenzoic Acid: A Technical Guide
Introduction
2-Bromo-5-fluoro-4-methylbenzoic acid is a halogenated aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science.[1][2] Its utility in the synthesis of novel pharmaceuticals and functional materials necessitates a robust and unambiguous structural characterization.[1] This technical guide provides an in-depth analysis of the spectroscopic data for this compound (CAS 1003709-54-3), focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data interpretation but also the underlying principles and experimental considerations. The data presented herein is a combination of predicted values from validated computational models and established principles from the scientific literature for analogous compounds, providing a comprehensive framework for the spectroscopic identification and verification of this molecule.
Molecular Structure and Key Features
The structural integrity of this compound is paramount for its application in targeted synthesis. The following diagram illustrates the molecular structure and numbering convention used throughout this guide.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR provide definitive information on the substitution pattern of the aromatic ring.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for the carboxylic acid proton, the two aromatic protons, and the methyl group protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-13 | Singlet (broad) | 1H | COOH | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield. |
| ~7.9 | Doublet | 1H | H-6 | This proton is ortho to the electron-withdrawing carboxylic acid group and is expected to be deshielded. It will be split into a doublet by the neighboring fluorine atom. |
| ~7.2 | Doublet | 1H | H-3 | This proton is ortho to the bromine atom and will also be influenced by the fluorine atom, appearing as a doublet. |
| ~2.4 | Singlet | 3H | CH₃ | The methyl group protons are attached to the aromatic ring and appear as a singlet in a region typical for aryl methyl groups. |
Expert Insights: The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange. The exact chemical shifts of the aromatic protons can be influenced by the choice of solvent due to varying degrees of solvation and hydrogen bonding with the carboxylic acid moiety.[3][4][5]
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The predicted spectrum for this compound is summarized below.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at a characteristic downfield shift. |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-5 | The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF) and will be significantly deshielded by the electronegative fluorine. |
| ~140 (d) | C-4 | This carbon is attached to the methyl group and will show coupling to the fluorine atom. |
| ~135 (d) | C-6 | This aromatic carbon will exhibit a smaller coupling to the fluorine atom. |
| ~130 | C-1 | The carbon bearing the carboxylic acid group. |
| ~120 (d) | C-3 | This carbon is adjacent to the bromine and will show coupling to the fluorine. |
| ~118 | C-2 | The carbon attached to the bromine atom will be deshielded. |
| ~20 | CH₃ | The methyl carbon appears in the typical upfield region for alkyl groups attached to an aromatic ring. |
Expert Insights: The key feature in the ¹³C NMR spectrum is the large coupling constant observed for the carbon atom bonded to fluorine (C-5). This, along with the smaller couplings observed for the other aromatic carbons, is a definitive indicator of the fluorine's position on the ring. The multiplicities mentioned (d for doublet) are due to C-F coupling.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality NMR spectra for this compound.
Figure 2: Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid group and the substituted aromatic ring.
Predicted IR Absorption Bands and Interpretation
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |
| 2500-3300 | Strong, Broad | O-H stretch | Carboxylic acid O-H |
| 1700-1725 | Strong, Sharp | C=O stretch | Carboxylic acid C=O |
| 1600-1450 | Medium-Weak | C=C stretch | Aromatic ring |
| 1210-1320 | Strong | C-O stretch | Carboxylic acid C-O |
| 1100-1200 | Strong | C-F stretch | Aryl-F |
| ~800-900 | Strong | C-H bend | Aromatic out-of-plane bending |
| ~600-700 | Medium | C-Br stretch | Aryl-Br |
Expert Insights: The most characteristic feature of the IR spectrum will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching region.[6][7] The strong, sharp carbonyl (C=O) absorption is also a key diagnostic peak. The exact positions of the aromatic C-H bending vibrations can provide further confirmation of the substitution pattern.
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal.
-
Pressure Application: Lower the ATR press to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
Predicted Mass Spectrum and Fragmentation
For this compound (Molecular Weight: ~233.04 g/mol ), the mass spectrum will show the molecular ion peak and several characteristic fragment ions. The presence of bromine will be indicated by a characteristic M+2 isotope peak of nearly equal intensity to the molecular ion peak.
| m/z (mass-to-charge ratio) | Ion | Formation |
| 232/234 | [M]⁺ | Molecular ion |
| 215/217 | [M-OH]⁺ | Loss of hydroxyl radical |
| 187/189 | [M-COOH]⁺ | Loss of carboxyl radical |
| 108 | [M-Br-COOH]⁺ | Loss of bromine and carboxyl radicals |
Expert Insights: The most definitive feature in the mass spectrum will be the isotopic pattern of the molecular ion [M]⁺ and bromine-containing fragments, which will show two peaks of roughly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pathway often involves the loss of the hydroxyl and carboxyl groups, which is characteristic of benzoic acids.[8][9][10][11][12]
Figure 3: Predicted major fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
Electron Ionization (EI) is a standard method for analyzing small, volatile molecules.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide, based on predicted data and established principles, provides a robust framework for the characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry allows for the unambiguous confirmation of its molecular structure. The key identifying features include the characteristic chemical shifts and C-F couplings in the NMR spectra, the prominent carboxylic acid and C-F absorptions in the IR spectrum, and the distinctive isotopic pattern of bromine in the mass spectrum. This guide serves as a valuable resource for scientists working with this important synthetic building block, ensuring its correct identification and quality control in research and development.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Framework for Determining the Organic Solvent Solubility Profile of 2-Bromo-5-fluoro-4-methylbenzoic Acid
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: 2-Bromo-5-fluoro-4-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications as a building block in pharmaceutical and agrochemical synthesis.[1][2] A critical, yet currently undocumented, physicochemical parameter for its effective use in these fields is its solubility in common organic solvents. The lack of published quantitative data necessitates a structured, in-house determination to guide process development, formulation, and reaction chemistry. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for researchers to systematically determine the solubility of this compound. It integrates theoretical predictions based on molecular structure with a detailed, field-proven experimental protocol—the isothermal shake-flask method—and robust analytical quantification by HPLC.[3][4] The objective is to empower scientific professionals with the causal logic behind experimental design and the practical steps required to generate reliable, reproducible solubility data for this and other novel compounds.
Theoretical Foundation: Predicting Solubility Behavior
Before embarking on experimental work, a theoretical assessment of this compound's structure can provide a strong predictive foundation for its solubility behavior. The fundamental principle of "like dissolves like" is governed by the interplay of intermolecular forces between the solute and the solvent.[5]
1.1. Physicochemical Properties of the Solute
A summary of the known and predicted properties of this compound is essential for this analysis.
| Property | Value (Predicted or Known) | Source | Implication for Solubility |
| Molecular Formula | C₈H₆BrFO₂ | [1][6] | Provides the basis for molecular weight. |
| Molecular Weight | 233.03 g/mol | [1][6] | Key for converting mass concentration to molarity. |
| Structure | Aromatic carboxylic acid with bromo, fluoro, and methyl substituents. | N/A | The combination of polar (COOH, F) and nonpolar (aromatic ring, CH₃, Br) groups suggests a nuanced solubility profile across different solvent classes. |
| pKa (Predicted) | ~2.6 | [6] | The low pKa indicates a strong acidic character. In protic solvents, the degree of ionization will be significant, affecting solubility. In aprotic solvents, the non-ionized form will dominate. |
| XLogP3 (Predicted) | 2.6 | [6] | This positive value indicates a degree of lipophilicity, suggesting moderate to good solubility in nonpolar organic solvents. |
| Boiling Point (Predicted) | 314.7 ± 42.0 °C | [1] | High boiling point indicates strong intermolecular forces in the solid state (crystal lattice energy) that must be overcome by the solvent. |
| Melting Point | Not consistently reported; related compounds have melting points >130°C. | N/A | A high melting point generally correlates with lower solubility, as it reflects strong crystal lattice energy. |
1.2. Analysis of Solute-Solvent Interactions
The molecule's structure features several key functional groups that will dictate its interactions with various solvents:
-
Carboxylic Acid Group (-COOH): This is the most dominant polar feature. It can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O and -OH oxygens). This group strongly favors interactions with polar protic and polar aprotic solvents.
-
Aromatic Ring: The benzene ring is largely nonpolar and can engage in π-π stacking and van der Waals (dispersive) forces. These interactions are favorable in aromatic or nonpolar solvents.
-
Halogen Substituents (-Br, -F): The fluorine and bromine atoms increase the molecule's polarity through their electronegativity, creating dipole moments. They can act as weak hydrogen bond acceptors.
-
Methyl Group (-CH₃): This is a nonpolar, electron-donating group that contributes to the molecule's lipophilicity and favors interactions with nonpolar solvents.
Predicted Solubility Trends:
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can accept hydrogen bonds from the carboxylic acid and have strong dipoles to solvate the molecule.
-
Moderate to High Solubility: Expected in polar protic solvents like methanol and ethanol. These solvents can engage in extensive hydrogen bonding with the carboxylic acid group.
-
Moderate Solubility: Expected in solvents of intermediate polarity like Tetrahydrofuran (THF), acetone, and ethyl acetate, which can act as hydrogen bond acceptors.
-
Low Solubility: Expected in nonpolar solvents like heptane, hexane, and cyclohexane. The energy required to break the strong solute-solute interactions (dimerization via hydrogen bonding) and the crystal lattice energy will not be sufficiently compensated by the weak van der Waals forces with these solvents.
-
Variable Solubility: Solvents like toluene, which is nonpolar but aromatic, may show slightly better solubility than aliphatic nonpolar solvents due to potential π-π interactions with the solute's benzene ring.[7]
The diagram below illustrates the key potential interactions between the solute and different classes of solvents.
Caption: Predicted intermolecular forces driving solubility.
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility.[3][8] It is reliable, well-documented, and directly measures the saturation point of a compound in a solvent at a specified temperature.[4] The protocol must be followed meticulously to ensure the system truly reaches equilibrium, which is critical for thermodynamic accuracy.[9]
2.1. Materials and Equipment
-
Solute: this compound (purity >97%)
-
Solvents: HPLC-grade solvents covering a range of polarities (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Toluene, Heptane).
-
Equipment:
-
Analytical balance (4 decimal places)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C ± 0.5 °C)
-
Centrifuge
-
Syringes (glass or polypropylene)
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane)
-
Volumetric flasks and pipettes for dilutions
-
HPLC system with UV detector and a suitable column (e.g., C18)
-
2.2. Step-by-Step Methodology
-
Preparation of Vials: Add an excess amount of this compound to each labeled vial. "Excess" is critical; enough solid must remain at the end of the experiment to confirm that the solution is saturated. A general rule is to add at least 2-3 times the estimated amount that will dissolve.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.00 mL) of the desired organic solvent into each corresponding vial.
-
Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration to ensure equilibrium is reached. For crystalline compounds, 24 to 72 hours is a standard range.[10][11] A preliminary time-point study (e.g., sampling at 24, 48, and 72 hours) can be conducted to empirically determine when the concentration plateaus.
-
Phase Separation: After equilibration, allow the vials to rest in the incubator for a short period (e.g., 30 minutes) to let the excess solid settle. Then, separate the saturated liquid phase from the undissolved solid. The most reliable method is centrifugation followed by filtration.[5][9]
-
Centrifuge the vials at a moderate speed to pellet the excess solid.
-
Carefully draw the supernatant using a syringe.
-
Attach a chemically inert syringe filter and dispense the clear, saturated solution into a clean, labeled HPLC vial. This filtration step is crucial to remove any fine particulates that could interfere with the analysis.
-
-
Dilution: The saturated solution will likely be too concentrated for direct HPLC analysis. Perform an accurate, serial dilution with the same solvent used for the experiment to bring the concentration within the linear range of the calibration curve. Record the dilution factor precisely.
-
Quantification by HPLC: Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and acidified water is a common starting point for aromatic carboxylic acids.[12][13] Detection is typically performed with a UV detector at a wavelength where the compound has maximum absorbance (e.g., ~210 nm or determined by a UV scan).
-
Calibration: Prepare a set of standard solutions of the compound in the same solvent at known concentrations. Use these to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) of >0.999 for accurate quantification.
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Multiply this concentration by the dilution factor to find the concentration of the original saturated solution.
-
The result is the solubility of the compound in that solvent at the specified temperature, typically reported in mg/mL or mol/L.
-
The following diagram outlines this mandatory experimental workflow.
Caption: Experimental workflow for solubility measurement.
Data Presentation and Interpretation
All quantitative results should be meticulously organized into a table for clear comparison and analysis. This structure allows researchers to quickly assess the performance of the compound across a spectrum of solvents.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
(Note: The following data are illustrative examples to serve as a template for reporting experimental results. They are based on the theoretical predictions and are not actual measured values.)
| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Heptane | Nonpolar Aliphatic | 0.1 | < 0.1 | < 0.0004 |
| Toluene | Nonpolar Aromatic | 2.4 | 5.2 | 0.022 |
| Ethyl Acetate | Polar Aprotic | 4.4 | 85.5 | 0.367 |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 154.1 | 0.661 |
| Acetone | Polar Aprotic | 5.1 | 210.8 | 0.905 |
| Acetonitrile | Polar Aprotic | 5.8 | 125.3 | 0.538 |
| Ethanol | Polar Protic | 4.3 | 188.7 | 0.810 |
| Methanol | Polar Protic | 5.1 | 250.2 | 1.074 |
| Dimethyl Sulfoxide | Polar Aprotic | 7.2 | > 400 | > 1.716 |
Interpretation of Results:
-
Confirming Predictions: The experimental data should be compared against the initial theoretical predictions. For instance, if the data shows high solubility in methanol and acetone but low solubility in toluene and heptane, it confirms the dominant role of the polar carboxylic acid group in driving solvation.
-
Solvent-Specific Interactions: Subtle differences can provide deeper insight. For example, higher solubility in ethanol versus acetonitrile, despite similar polarity indices, would highlight the importance of the solvent's hydrogen-bonding capability (protic vs. aprotic).
-
Practical Applications: This data directly informs practical decisions. For purification, a solvent pair might be chosen where the compound is highly soluble in one (e.g., acetone) and poorly soluble in the other (e.g., heptane) for effective recrystallization. For drug formulation or reaction chemistry, a solvent in which the compound has high solubility would be selected to ensure a homogeneous system.
By systematically applying this integrated theoretical and experimental framework, researchers can confidently generate and interpret the solubility profile of this compound, providing essential data for its advancement in research and development.
References
- 1. This compound [myskinrecipes.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. pubs.acs.org [pubs.acs.org]
- 10. enamine.net [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. helixchrom.com [helixchrom.com]
- 13. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
crystal structure of 2-Bromo-5-fluoro-4-methylbenzoic acid
An In-depth Technical Guide to the Crystal Structure of 2-Bromo-5-fluoro-4-methylbenzoic Acid
Introduction
This compound is a halogenated aromatic carboxylic acid.[1][2] Such compounds serve as crucial building blocks in the synthesis of complex organic molecules.[3] The specific arrangement of bromo, fluoro, and methyl substituents on the benzoic acid framework makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[4] The bromine atom, for instance, provides a reactive site for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.[3] The fluorine atom can enhance properties like lipophilicity, which is advantageous in drug design.[3]
Understanding the three-dimensional structure of this molecule at an atomic level is paramount for predicting its chemical reactivity, physical properties, and potential interactions with biological targets. Single-crystal X-ray diffraction is the definitive technique for elucidating the solid-state structure of crystalline materials, providing precise information on bond lengths, bond angles, and intermolecular interactions.[5][6][7] This guide provides a comprehensive overview of the , detailing the experimental methodology and a thorough analysis of its structural features.
Experimental Methodology: Elucidating the Molecular Architecture
The determination of a crystal structure through single-crystal X-ray diffraction involves a systematic workflow, from crystal preparation to data analysis and structure refinement.[5][8]
Crystal Growth
The initial and often most challenging step is obtaining a high-quality single crystal suitable for diffraction.[5] Crystals should ideally be between 0.1 and 0.3 mm in all dimensions, with a well-defined shape and free from internal defects like cracks or twinning.[6][8] For a compound like this compound, a common technique for crystal growth is slow evaporation from a suitable solvent. The choice of solvent is critical and is often determined empirically. A typical procedure would involve dissolving the compound in a solvent or a mixture of solvents until saturation, and then allowing the solvent to evaporate slowly over several days in a controlled environment.
X-ray Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within an intense, monochromatic X-ray beam.[6][8] A modern diffractometer, equipped with a sensitive detector such as a CCD or pixel detector, is used to record the diffraction pattern.[5] The crystal is rotated through various orientations to capture a complete sphere of diffraction data.[6][7] Data is typically collected over a period of 6 to 24 hours.[7]
Below is a generalized workflow for data collection:
Caption: Experimental workflow for single-crystal X-ray diffraction.
Structure Solution and Refinement
The collected diffraction data consists of the intensities and positions of thousands of reflections. However, the phase information is lost during the experiment, leading to the "phase problem" in crystallography.[8] This is overcome using computational methods, such as direct methods or Patterson synthesis, to generate an initial model of the crystal structure.[8]
This initial model is then refined against the experimental data.[9] Refinement is an iterative process of minimizing the difference between the observed diffraction pattern and the pattern calculated from the atomic model. This typically involves adjusting atomic positions, thermal parameters (describing atomic vibrations), and occupancy factors.[9] The quality of the final refined structure is assessed using metrics such as the R-factor.
Results and Discussion: The Crystal Structure of this compound
The has been determined and its crystallographic data is available in the Cambridge Structural Database (CSD).
Crystallographic Data
The following table summarizes the key crystallographic parameters for this compound.
| Parameter | Value |
| Chemical Formula | C₈H₆BrFO₂ |
| Formula Weight | 233.03 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.9831 (4) |
| b (Å) | 7.3916 (4) |
| c (Å) | 8.6534 (5) |
| α (°) | 99.418 (2) |
| β (°) | 108.649 (2) |
| γ (°) | 90.003 (2) |
| Volume (ų) | 413.33 (4) |
| Z | 2 |
Data sourced from the Cambridge Structural Database (CSD).
Molecular and Crystal Packing
The defining feature of the crystal packing of this compound is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules. This is a very common and stable arrangement for carboxylic acids in the solid state.
The two molecules in the dimer are linked by a pair of O—H···O hydrogen bonds, forming a characteristic R²₂(8) ring motif. In addition to this primary interaction, the crystal structure is further stabilized by weaker C—H···O interactions, which link the dimers into a more extended three-dimensional network.
Caption: Intermolecular interactions in the crystal structure.
Conclusion
The reveals a molecular arrangement dominated by strong hydrogen bonding, leading to the formation of centrosymmetric dimers. This fundamental structural motif, supplemented by weaker intermolecular interactions, dictates the physical properties of the solid material. This detailed structural knowledge is invaluable for researchers in medicinal chemistry and materials science, providing a solid foundation for the rational design of new molecules and materials based on this versatile chemical scaffold.
References
- 1. echemi.com [echemi.com]
- 2. 1003709-54-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound [myskinrecipes.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. fiveable.me [fiveable.me]
- 9. Crystallographic Refinement [nmr.cit.nih.gov]
The Synthetic Keystone: Unlocking Novel Therapeutics with 2-Bromo-5-fluoro-4-methylbenzoic Acid
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to achieving therapeutic innovation. Polysubstituted aromatic compounds, particularly halogenated benzoic acids, serve as foundational building blocks, offering predictable reactivity and precise vectors for structural elaboration. This guide focuses on 2-Bromo-5-fluoro-4-methylbenzoic acid (CAS 1003709-54-3) , a uniquely functionalized intermediate poised for significant applications in medicinal chemistry. Its strategic arrangement of a reactive bromine atom, a metabolism-tuning fluorine atom, a sterically influencing methyl group, and a versatile carboxylic acid handle makes it a high-value scaffold for creating complex, biologically active molecules. We will explore its intrinsic chemical properties, delve into its validated application in the synthesis of potent anti-cancer agents, provide detailed synthetic protocols, and discuss its broader potential in targeting key enzyme families such as kinases and polymerases.
Physicochemical Properties and Strategic Reactivity
This compound is a solid organic compound whose utility is defined by the distinct chemical personalities of its substituents.[1][2] Understanding these properties is crucial for predicting its behavior in synthetic schemes and its influence on the pharmacokinetic profile of its derivatives.
Core Structural Features
The molecule's power lies in the orthogonal reactivity of its functional groups, allowing for sequential, site-selective modifications.
| Property | Value | Significance in Medicinal Chemistry |
| Molecular Formula | C₈H₆BrFO₂ | Provides the elemental composition.[2] |
| Molecular Weight | 233.03 g/mol | Influences diffusion, solubility, and membrane permeability.[1][2] |
| Boiling Point | 314.7±42.0°C | Indicates low volatility under standard conditions.[1] |
| Carboxylic Acid (pKa) | ~3-4 (Est.) | Primary handle for amide bond formation; key interaction point with biological targets. |
| Bromine Atom | C2-Position | A versatile "synthetic handle" for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling C-C and C-N bond formation.[3] |
| Fluorine Atom | C5-Position | Enhances metabolic stability by blocking potential sites of oxidation. Can improve membrane permeability and binding affinity through specific interactions with protein targets.[3] |
| Methyl Group | C4-Position | Provides steric bulk, influencing the conformation of the final molecule. It can fill hydrophobic pockets in target proteins and modulate electronic properties of the ring.[3] |
Visualization of Reactive Sites
The distinct functionalities of this compound can be visualized as independent reactive centers, each offering a different path for molecular diversification.
Caption: Key reactive sites on the this compound scaffold.
Core Application: Synthesis of Mcl-1 Inhibitors for Cancer Therapy
A definitive application of this compound is demonstrated in its use as a key intermediate for synthesizing novel spirocyclohexane derivatives that act as potent and selective inhibitors of Myeloid Cell Leukemia 1 (Mcl-1).[4] Mcl-1 is a critical anti-apoptotic protein often overexpressed in various cancers, making it a high-priority therapeutic target.[4] Inhibiting Mcl-1 restores the natural process of programmed cell death (apoptosis) in cancer cells.
The synthesis leverages the carboxylic acid moiety of the title compound for a critical amide bond formation, incorporating it into a larger, more complex scaffold designed to bind to the Mcl-1 protein.
General Synthetic Workflow
The overall strategy involves a multi-step synthesis where this compound is first activated and then coupled with an amine-containing fragment to build the core of the final Mcl-1 inhibitor.
Caption: General workflow for elaborating the scaffold into a final drug candidate.
Causality in Experimental Design
The choice of this compound is highly strategic.
-
The Carboxylic Acid: This group is essential for forming a robust amide linkage, which often acts as a hydrogen bond donor/acceptor in protein-ligand interactions.
-
The Bromine Atom: While not utilized in the specific amide coupling step highlighted in the patent, its presence on the core fragment provides a crucial option for late-stage diversification via Suzuki or other cross-coupling reactions.[3][4] This allows chemists to rapidly generate a library of analogues by introducing different aryl or heteroaryl groups to probe the binding pocket of the target protein, a key step in optimizing potency and selectivity.
-
The Fluoro and Methyl Groups: These substituents are "decorations" that fine-tune the properties of the final molecule. The fluorine atom can block metabolic attack and increase lipophilicity, while the methyl group provides steric hindrance that can orient the molecule favorably within the Mcl-1 binding groove.[3]
Experimental Protocols: Actionable Methodologies
The following protocols are based on established chemical transformations and specific examples from the literature, providing a practical guide for researchers.
Protocol 1: Amide Bond Formation (EDCI/HOBt Coupling)
This protocol describes a general and widely used method for converting the carboxylic acid into an amide, a cornerstone reaction in medicinal chemistry.
Objective: To couple this compound with a primary or secondary amine (R¹R²NH).
Reagents & Equipment:
-
This compound (1.0 eq)
-
Amine (R¹R²NH) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard glassware, magnetic stirrer, nitrogen atmosphere
Step-by-Step Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM.
-
Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution. Stir for 5 minutes at room temperature.
-
Add EDCI (1.2 eq) portion-wise to the reaction mixture.
-
Scientist's Note: EDCI is the coupling agent that activates the carboxylic acid. HOBt is an additive that suppresses side reactions (like racemization if chiral amines are used) and improves reaction efficiency. DIPEA is a non-nucleophilic base used to neutralize the HCl salt byproduct.
-
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol utilizes the bromine atom as a handle to form a new carbon-carbon bond, attaching a new aryl or heteroaryl group.
Objective: To couple an amide derivative of this compound with an arylboronic acid (Ar-B(OH)₂).
Reagents & Equipment:
-
Bromo-amide starting material (1.0 eq)
-
Arylboronic acid or ester (1.5 eq)
-
Pd(PPh₃)₄ (Palladium Tetrakis) or other Pd catalyst (e.g., PdCl₂(dppf)) (0.05 eq)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Microwave vial or round-bottom flask with reflux condenser, nitrogen atmosphere
Step-by-Step Procedure:
-
In a microwave vial, combine the bromo-amide starting material (1.0 eq), the arylboronic acid (1.5 eq), and the base (Cs₂CO₃, 3.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Scientist's Note: The palladium catalyst is the heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the coupling. The choice of ligand (e.g., PPh₃) is critical for catalyst stability and efficiency. The base is required to activate the boronic acid.
-
-
Evacuate and backfill the vial with nitrogen three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water).
-
Heat the reaction mixture at 80-120°C (either conventionally or in a microwave reactor) for 1-4 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the biaryl product.
Broader Potential and Future Outlook
While its use in Mcl-1 inhibitors is a validated example, the structural motifs of this compound make it an attractive scaffold for other high-value therapeutic targets.
Kinase Inhibitors
The benzoic acid scaffold is a privileged structure in kinase inhibitor design, often mimicking the adenine region of ATP. By forming an amide with a suitable amine, the scaffold can be directed towards the hinge region of a kinase, while the biaryl moiety formed via Suzuki coupling can occupy the hydrophobic back pocket. The fluorine and methyl groups can further enhance binding affinity and selectivity.
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically successful class of anti-cancer drugs, particularly for tumors with BRCA mutations.[5][6] Many PARP inhibitors feature a carboxamide group that is essential for binding to the nicotinamide-binding pocket of the enzyme.[7] The this compound core, after amidation and subsequent functionalization, could be elaborated into novel PARP inhibitors, leveraging the principles of synthetic lethality.[6][7]
Caption: Simplified pathway showing PARP inhibition leading to synthetic lethality.
Conclusion
This compound is more than a simple chemical intermediate; it is a versatile and powerful tool for the modern medicinal chemist. Its pre-installed functional handles allow for controlled, stepwise synthesis of complex molecules with desirable pharmacological properties. As demonstrated by its successful incorporation into next-generation Mcl-1 inhibitors and its high potential for developing novel kinase and PARP inhibitors, this scaffold represents a strategic starting point for programs aimed at discovering new medicines for oncology and beyond. Its commercial availability and predictable reactivity ensure its place in the drug discovery toolbox for years to come.
References
- 1. This compound [myskinrecipes.com]
- 2. appchemical.com [appchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. US20240150293A1 - Spirocyclohexane derivatives, pharmaceutical compositions containing them and their uses as anti-apoptotic inhibitors - Google Patents [patents.google.com]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Bromo-5-fluoro-4-methylbenzoic acid: A Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of a Multifunctional Scaffolding
In the landscape of contemporary drug discovery and materials science, the efficiency and precision of molecular construction are paramount. The strategic selection of starting materials—building blocks—dictates the feasibility and elegance of a synthetic route. 2-Bromo-5-fluoro-4-methylbenzoic acid has emerged as a highly valuable intermediate, offering a unique convergence of reactive handles and modulating substituents on a stable aromatic core. Its utility stems from a trifecta of functional groups: a carboxylic acid for derivatization, a bromine atom poised for cross-coupling reactions, and a fluorine atom to fine-tune physicochemical properties.
This guide provides an in-depth exploration of this compound, moving beyond a simple catalog of reactions to elucidate the underlying principles of its reactivity. We will delve into its synthesis, explore its application in cornerstone C-C and C-N bond-forming reactions, and provide field-proven insights into optimizing its use for the synthesis of complex molecular targets. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust understanding of how to leverage this building block to its fullest potential.
Physicochemical and Structural Characteristics
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application. This compound is a solid at room temperature, possessing a unique substitution pattern that governs its reactivity.[1]
| Property | Value |
| CAS Number | 1003709-54-3[1] |
| Molecular Formula | C₈H₆BrFO₂[1] |
| Molecular Weight | 233.03 g/mol [1] |
| Boiling Point | 314.7±42.0°C at 760 mmHg[1] |
| Physical Form | Solid[2] |
| Storage | Room temperature, dry and sealed[1] |
The strategic placement of the bromo, fluoro, and methyl groups creates a distinct electronic and steric environment. The electron-withdrawing nature of the fluorine and carboxylic acid groups, contrasted with the electron-donating methyl group, modulates the reactivity of the aromatic ring and the lability of the carbon-bromine bond in catalytic cycles.
Synthesis of the Building Block
A typical synthetic sequence would begin with the corresponding aminobenzoic acid precursor.
Experimental Protocol: Synthesis via Diazotization-Bromination (Sandmeyer Reaction)
-
Diazotization: 2-Amino-5-fluoro-4-methylbenzoic acid (1.0 eq) is suspended in an aqueous solution of hydrobromic acid (48%). The mixture is cooled to 0°C in an ice bath.
-
Formation of Diazonium Salt: An aqueous solution of sodium nitrite (1.05 eq) is added dropwise to the suspension while maintaining the temperature at 0°C. The reaction is stirred for 30-60 minutes, during which the solid precursor typically dissolves, indicating the formation of the soluble diazonium salt.
-
Bromination: In a separate vessel, copper(I) bromide (1.2 eq) is prepared. The cold diazonium salt solution is then added slowly to the copper(I) bromide catalyst.
-
Reaction Completion & Workup: The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS. Upon completion, the mixture is diluted with ethyl acetate and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Caption: Figure 1. Synthetic workflow for this compound.
Core Reactivity and Applications in Cross-Coupling Reactions
The primary synthetic utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions at the C-Br bond. This functionality allows for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.[4] The general order of halide reactivity in these reactions is I > Br > Cl, making the bromo-substituent an excellent balance of reactivity and stability.[5]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the coupling of an organoboron species with an organohalide.[6] This reaction is highly valued for its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents.
Causality Behind Protocol Choices:
-
Catalyst: A palladium source, such as Pd(OAc)₂ or Pd(PPh₃)₄, is essential. The choice of catalyst and ligand is critical; for instance, bulky, electron-rich phosphine ligands like P(t-Bu)₃ can accelerate the reaction by promoting the rate-limiting oxidative addition and reductive elimination steps.[6]
-
Base: A base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[6]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is often used to dissolve both the organic and inorganic reaction components.
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the solvent system (e.g., 1,4-Dioxane/H₂O, 4:1).
-
Heat the mixture to the required temperature (typically 80-110°C) and stir until the starting material is consumed.
-
After cooling, perform an aqueous workup, extracting the product into an organic solvent.
-
Purify the crude product via column chromatography.
Caption: Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for creating rigid, linear structures found in many pharmaceuticals, molecular electronics, and natural products.[7]
Causality Behind Protocol Choices:
-
Dual Catalysis: The reaction traditionally employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).[8] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst reacts with the alkyne to form a copper acetylide intermediate, which accelerates the transmetalation step.[8]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the HX acid formed during the reaction.[8]
-
Copper-Free Variants: Concerns over homocoupling of the alkyne (Glaser coupling) and difficulties in removing copper impurities have led to the development of copper-free Sonogashira protocols, which often require stronger bases or specialized ligands.[7][9]
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Degas the mixture by bubbling with an inert gas.
-
Add the amine base (e.g., diisopropylamine, 2-3 eq) followed by the terminal alkyne (1.1 eq).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate, dry the organic layer, and purify by column chromatography.
References
- 1. This compound [myskinrecipes.com]
- 2. 2-Bromo-4-fluoro-5-methylbenzoic acid | CymitQuimica [cymitquimica.com]
- 3. 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Theoretical and Computational Analysis of 2-Bromo-5-fluoro-4-methylbenzoic Acid: A Framework for Modern Chemical Research
Prepared by: Gemini, Senior Application Scientist
Abstract
2-Bromo-5-fluoro-4-methylbenzoic acid stands as a promising, yet underexplored, molecular scaffold. Its unique substitution pattern—featuring a reactive bromine atom, an electron-withdrawing fluorine atom, a sterically influencing methyl group, and a versatile carboxylic acid handle—positions it as a high-value intermediate for the synthesis of complex molecules in pharmaceuticals and materials science.[1][2] This guide outlines a comprehensive theoretical and computational framework designed to elucidate the structural, electronic, spectroscopic, and reactive properties of this compound. By integrating first-principles calculations with proposed experimental validation, we present a self-validating workflow that accelerates the characterization and application of novel chemical entities. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational methods to gain predictive insights and guide laboratory-based research.
Introduction: The Rationale for a Computational-First Approach
The strategic incorporation of halogen atoms, particularly fluorine, is a cornerstone of modern medicinal chemistry, often used to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[3] this compound (C₈H₆BrFO₂) is an exemplar of a molecule designed for purpose; its bromine atom serves as a key functional handle for carbon-carbon bond formation via cross-coupling reactions, while the carboxylic acid allows for amide or ester linkages.[2][3]
Despite its potential, a deep understanding of its intrinsic molecular properties remains largely absent from the public literature. A computational-first approach provides a powerful, resource-efficient strategy to bridge this gap. By employing quantum chemical methods, we can predict a wide array of properties before a single experiment is conducted, including:
-
Molecular Geometry and Stability: Determining the most stable three-dimensional conformation.
-
Electronic Landscape: Identifying regions of high and low electron density, which dictates reactivity.
-
Spectroscopic Signatures: Predicting NMR, IR, and UV-Vis spectra to aid in the identification and characterization of synthesized material.
-
Reaction Energetics: Assessing the feasibility of planned synthetic transformations.
This guide details the theoretical underpinnings and practical protocols for such an investigation, establishing a robust blueprint for the study of this compound and other novel substituted aromatic compounds.
Part I: Foundational In Silico Characterization
The first step in understanding any molecule is to define its fundamental structure and electronic properties. Density Functional Theory (DFT) offers an optimal balance of computational accuracy and efficiency for this purpose.
Objective: Establishing the Ground-State Molecular Structure
The primary goal is to find the lowest energy conformation of the molecule. This optimized geometry serves as the foundation for all subsequent calculations.
Methodology: Geometry Optimization and Vibrational Analysis
Expert Insight: The choice of a computational model is critical. We select the B3LYP hybrid functional due to its proven track record in accurately describing a wide range of organic systems. This is paired with the 6-311++G(d,p) basis set , which is essential for this molecule. The diffuse functions ("++") are crucial for accurately modeling the lone pairs of the electronegative oxygen, fluorine, and bromine atoms, while the polarization functions ("(d,p)") account for the non-spherical nature of electron density in chemical bonds.
Step-by-Step Protocol:
-
Initial Structure Construction: A 2D representation of this compound is drawn and converted to a 3D structure using molecular editing software (e.g., Avogadro, ChemDraw).
-
Geometry Optimization: The initial structure is submitted to a DFT calculation for full geometry optimization without constraints. This process systematically alters bond lengths, angles, and dihedrals to find the configuration with the minimum potential energy.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis is performed on the resultant structure. This serves two purposes:
-
Thermodynamic Properties: It calculates zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Verification of Minimum: A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, requiring further optimization.[4]
-
Analysis of Frontier Molecular Orbitals (FMO) and Electrostatic Potential
With an optimized structure, we can probe the molecule's electronic landscape.
-
HOMO & LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO represents the region most likely to donate electrons (nucleophilic), while the LUMO is the region most likely to accept them (electrophilic). The energy gap between them is an indicator of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP) Map: This is a color-coded map of the total electron density, providing an intuitive visualization of charge distribution. Red regions (negative potential) indicate electron-rich areas (like the carboxylic oxygens) that are prone to electrophilic attack, while blue regions (positive potential) indicate electron-poor areas susceptible to nucleophilic attack.
Workflow for Foundational Characterization
Caption: Figure 1: A flowchart detailing the computational steps from initial structure input to the generation of foundational molecular and electronic properties using DFT.
Part II: Prediction of Spectroscopic Signatures for Experimental Validation
A key advantage of computational chemistry is the ability to predict spectra, which can be directly compared with experimental results to confirm the identity and purity of a synthesized compound.
Methodology: Simulating NMR and IR Spectra
Expert Insight: Simulating spectra in a vacuum is often insufficient. To achieve high accuracy, it is imperative to model the solvent environment, as solvent polarity can significantly influence molecular properties. The Polarizable Continuum Model (PCM) is an efficient and effective method for this, simulating the bulk solvent as a continuous dielectric field.
Protocol for NMR Simulation:
-
Use the optimized geometry (calculated with PCM for a specific solvent like DMSO-d₆ or CDCl₃).
-
Employ the Gauge-Including Atomic Orbital (GIAO) method, a robust approach for calculating nuclear magnetic shielding tensors.
-
Calculate the absolute shielding values for ¹H, ¹³C, and ¹⁹F.
-
Convert absolute values to chemical shifts (ppm) by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the exact same level of theory.
Protocol for IR Simulation:
-
The vibrational frequencies and intensities are obtained directly from the frequency analysis performed in Part I.
-
Crucially, raw DFT frequencies are known to overestimate experimental values due to the harmonic oscillator approximation. A standard practice is to apply a uniform scaling factor (typically ~0.96-0.98 for B3LYP functionals) to the calculated frequencies for better agreement with experimental data.[4]
Predicted Data Summary
The output of these simulations should be organized for clarity and direct comparison with experimental data.
| Parameter | Predicted Value (Example) | Significance |
| ¹H NMR Chemical Shifts (ppm) | δ 7.5-8.0 (Ar-H), 11-13 (COOH), 2.2-2.4 (CH₃) | Confirms proton environments and molecular backbone. |
| ¹³C NMR Chemical Shifts (ppm) | δ 165-170 (C=O), 110-160 (Ar-C), 15-20 (CH₃) | Maps the carbon skeleton of the molecule. |
| ¹⁹F NMR Chemical Shift (ppm) | δ -110 to -120 | Provides a clear and sensitive probe for the fluorine-containing moiety. |
| Key IR Frequencies (cm⁻¹) | ~1700 (C=O stretch), ~3000 (O-H stretch) | Identifies key functional groups (carbonyl, hydroxyl) and confirms their presence. |
| Table 1: An example template for summarizing key predicted spectroscopic data. Actual values would be generated from the specific DFT calculations. |
Part III: Exploring Reactivity and Potential Applications
Beyond characterization, computational methods can prospectively evaluate the molecule's utility in synthesis and its potential for biological activity.
Methodology: Modeling Synthetic Reactions
The bromine atom on the aromatic ring is a prime site for metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. We can model this reaction to predict its feasibility.
Expert Insight: The goal is not just to model the start and end points, but to locate the transition state (TS) —the highest energy point along the reaction coordinate. The energy difference between the reactants and the TS is the activation energy (ΔG‡), which is the primary determinant of the reaction rate.
Protocol for Modeling a Suzuki Coupling:
-
Define Reactants and Products: Model the reactants (this compound, a boronic acid partner) and the expected product.
-
Transition State Search: Use a specialized algorithm (e.g., Berny optimization to a saddle point) to locate the TS structure for the rate-determining step (often oxidative addition or reductive elimination).
-
Frequency Analysis of TS: Confirm the TS by performing a frequency calculation. A valid TS will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Calculate Activation Energy: Determine the Gibbs free energy of activation (ΔG‡) to predict whether the reaction is kinetically favorable under typical laboratory conditions.
Methodology: Molecular Docking for Drug Discovery
Given the prevalence of halogenated benzoic acids in pharmaceuticals, we can perform molecular docking to generate hypotheses about potential biological targets.
Protocol for Molecular Docking:
-
Target Selection: Choose a protein target of interest from the Protein Data Bank (PDB), for example, a kinase or an enzyme where similar fragments are known to bind.
-
Ligand and Receptor Preparation: Prepare the 3D structure of our molecule (the "ligand") and the protein (the "receptor") by adding hydrogens, assigning charges, and defining the binding pocket.
-
Docking Simulation: Use software like AutoDock Vina to systematically sample different orientations and conformations of the ligand within the receptor's binding site.
-
Analysis: Analyze the top-scoring poses. A good pose is characterized by a low binding energy score and plausible intermolecular interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) with key residues in the active site.
Workflow for Application-Oriented Studies
Caption: Figure 2: Parallel workflows for assessing the synthetic utility via reaction modeling and exploring therapeutic potential through molecular docking.
Part IV: The Self-Validating System: Integrating Theory and Experiment
The true power of this framework lies in its cyclical, self-validating nature. Computational predictions are not an end in themselves; they are hypotheses that must be tested and validated by experiment.
Expert Insight: This feedback loop is the cornerstone of modern chemical research. When experimental results align with predictions, it builds confidence in both the synthesized material and the computational model. When they diverge, it provides a valuable opportunity for discovery, prompting a re-evaluation of the computational model (e.g., testing different DFT functionals) or the experimental outcome (e.g., suspecting an unexpected rearrangement or impurity).
Proposed Integrated Workflow
References
commercial availability and suppliers of 2-Bromo-5-fluoro-4-methylbenzoic acid
An In-depth Technical Guide to 2-Bromo-5-fluoro-4-methylbenzoic Acid for Advanced Research
Introduction: A Key Building Block in Modern Synthesis
This compound is a polysubstituted aromatic carboxylic acid that has emerged as a valuable intermediate in the fields of medicinal chemistry and materials science. Its utility is derived from the specific arrangement of its functional groups: a carboxylic acid, a bromine atom, a fluorine atom, and a methyl group. This unique combination provides a scaffold that is both structurally significant and synthetically versatile.
For drug development professionals, the incorporation of fluorine is a well-established strategy to enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The bromine atom serves as a crucial synthetic handle, readily participating in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which allows for the efficient construction of complex molecular architectures.[2] The carboxylic acid moiety provides a site for amide bond formation, a fundamental linkage in many pharmaceutical agents. This guide offers a comprehensive overview of its properties, availability, quality control, and applications for researchers and scientists.
Physicochemical Properties
A summary of the key physicochemical data for this compound is presented below. This information is critical for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 1003709-54-3 | [3] |
| Molecular Formula | C₈H₆BrFO₂ | [3][4] |
| Molecular Weight | 233.03 g/mol | [3] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [3][4] |
| Boiling Point | 314.7 ± 42.0 °C at 760 mmHg (Predicted) | [3] |
| Storage | Room temperature, dry and sealed conditions | [3] |
| MDL Number | MFCD09263436 | [3] |
Synthetic Pathways and Rationale
While multiple synthetic routes to substituted benzoic acids exist, a common and logical approach for a structure like this compound involves the regioselective functionalization of a simpler, commercially available toluene derivative. A plausible and widely used method is the ortho-lithiation of a protected bromo-fluorotoluene precursor, followed by carboxylation.
Conceptual Synthesis Workflow: The strategy hinges on using a directing group to achieve lithiation at the desired position, followed by quenching the resulting organolithium species with carbon dioxide (dry ice) to form the carboxylic acid.
Caption: A plausible synthetic route via directed ortho-lithiation and carboxylation.
Experimental Protocol Rationale:
-
Starting Material Selection : The choice of 1-bromo-4-fluoro-2-methylbenzene as a precursor is strategic. It contains the core bromo-fluoro-methyl-benzene scaffold.
-
Directed ortho-Metalation (DoM) : The fluorine atom is an ortho-directing group for lithiation, although weaker than others. However, in combination with the steric and electronic environment provided by the adjacent methyl and bromo groups, lithiation with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) can be directed to the C2 position (ortho to the fluorine). This step is kinetically controlled to prevent side reactions.
-
Carboxylation : The introduction of solid carbon dioxide (dry ice) serves as the carboxylate source. The highly nucleophilic organolithium intermediate attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.
-
Acidic Workup : The final step involves quenching the reaction with an aqueous acid (e.g., dilute HCl). This protonates the carboxylate salt to yield the final this compound product, which typically precipitates from the aqueous solution and can be isolated by filtration.
Commercial Availability and Sourcing
This compound is available from a variety of specialized chemical suppliers. When sourcing this reagent, researchers should prioritize suppliers that provide a detailed Certificate of Analysis (CoA) confirming purity and identity. Availability may range from research quantities (grams) to bulk quantities (kilograms), though lead times can vary.
| Supplier | Typical Purity | Notes |
| MySkinRecipes | 97% | Offers various sizes from 1g to 25g.[3] |
| Fluorochem | 97% | A well-known supplier of fluorinated compounds.[4] |
| HANGZHOU LEAP CHEM CO., LTD. | N/A | A trader listed on Echemi, specializing in fine chemicals and research products.[5] |
| CymitQuimica | 97% | Distributes products from brands like Fluorochem in various pack sizes.[4] |
Note: The chemical industry landscape is dynamic. Researchers should verify stock and lead times directly with suppliers. Isomeric purity is a critical parameter to confirm, as similar compounds like 2-Bromo-4-fluoro-5-methylbenzoic acid are also common.
Quality Control and Verification for In-House Use
Upon receiving a commercial batch or synthesizing the compound in-house, a rigorous quality control (QC) workflow is essential to validate its identity, purity, and structural integrity before use in sensitive downstream applications.
Caption: A standard quality control workflow for verifying compound identity and purity.
Detailed QC Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : This is the first and most critical step. The proton NMR spectrum should show distinct signals corresponding to the aromatic proton, the methyl protons, and the acidic proton of the carboxylic acid. The splitting patterns and chemical shifts confirm the substitution pattern on the aromatic ring.
-
¹⁹F NMR : As a fluorinated compound, ¹⁹F NMR is invaluable. It should display a singlet (or a complex multiplet if coupled to the aromatic proton), confirming the presence and electronic environment of the fluorine atom.
-
-
Mass Spectrometry (MS) :
-
This technique verifies the molecular weight of the compound (233.03 g/mol ). High-resolution mass spectrometry (HRMS) can further confirm the elemental composition (C₈H₆BrFO₂). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible.
-
-
High-Performance Liquid Chromatography (HPLC) :
-
HPLC is the workhorse for purity assessment. A sample is run on a suitable column (e.g., C18) with an appropriate mobile phase. A high-purity sample will show a single major peak, and the area percentage of this peak is used to quantify purity (e.g., >97%).
-
-
Melting Point Analysis :
-
A sharp melting point range is indicative of a pure crystalline solid. This value can be compared to literature or supplier data. Broad melting ranges often suggest the presence of impurities.
-
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile building block for creating novel molecules with potential therapeutic or material applications.[3]
-
Scaffold for Kinase Inhibitors : Many small-molecule kinase inhibitors feature highly substituted aromatic cores. This compound provides a ready-made scaffold that can be elaborated through Suzuki coupling at the bromine position and amide coupling at the carboxylic acid. The fluorine atom can enhance binding to the ATP pocket of kinases through hydrogen bonding or favorable electrostatic interactions.
-
Agrochemical Synthesis : The principles of drug design often translate to agrochemical research. This intermediate can be used to synthesize novel herbicides or pesticides where metabolic stability and target affinity are crucial for efficacy.[3]
-
Fragment-Based Drug Discovery (FBDD) : As a "fragment," this molecule possesses a good balance of complexity and molecular weight. It can be used in screening campaigns to identify initial hits that bind to a protein target. The synthetic handles (Br, COOH) then allow for rapid fragment evolution into more potent lead compounds.
-
Materials Science : The rigid, functionalized aromatic structure is useful for synthesizing novel organic materials, such as ligands for metal-organic frameworks (MOFs) or components of organic light-emitting diodes (OLEDs).
Safe Handling and Storage
As with all laboratory chemicals, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves.[6]
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] Avoid contact with skin and eyes.[5][6]
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[3][5] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6][7]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-5-fluoro-4-methylbenzoic acid
Introduction: The Strategic Importance of 2-Bromo-5-fluoro-4-methylbenzoic acid in Synthesis
In the landscape of modern drug discovery and materials science, the synthesis of complex biaryl and heterobiaryl structures is of paramount importance. These motifs are privileged scaffolds in a multitude of biologically active molecules and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of C(sp²)–C(sp²) bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1]
This application note provides a detailed guide to the Suzuki coupling of this compound, a valuable building block for the synthesis of highly substituted aromatic compounds. The unique substitution pattern of this aryl bromide, featuring a sterically demanding ortho-bromo substituent adjacent to a methyl group, an electron-withdrawing fluorine atom, and a coordinating carboxylic acid moiety, presents a series of challenges that require careful optimization of reaction conditions. This guide will dissect the underlying mechanistic considerations and provide field-proven protocols to enable researchers to successfully employ this versatile substrate in their synthetic endeavors.
Mechanistic Considerations and Strategic Approach
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established three-step process: oxidative addition, transmetalation, and reductive elimination.[1] The successful execution of this cycle with a challenging substrate like this compound hinges on overcoming specific hurdles at each stage.
The Challenge of Steric Hindrance and Electronic Deactivation
The ortho-bromo substituent, flanked by a methyl group and a carboxylic acid, creates significant steric bulk around the reaction center. This can impede the initial oxidative addition of the palladium(0) catalyst to the C-Br bond, which is often the rate-determining step.[2] Furthermore, the electron-withdrawing nature of the fluorine and carboxylic acid groups can decrease the electron density of the aromatic ring, making oxidative addition more challenging compared to electron-rich aryl bromides.[3][4]
To address these challenges, the selection of a highly active catalyst system is crucial. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have been developed to facilitate the coupling of sterically hindered and electron-poor aryl chlorides and bromides.[5][6][7] These ligands stabilize the palladium center, promote oxidative addition, and accelerate the final reductive elimination step.[8]
The Influence of the Carboxylic Acid Moiety
The presence of the carboxylic acid group introduces several considerations. Firstly, it will be deprotonated by the basic conditions of the reaction, forming a carboxylate salt. This can impact the solubility of the substrate in common organic solvents.[9] Secondly, the carboxylate can potentially coordinate to the palladium center, which may influence the catalytic activity.[10] Therefore, the choice of base and solvent system must be carefully considered to ensure both the solubility of the substrate and the high activity of the catalyst. An excess of base is typically required to both facilitate the formation of the reactive boronate species and neutralize the acidic proton of the carboxylic acid.[9]
Optimized Reaction Parameters
Based on extensive literature precedent for similar challenging Suzuki couplings, the following parameters are recommended for the successful coupling of this compound.
Catalyst and Ligand Selection
For sterically hindered and electron-deficient aryl bromides, palladium(II) precatalysts such as palladium acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are commonly used in conjunction with bulky, electron-rich phosphine ligands.[3][5] Alternatively, pre-formed palladium(0) catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective.[1] For particularly challenging substrates, advanced catalyst systems employing biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often the key to success.[2][8]
Base Selection
The choice of base is critical for activating the boronic acid to facilitate transmetalation.[11][12] For substrates containing acidic functional groups, inorganic bases are generally preferred. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices, providing a balance of basicity and compatibility with a wide range of functional groups.[2][11] The use of at least three equivalents of base is recommended to ensure the deprotonation of the carboxylic acid and the formation of the boronate "ate" complex.
Solvent System
A polar aprotic solvent or a mixture of an organic solvent with water is typically employed to dissolve the various components of the reaction mixture.[1][13] A biphasic system, such as 1,4-dioxane/water or toluene/water, is often effective, as the base and the boronate "ate" complex reside primarily in the aqueous phase, while the organic substrate and catalyst are in the organic phase.[1][9] Vigorous stirring is essential in biphasic systems to ensure efficient phase transfer and reaction rates.[8] For substrates with poor solubility in common organic solvents, more polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be considered, although these can sometimes complicate product purification.[13]
Data Presentation: Recommended Reaction Conditions
The following table summarizes a recommended starting point for the Suzuki coupling of this compound. Optimization may be required depending on the specific boronic acid coupling partner.
| Parameter | Recommended Condition | Rationale |
| Aryl Bromide | This compound | 1.0 equivalent |
| Boronic Acid | Aryl- or Heteroarylboronic Acid | 1.2 - 1.5 equivalents |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | 1-3 mol% |
| Ligand | XPhos or SPhos | 2-6 mol% |
| Base | K₃PO₄ or K₂CO₃ | 3.0 equivalents |
| Solvent | 1,4-Dioxane / H₂O (4:1) | 0.1 - 0.2 M concentration |
| Temperature | 80 - 110 °C | To overcome activation barriers |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent catalyst degradation |
Experimental Protocols
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle under an inert atmosphere.
-
Bases: Strong bases like potassium phosphate are corrosive. Avoid contact with skin and eyes.
-
Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Handle in a fume hood and away from ignition sources.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (K₃PO₄ or K₂CO₃, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.[8]
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., XPhos, 2-6 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The reaction mixture should be stirred to ensure all solids are suspended.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and extract the aqueous phase with an organic solvent such as ethyl acetate (3 x volume).
-
If the product is a carboxylic acid, the aqueous layer should be acidified with 1M HCl to a pH of ~2-3 to protonate the carboxylate, which will then allow for its extraction into the organic phase.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradients) to afford the desired biaryl product.
Visualization of Key Processes
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki coupling reactions.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium precatalyst and ligand. Ensure proper degassing and inert atmosphere. |
| Insufficiently active catalyst system | Screen alternative, more active ligands (e.g., Buchwald-type biarylphosphines, NHCs). | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Protodeboronation | Presence of excess water; harsh basic conditions | Use anhydrous solvents and a milder base (e.g., KF). Use boronic esters instead of boronic acids.[8] |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[8] |
| Poor Solubility | Inappropriate solvent system | Screen alternative solvents or solvent mixtures (e.g., DMF, DMSO, 2-MeTHF/water). |
Conclusion
The Suzuki-Miyaura coupling of this compound presents a synthetically valuable yet challenging transformation. By understanding the steric and electronic properties of the substrate and carefully selecting a highly active palladium catalyst system with a bulky, electron-rich ligand, appropriate base, and suitable solvent system, high yields of the desired biaryl products can be achieved. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully navigate the complexities of this reaction and unlock the potential of this versatile building block in their synthetic campaigns.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Application Note: A Detailed Protocol for the Fischer Esterification of 2-Bromo-5-fluoro-4-methylbenzoic Acid
Abstract: This application note provides a comprehensive, field-proven protocol for the synthesis of alkyl 2-bromo-5-fluoro-4-methylbenzoate via the Fischer-Speier esterification of 2-Bromo-5-fluoro-4-methylbenzoic acid. This key transformation is critical for the development of novel pharmaceutical and material science intermediates. The document outlines the reaction mechanism, provides a detailed step-by-step experimental procedure, and explains the causality behind critical process choices to ensure reproducibility and high yield.
Introduction and Scientific Context
This compound is a versatile aromatic building block in organic synthesis.[1] The unique arrangement of its substituents—a bromine atom for cross-coupling reactions, an electron-withdrawing fluorine atom to modulate electronic properties, and a carboxylic acid group for derivatization—makes it a valuable precursor in medicinal chemistry and materials science.[2]
Esterification of the carboxylic acid moiety is a fundamental step to protect this group or to create ester derivatives that are themselves active pharmaceutical ingredients or key intermediates. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains one of the most efficient and cost-effective methods for this purpose, especially on a large scale.[3][4][5]
This guide provides a robust protocol for the esterification of this compound using methanol as a representative alcohol, grounded in the established principles of the Fischer esterification mechanism.
Reaction Principle: The Fischer-Speier Esterification Mechanism
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[5][6] The reaction equilibrium, as shown below, must be actively driven toward the product side for a successful synthesis.
R-COOH (Carboxylic Acid) + R'-OH (Alcohol) <=> R-COOR' (Ester) + H₂O (Water)
The success of the protocol hinges on two key principles:
-
Acid Catalysis : A strong acid, typically concentrated sulfuric acid (H₂SO₄), is used as a catalyst.[7] Its primary role is to protonate the carbonyl oxygen of the carboxylic acid.[4][8] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the alcohol, which is a relatively weak nucleophile.[8][9]
-
Driving the Equilibrium : To achieve a high yield, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle.[10] This is accomplished by:
-
Using a large excess of one reactant, typically the alcohol, which also serves as the solvent.[3][6]
-
Removing water as it is formed. Concentrated sulfuric acid acts as an effective dehydrating agent, sequestering the water generated during the reaction.[11][12][13] For higher-boiling alcohols, a Dean-Stark apparatus can be used to physically remove water via azeotropic distillation.[10][14][15]
-
The detailed mechanism is illustrated in the diagram below.
Diagram 1: The mechanism of acid-catalyzed Fischer esterification.
Detailed Experimental Protocol
This protocol details the synthesis of methyl 2-bromo-5-fluoro-4-methylbenzoate. The principles can be readily adapted for other primary or secondary alcohols.
Reagents and Materials
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Amount (mmol) | Quantity | Role |
| This compound | 1000342-65-4 | 233.04 | 10.0 | 2.33 g | Starting Material |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | ~500 | 20 mL | Reactant & Solvent |
| Sulfuric Acid (Conc., 98%) | 7664-93-9 | 98.08 | ~5.4 | 0.3 mL | Catalyst/Dehydrator |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | ~50 mL | Neutralizing Agent |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | ~30 mL | Washing Agent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | ~100 mL | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | ~5 g | Drying Agent |
Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, standard glassware.
Step-by-Step Procedure
The overall workflow is summarized in the diagram below.
Diagram 2: High-level experimental workflow for ester synthesis.
-
Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and fit it with a reflux condenser. Ensure the setup is in a well-ventilated fume hood.
-
Charging Reagents: To the flask, add this compound (2.33 g, 10.0 mmol). Add anhydrous methanol (20 mL). Begin stirring to dissolve the solid. Once stirring, slowly and carefully add concentrated sulfuric acid (0.3 mL) dropwise. Causality Note: The acid is added to the alcohol solution to dissipate the heat generated from the exothermic dilution of the acid.
-
Reflux: Heat the reaction mixture to a gentle reflux (approx. 65-70°C for methanol) using a heating mantle. Allow the reaction to proceed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 50 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers. Causality Note: The ester product is more soluble in the organic solvent, while the excess methanol and salts partition into the aqueous layer.
-
Wash the combined organic layers sequentially with 50 mL of saturated sodium bicarbonate solution (until effervescence ceases) to neutralize the sulfuric acid and any unreacted carboxylic acid.[11]
-
Follow with a wash of 30 mL of brine to remove residual water and water-soluble impurities.[5]
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[5]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.
-
-
Purification and Characterization:
-
The crude product, often an oil or low-melting solid, can be purified further by column chromatography on silica gel if necessary.[16][17]
-
The identity and purity of the final product, methyl 2-bromo-5-fluoro-4-methylbenzoate, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps should be performed in a certified chemical fume hood.[15]
-
Reagent Handling: Concentrated sulfuric acid is highly corrosive and causes severe burns; handle with extreme care. Methanol and ethyl acetate are flammable; keep away from ignition sources.
Conclusion
The Fischer-Speier esterification is a reliable and scalable method for the synthesis of esters from this compound. By employing an excess of the alcohol and a catalytic amount of strong acid, the reaction equilibrium is effectively shifted to favor high yields of the desired ester product. The protocol described herein is robust and provides a clear, logical workflow from reaction setup to product purification, making it a valuable procedure for researchers in drug development and chemical synthesis.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The role of concentrated H2SO4 in the Esterification class 12 chemistry CBSE [vedantu.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 11. scienceready.com.au [scienceready.com.au]
- 12. quora.com [quora.com]
- 13. reddit.com [reddit.com]
- 14. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 15. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 16. 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 17. METHYL 2-BROMO-5-METHYLBENZOATE | 90971-88-3 [chemicalbook.com]
Application Note & Protocols: The Strategic Utility of 2-Bromo-5-fluoro-4-methylbenzoic Acid in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Quest for Precision in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, offering significant clinical benefits. A key challenge in this field is the design of inhibitors with high potency, selectivity, and favorable pharmacokinetic profiles. The success of this endeavor relies heavily on the strategic selection of molecular building blocks that serve as versatile scaffolds for synthesis.
This guide focuses on one such critical intermediate: 2-Bromo-5-fluoro-4-methylbenzoic acid . We will explore the chemical rationale behind its use and provide detailed protocols for its application in the synthesis of potent kinase inhibitors, with a particular focus on precursors to drugs targeting the RAS-RAF-MEK-ERK signaling pathway, such as the BRAF inhibitor Dabrafenib.[1][2]
Rationale for Use: Deconstructing the this compound Scaffold
The specific substitution pattern of this benzoic acid derivative is not arbitrary; each functional group serves a distinct and synergistic purpose in both the synthetic strategy and the final biological activity of the target inhibitor.[3]
-
Carboxylic Acid (-COOH): This group is the primary reactive site for building the core of the inhibitor. It readily participates in amide bond formation, one of the most robust and common reactions in pharmaceutical synthesis, allowing for the coupling of the benzoic acid core to other key fragments of the final molecule.[4]
-
Bromine (-Br) at Position 2: The bromine atom is a versatile synthetic handle. Its position ortho to the carboxylic acid allows for its strategic use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6] This enables the introduction of diverse aryl or heteroaryl groups late in the synthetic sequence, which is crucial for exploring structure-activity relationships (SAR) and fine-tuning the inhibitor's properties.[3][7]
-
Fluorine (-F) at Position 5: The incorporation of fluorine is a well-established strategy in medicinal chemistry.[8] Its high electronegativity can modulate the acidity (pKa) of the carboxylic acid and influence the conformation of the molecule. Furthermore, fluorine can form key hydrogen bonds or other non-covalent interactions within the kinase ATP-binding pocket, enhancing binding affinity.[9] It also often improves metabolic stability by blocking potential sites of oxidative metabolism, leading to a longer drug half-life.[8]
-
Methyl (-CH₃) at Position 4: The methyl group can provide beneficial steric interactions, guiding the molecule into a favorable binding conformation. It also increases the lipophilicity of the scaffold, which can be critical for optimizing cell permeability and overall pharmacokinetic properties.
The combination of these features makes this compound a "privileged scaffold" for constructing libraries of compounds for SAR studies in the discovery of novel kinase inhibitors.[3]
Application Showcase: Synthesis of a Key Dabrafenib Precursor
Dabrafenib is a potent inhibitor of BRAF kinase, specifically targeting the V600E mutation that drives proliferation in many cancers, including melanoma.[2][10] The synthesis of Dabrafenib prominently features a core structure derived from a substituted benzoic acid. The following protocols outline the initial, critical step of amide bond formation using this compound, followed by a representative protocol for a subsequent Suzuki coupling.
Visualizing the Target Pathway and Synthetic Strategy
The following diagrams illustrate the biological context and the synthetic workflow.
Caption: The MAPK/ERK signaling pathway, highlighting the role of mutant BRAF and the inhibitory action of Dabrafenib.
Caption: Key synthetic transformations starting from this compound.
Protocol 1: Amide Coupling to Form a Core Intermediate
This protocol describes the formation of an amide bond, a foundational step in building the kinase inhibitor. The choice of coupling reagent is critical for ensuring high yield and purity. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice due to its efficiency and low risk of side reactions.
Materials:
-
This compound
-
2-amino-N,N-dimethylbenzenesulfonamide (or other suitable aniline derivative)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Addition of Amine and Base: Add the selected aniline derivative (e.g., 2-amino-N,N-dimethylbenzenesulfonamide) (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 5 minutes at room temperature.
-
Activation and Coupling: Add HATU (1.2 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting benzoic acid is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide intermediate.
Causality Behind Choices:
-
HATU/DIPEA: This combination is highly effective for forming amide bonds, even with sterically hindered or electronically deactivated substrates. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and mop up the acid generated during the reaction.
-
Anhydrous DMF: A polar aprotic solvent is required to dissolve the reactants and facilitate the ionic mechanism of the coupling reaction. It must be anhydrous to prevent hydrolysis of the activated ester intermediate.
-
Aqueous Work-up: The NaHCO₃ wash is crucial to remove any unreacted starting acid and acidic byproducts from the HATU reagent.
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling
This protocol demonstrates how the bromine atom on the amide intermediate is replaced with an aryl group, completing the core biaryl structure found in many kinase inhibitors.
Materials:
-
Amide intermediate from Protocol 1 (1.0 eq)
-
Arylboronic acid or ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) (1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂) (0.05 eq)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio)
-
Reaction vessel suitable for heating (e.g., microwave vial or sealed tube)
Procedure:
-
Reaction Setup: To a reaction vessel, add the amide intermediate, the arylboronic acid/ester, the palladium catalyst, and the base.
-
Degassing: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system (1,4-Dioxane/Water) to the vessel.
-
Heating: Heat the reaction mixture to 80-100 °C for 4-16 hours. For some substrates, microwave irradiation can significantly reduce reaction times.
-
Reaction Monitoring: Monitor the disappearance of the bromo-intermediate by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain the final biaryl compound.
Data Summary
The utility of building blocks like this compound is ultimately validated by the biological activity of the final compounds.
| Compound | Target Kinase | IC₅₀ (nM) | Key Structural Contribution |
| Dabrafenib | BRAF V600E | ~0.5 - 5 | Core scaffold derived from a related substituted benzoic acid. |
| Vemurafenib | BRAF V600E | ~31 | Core scaffold derived from a related substituted benzoic acid.[11] |
| Hypothetical Analog | Kinase X | Variable | The 2-bromo position allows for diverse substitutions to probe the active site.[7] |
Note: IC₅₀ values can vary based on assay conditions. The data presented is for illustrative purposes to highlight the potency achievable from these scaffolds.
Conclusion
This compound is a high-value, strategically functionalized building block for the synthesis of advanced kinase inhibitors. Its unique combination of a reactive carboxylic acid, a versatile bromine handle for cross-coupling, and modulating fluoro and methyl groups provides medicinal chemists with a powerful tool for rational drug design. The robust and predictable reactivity of this scaffold, as demonstrated in the amide coupling and Suzuki reaction protocols, allows for the efficient construction of complex molecules with potent and selective biological activity, accelerating the discovery of next-generation targeted therapies.
References
- 1. This compound [myskinrecipes.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Bromo-5-fluoro-4-methylbenzoic Acid in Agrochemical Research: A Technical Guide
Introduction: The Strategic Importance of Halogenated Benzoic Acids in Agrochemical Innovation
In the continuous pursuit of novel and effective crop protection agents, the molecular scaffold of a potential active ingredient is of paramount importance. Halogenated aromatic carboxylic acids, such as 2-Bromo-5-fluoro-4-methylbenzoic acid, represent a class of foundational building blocks that offer a unique combination of chemical reactivity and beneficial physicochemical properties. The strategic incorporation of bromine and fluorine atoms onto the benzoic acid core provides medicinal chemists with powerful tools to modulate a molecule's biological activity, metabolic stability, and overall performance as an agrochemical.[1]
The bromine atom, a versatile synthetic handle, allows for a wide range of downstream chemical modifications, including cross-coupling reactions, enabling the construction of complex molecular architectures.[2] Concurrently, the fluorine atom, a bioisostere of a hydrogen atom, can significantly enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism.[3] This increased stability can lead to longer-lasting efficacy in the field. Furthermore, the electronic properties of fluorine can influence the binding affinity of the molecule to its biological target, potentially increasing its potency.
This technical guide provides a detailed exploration of the application of this compound in the synthesis of a potent class of herbicides: the N-(pyrimidin-2-yl)benzamides. We will delve into the synthetic protocols, mechanistic insights, and biological evaluation of a representative compound, N-(4,6-dimethoxypyrimidin-2-yl)-2-bromo-5-fluoro-4-methylbenzamide, a known inhibitor of the acetolactate synthase (ALS) enzyme.
PART 1: The Role of this compound in the Synthesis of Pyrimidinyl Benzamide Herbicides
N-(pyrimidin-2-yl)benzamides are a well-established class of herbicides that act by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][4][5] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing a cessation of plant growth and death.
The this compound moiety serves as a key component in the design of these herbicides. The substituted phenyl ring provides the core structure that, when linked to a pyrimidine heterocycle via an amide bond, can effectively bind to the active site of the ALS enzyme. The specific substitution pattern on the benzoic acid ring is critical for optimizing herbicidal activity and selectivity.
Below is a logical workflow for the utilization of this compound in the discovery and development of novel pyrimidinyl benzamide herbicides.
Caption: Workflow for agrochemical discovery using this compound.
PART 2: Detailed Experimental Protocols
Protocol 1: Synthesis of N-(4,6-dimethoxypyrimidin-2-yl)-2-bromo-5-fluoro-4-methylbenzamide
This protocol details the synthesis of a representative herbicidal compound through the amide coupling of this compound and 2-amino-4,6-dimethoxypyrimidine. The use of a carbodiimide coupling agent, such as EDC, in the presence of an activator like HOBt, is a standard and effective method for forming the amide bond.
Materials:
-
This compound
-
2-Amino-4,6-dimethoxypyrimidine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add 2-amino-4,6-dimethoxypyrimidine (1.1 eq), HOBt (1.2 eq), and EDC (1.2 eq).
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath and slowly add DIPEA (2.0 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4,6-dimethoxypyrimidin-2-yl)-2-bromo-5-fluoro-4-methylbenzamide.
Caption: Key components for the amide coupling synthesis.
Protocol 2: In Vitro Herbicidal Activity Assay
This protocol describes a general method for evaluating the herbicidal efficacy of the synthesized compound against various weed species in a controlled laboratory setting.
Materials:
-
Synthesized N-(4,6-dimethoxypyrimidin-2-yl)-2-bromo-5-fluoro-4-methylbenzamide
-
Seeds of various weed species (e.g., Echinochloa crus-galli (barnyardgrass), Setaria viridis (green foxtail), Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf))
-
Agar
-
Petri dishes
-
Acetone
-
Tween-20
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. A series of dilutions are then made to achieve the desired test concentrations. A small amount of Tween-20 can be added as a surfactant to aid in dispersion.
-
Plating: Prepare a 0.8% agar solution in water and autoclave. After cooling to approximately 45-50 °C, add the test compound solution to the agar to the final desired concentration and pour into sterile petri dishes.
-
Seed Sowing: Place a specific number of seeds of each weed species onto the surface of the solidified agar in each petri dish.
-
Incubation: Seal the petri dishes and place them in a growth chamber with a controlled photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 25 °C).
-
Evaluation: After a set period (e.g., 7-14 days), evaluate the herbicidal effect by measuring parameters such as seed germination rate, root length, and shoot length.
-
Data Analysis: Calculate the percent inhibition for each concentration compared to a control (containing only acetone and surfactant). Determine the IC₅₀ value (the concentration required to inhibit growth by 50%) for each weed species.
PART 3: Data Presentation and Interpretation
The herbicidal activity of N-(pyrimidin-2-yl)benzamide derivatives is typically evaluated against a panel of both monocotyledonous and dicotyledonous weeds. The results are often presented as IC₅₀ values, with lower values indicating higher potency.
Table 1: Representative Herbicidal Activity Data
| Compound | Target Weed Species | IC₅₀ (µM) |
| N-(4,6-dimethoxypyrimidin-2-yl)-2-bromo-5-fluoro-4-methylbenzamide | Echinochloa crus-galli | 1.5 |
| Setaria viridis | 2.3 | |
| Amaranthus retroflexus | 0.8 | |
| Abutilon theophrasti | 1.1 |
Note: The data presented in this table is illustrative and intended to represent typical activity for this class of compounds.
The data in Table 1 demonstrates that the representative compound exhibits potent herbicidal activity against a range of common agricultural weeds. The sub-micromolar to low micromolar IC₅₀ values indicate that this compound is a highly effective inhibitor of weed growth. The broad-spectrum activity against both grasses and broadleaf weeds is a desirable characteristic for a commercial herbicide.
Conclusion
This compound is a highly valuable and versatile building block in the field of agrochemical research. Its unique structural features enable the synthesis of complex and potent active ingredients. As demonstrated with the example of N-(4,6-dimethoxypyrimidin-2-yl)-2-bromo-5-fluoro-4-methylbenzamide, this starting material can be efficiently incorporated into the design of effective herbicides that target crucial biochemical pathways in plants. The protocols and data presented in this guide provide a framework for researchers and scientists to leverage the potential of this compound in the development of the next generation of crop protection solutions.
References
- 1. forisinvasivespeciessea.wordpress.com [forisinvasivespeciessea.wordpress.com]
- 2. researchgate.net [researchgate.net]
- 3. US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors - Google Patents [patents.google.com]
- 4. croplife.org.au [croplife.org.au]
- 5. wssa.net [wssa.net]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-5-fluoro-4-methylbenzoic Acid Derivatives
Introduction: The Strategic Importance of 2-Bromo-5-fluoro-4-methylbenzoic Acid Derivatives
This compound and its derivatives are highly valued scaffolds in modern medicinal chemistry and materials science. The specific arrangement of the bromine, fluorine, and methyl substituents on the benzoic acid core provides a unique combination of steric and electronic properties. The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[1] The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1] Consequently, these derivatives are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs) and functional materials.[2] This guide provides a comprehensive overview of a robust and scalable synthetic route to this compound, with a focus on practical application in a research and development setting.
Synthetic Strategy: A Two-Step Approach via Sandmeyer Reaction
For the regioselective introduction of the bromine atom at the C2 position, a Sandmeyer reaction starting from the corresponding aniline, 2-amino-5-fluoro-4-methylbenzoic acid, is the most reliable and scalable strategy. This approach circumvents the potential for isomeric impurities that can arise from direct electrophilic bromination of a substituted benzoic acid, where the directing effects of the existing substituents can lead to a mixture of products.[1] The Sandmeyer reaction is a well-established and widely used method for the conversion of an aryl amine to an aryl halide via the formation of a diazonium salt intermediate.[3]
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2-Amino-5-fluoro-4-methylbenzoic Acid (Precursor)
A plausible and documented route to the required precursor, 2-amino-5-fluoro-4-methylbenzoic acid, involves a multi-step synthesis starting from a commercially available material like 4-fluoro-3-methylaniline. The following protocol is a representative example.
Experimental Protocol: Precursor Synthesis
Step 1a: Acetylation of 4-Fluoro-3-methylaniline
-
In a suitable reaction vessel equipped with a mechanical stirrer and a temperature probe, suspend 4-fluoro-3-methylaniline (1.0 eq) in water.
-
Cool the suspension to 10-15 °C.
-
Slowly add acetic anhydride (1.1 eq) while maintaining the temperature below 20 °C.
-
Stir the reaction mixture for 1-2 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Isolate the product, N-(4-fluoro-3-methylphenyl)acetamide, by filtration, wash with cold water, and dry under vacuum.
Step 1b: Nitration of N-(4-fluoro-3-methylphenyl)acetamide
-
To a mixture of concentrated sulfuric acid (5.0 eq) and fuming nitric acid (1.2 eq) at 0-5 °C, slowly add the N-(4-fluoro-3-methylphenyl)acetamide (1.0 eq) from the previous step.
-
Maintain the temperature below 10 °C throughout the addition.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Filter the precipitated solid, wash with cold water until the washings are neutral, and dry to obtain N-(4-fluoro-5-methyl-2-nitrophenyl)acetamide.
Step 1c: Hydrolysis of the Acetamide
-
Suspend the N-(4-fluoro-5-methyl-2-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 4-fluoro-5-methyl-2-nitroaniline.
Step 1d: Reduction of the Nitro Group
-
In a reaction vessel, suspend the 4-fluoro-5-methyl-2-nitroaniline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, for example, 10% Palladium on carbon (Pd/C) (0.05 eq).
-
Pressurize the vessel with hydrogen gas (50-60 psi) and stir vigorously at room temperature for 4-8 hours.[4]
-
Monitor the reaction for the disappearance of the starting material.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 4-fluoro-5-methylbenzene-1,2-diamine.
Step 1e: Oxidation to Carboxylic Acid This step requires careful control of oxidation to avoid over-oxidation or side reactions.
-
Dissolve the diamine from the previous step in an aqueous solution of a suitable base (e.g., sodium hydroxide).
-
Cool the solution to 0-5 °C and slowly add a solution of potassium permanganate (KMnO₄) while maintaining the temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with a reducing agent (e.g., sodium bisulfite) to destroy excess permanganate.
-
Filter the manganese dioxide byproduct.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 2-amino-5-fluoro-4-methylbenzoic acid.
-
Collect the product by filtration, wash with cold water, and dry.
Part 2: Scale-Up Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a robust method for converting the synthesized 2-amino-5-fluoro-4-methylbenzoic acid into the desired 2-bromo derivative. Careful control of temperature is critical during the diazotization step to prevent the decomposition of the diazonium salt.
Experimental Protocol: Sandmeyer Reaction
Step 2a: Diazotization of 2-Amino-5-fluoro-4-methylbenzoic Acid
-
In a well-ventilated fume hood, prepare a solution of hydrobromic acid (HBr, 48%, 4.0 eq) in water.
-
Cool the HBr solution to 0-5 °C using an ice-salt bath.
-
Slowly add 2-amino-5-fluoro-4-methylbenzoic acid (1.0 eq) to the cold HBr solution with vigorous stirring.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.2 eq) in water.
-
Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained between 0 and 5 °C. A slight excess of nitrous acid can be detected using starch-iodide paper.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30-60 minutes.
Step 2b: Bromination
-
In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in hydrobromic acid (48%, 2.0 eq).
-
Cool the CuBr solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 2a to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature.
Step 2c: Work-up and Purification
-
Extract the reaction mixture with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[5] Alternatively, for industrial-scale purification, distillation or treatment with a weak-base ion exchanger can be considered.[6][7]
Data Presentation: Typical Reaction Parameters and Yields
| Step | Key Reagents | Molar Ratio (to starting material) | Temperature (°C) | Time (h) | Typical Yield (%) |
| Precursor Synthesis | |||||
| Acetylation | Acetic Anhydride | 1.1 | 10-15 | 1-2 | >95 |
| Nitration | Fuming Nitric Acid | 1.2 | 0-5 | 2-3 | 80-90 |
| Hydrolysis | HCl | Catalytic | Reflux | 4-6 | >90 |
| Reduction | H₂/Pd-C | Catalytic | Room Temp | 4-8 | >95 |
| Oxidation | KMnO₄ | Stoichiometric | 0-5 | 2-4 | 60-70 |
| Sandmeyer Reaction | |||||
| Diazotization | NaNO₂ | 1.2 | 0-5 | 0.5-1 | In-situ |
| Bromination | CuBr | 1.2 | 0-60 | 2-3 | 70-85 |
Scale-Up Considerations and Process Safety
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Caption: Key considerations for the successful scale-up of the synthesis.
-
Thermal Hazard of Diazonium Salts: The diazotization step is exothermic and the diazonium salt intermediate can be explosive if isolated or allowed to decompose uncontrollably. It is crucial to maintain the reaction temperature below 5 °C. On a larger scale, efficient cooling systems are paramount. A safety evaluation of the process, including reaction calorimetry, is highly recommended to understand the thermal risks.[8]
-
Gas Evolution: The bromination step involves the vigorous evolution of nitrogen gas. The reaction vessel must be adequately vented to prevent pressure build-up. The rate of addition of the diazonium salt solution should be carefully controlled to manage the rate of gas evolution.
-
Handling of Bromine Reagents: Hydrobromic acid is corrosive and requires appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. All operations should be conducted in a well-ventilated fume hood.
-
Waste Disposal: The reaction generates aqueous waste containing copper salts, which must be disposed of in accordance with environmental regulations.
-
Purification at Scale: Recrystallization is a common laboratory purification technique. For larger quantities, alternative methods such as melt crystallization or distillation under reduced pressure may be more efficient.[5] The use of ion-exchange resins to remove impurities has also been reported for the purification of benzoic acids.[6]
Conclusion
The two-step synthetic route involving the formation of an amino-benzoic acid precursor followed by a Sandmeyer reaction provides a reliable and scalable method for the synthesis of this compound. By understanding the reaction mechanisms, carefully controlling reaction parameters, and adhering to strict safety protocols, researchers and drug development professionals can efficiently produce this valuable intermediate for their synthetic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-5-chloro-4-fluoro-benzoic acid methyl ester | 936540-27-1 | LMB54027 [biosynth.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-AMino-2-chloro-4-fluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Functionalization of 2-Bromo-5-fluoro-4-methylbenzoic Acid
Foreword: The Strategic Importance of 2-Bromo-5-fluoro-4-methylbenzoic Acid in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic manipulation of molecular architecture is paramount. This compound emerges as a highly valuable scaffold, presenting a unique combination of reactive handles that allow for precise, sequential, and diverse chemical modifications. The carboxylic acid group serves as a primary site for a variety of functionalization reactions, paving the way for the synthesis of amides, esters, and other derivatives. These transformations are fundamental in the construction of complex molecules with tailored biological activities or material properties.
This technical guide provides an in-depth exploration of the key strategies for the functionalization of the carboxylic acid moiety of this compound. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for amidation, esterification, and acyl chloride formation. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.
I. Amide Bond Formation: The Cornerstone of Bioactive Molecule Synthesis
The amide bond is a ubiquitous functional group in pharmaceuticals and biologically active compounds.[1] The conversion of the carboxylic acid of this compound to an amide is a critical step in the synthesis of a vast array of potential drug candidates. The general approach involves the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.[2][3]
A. Mechanistic Insight: The Role of Coupling Agents
Direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable due to the acidic proton of the carboxylic acid protonating the amine, forming a non-reactive carboxylate and ammonium salt. To overcome this, coupling agents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl group towards nucleophilic attack. Common classes of coupling agents include carbodiimides (e.g., DCC, DIC, EDC), uronium/aminium salts (e.g., HATU, HBTU), and phosphonium salts (e.g., BOP, PyBOP).[3][]
B. Protocol: Amidation using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling agent that often leads to high yields and minimal side products.
Experimental Workflow: HATU-mediated Amidation
Caption: Workflow for HATU-mediated amidation.
Materials:
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Amine | 1.1 | Nucleophile |
| HATU | 1.2 | Coupling agent |
| N,N-Diisopropylethylamine (DIPEA) | 2.0 | Base to neutralize generated acid |
| Anhydrous N,N-Dimethylformamide (DMF) | - | Solvent |
Procedure:
-
To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Rationale for Reagent Selection:
-
HATU: Chosen for its high efficiency and ability to suppress racemization when using chiral amines.
-
DIPEA: A non-nucleophilic base used to scavenge the proton from the carboxylic acid and any acidic byproducts, preventing the protonation of the amine nucleophile.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
II. Esterification: Accessing a Diverse Range of Derivatives
Esterification of this compound provides access to a wide array of derivatives with applications ranging from prodrugs to functional materials.[5] The choice of esterification method depends on the nature of the alcohol and the desired scale of the reaction.
A. Fischer Esterification: A Classic and Scalable Approach
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6] To drive the equilibrium towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed.
Experimental Workflow: Fischer Esterification
Caption: Workflow for Fischer esterification.
Materials:
| Reagent | Amount | Purpose |
| This compound | 1.0 eq | Starting material |
| Alcohol (e.g., Methanol, Ethanol) | Large excess | Reactant and solvent |
| Concentrated Sulfuric Acid | Catalytic | Acid catalyst |
Procedure:
-
Dissolve this compound in a large excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, slowly add saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by distillation or column chromatography.
Causality Behind Experimental Choices:
-
The use of excess alcohol shifts the equilibrium towards the product side, increasing the yield of the ester.
-
The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6]
III. Acyl Chloride Formation: Gateway to Highly Reactive Intermediates
The conversion of this compound to its corresponding acyl chloride is a crucial transformation as acyl chlorides are highly reactive intermediates that can be readily converted to a wide range of other functional groups, including esters, amides, and anhydrides.[7][8]
A. Thionyl Chloride: A Convenient and Efficient Reagent
Thionyl chloride (SOCl₂) is a widely used reagent for the preparation of acyl chlorides from carboxylic acids. The reaction is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride.[9][10]
Experimental Workflow: Acyl Chloride Formation
Caption: Workflow for acyl chloride formation using thionyl chloride.
Materials:
| Reagent | Amount | Purpose |
| This compound | 1.0 eq | Starting material |
| Thionyl Chloride (SOCl₂) | Excess | Chlorinating agent and solvent |
| N,N-Dimethylformamide (DMF) | Catalytic | Catalyst |
Procedure:
-
In a fume hood, carefully add this compound to an excess of thionyl chloride.
-
Add a catalytic amount (1-2 drops) of DMF.
-
Heat the reaction mixture to reflux until the evolution of gases (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride by distillation under atmospheric or reduced pressure.
-
The resulting crude 2-bromo-5-fluoro-4-methylbenzoyl chloride can often be used in the next step without further purification.
Mechanistic Rationale:
The reaction proceeds via the formation of a chlorosulfite intermediate, which is a much better leaving group than the hydroxyl group of the carboxylic acid.[6][11] The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group to form the acyl chloride. The addition of catalytic DMF accelerates the reaction through the formation of the Vilsmeier reagent.
IV. Conclusion: A Versatile Scaffold for Chemical Innovation
The functionalization of the carboxylic acid group of this compound opens up a vast chemical space for the synthesis of novel molecules with potential applications in medicine and materials science. The protocols detailed in this guide for amidation, esterification, and acyl chloride formation provide a solid foundation for researchers to build upon. By understanding the underlying mechanisms and the rationale behind the experimental choices, scientists can confidently and efficiently manipulate this versatile scaffold to achieve their synthetic goals.
References
- 1. Emerging methods in amide- and peptide-bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. researchgate.net [researchgate.net]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 7. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
palladium-catalyzed cross-coupling of 2-Bromo-5-fluoro-4-methylbenzoic acid
An Application Guide to the Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-fluoro-4-methylbenzoic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the . This versatile building block serves as a critical starting material for synthesizing complex molecules, particularly in the pharmaceutical industry. The strategic placement of the bromine atom provides a reactive handle for bond formation, while the fluorine and methyl groups allow for the fine-tuning of physicochemical and pharmacokinetic properties.[1][2][3] This document explains the fundamental mechanisms, offers field-proven step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, and includes practical guidance for troubleshooting.
Introduction: The Strategic Value of a Fluorinated Benzoic Acid Scaffold
In modern drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy for enhancing a candidate's profile.[2][4] The unique properties of fluorine—its high electronegativity and small atomic radius—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[1][3][4] The substrate, this compound, is a prime example of a strategically designed building block.
-
The Bromine Atom: Serves as the key reactive site for palladium-catalyzed cross-coupling, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[5]
-
The Fluorine Atom: Modulates the acidity (pKa) of the carboxylic acid and influences non-covalent interactions within a target's binding pocket, potentially increasing potency and selectivity.[1]
-
The Methyl Group: Provides a lipophilic contact point and can influence the molecule's orientation and conformation.
-
The Benzoic Acid Moiety: Acts as a versatile handle for forming amides, esters, or serving as a key pharmacophoric element that interacts with biological targets.
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for their robustness and broad applicability.[6] These reactions provide an efficient pathway to assemble complex molecular architectures from readily available precursors.[7] This guide details the application of four major classes of this reaction to our target substrate.
The Catalytic Heart: Understanding the Palladium Cross-Coupling Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common, three-step catalytic cycle involving Pd(0) and Pd(II) oxidation states.[6][7][8] Understanding this mechanism is crucial for rational optimization and troubleshooting.
-
Oxidative Addition: The cycle begins with the insertion of the active, coordinatively unsaturated Pd(0) catalyst into the carbon-bromine bond of the aryl halide. This forms a square planar Pd(II) complex. The rate of this step is often influenced by the ligand and is generally faster for more reactive halides (I > Br > Cl).[9][10]
-
Transmetalation (or Olefin Insertion):
-
For reactions like Suzuki, Stille, and Sonogashira, a second organic fragment is transferred to the palladium center from an organometallic reagent (e.g., organoboron, organotin).[6][9] This step, known as transmetalation, often requires a base to activate the organometallic partner.[11]
-
For the Heck reaction, an alkene coordinates to the palladium center and undergoes migratory insertion into the Pd-Aryl bond.[7]
-
-
Reductive Elimination: This is the final, product-forming step. The two organic fragments coupled to the Pd(II) center are eliminated to form the new C-C or C-N bond, regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6][8]
The choice of ligand is paramount to a successful reaction. Ligands, typically electron-rich phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium catalyst, enhance its solubility, and modulate its reactivity to promote the desired elementary steps (oxidative addition and reductive elimination) while suppressing side reactions.[12][13][14]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocols & Methodologies
The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and reactant stoichiometry may be necessary for specific coupling partners.
Safety Precaution: Always conduct these reactions in a well-ventilated fume hood. Palladium catalysts, ligands, and some reagents can be toxic and/or air-sensitive. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Inert atmosphere techniques (e.g., using Schlenk lines or glove boxes) are required.
Suzuki-Miyaura Coupling: C-C Bond Formation
This reaction is one of the most widely used methods for constructing biaryl scaffolds by coupling the aryl bromide with a boronic acid or ester.[11][15]
| Parameter | Condition | Rationale |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Phenylboronic Acid | 1.2–1.5 equiv |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 2–5 mol% |
| Base | K₂CO₃ or K₃PO₄ | 2.0–3.0 equiv |
| Solvent | 1,4-Dioxane / H₂O (4:1) or Toluene / H₂O | 0.1 M |
| Temperature | 80–100 °C | - |
| Time | 4–16 h | - |
| Expected Yield | 75–95% | Representative yields for similar substrates[16][17] |
Step-by-Step Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).
-
Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a premier method for synthesizing aryl amines from aryl halides.[18][19][20] The choice of a sterically hindered phosphine ligand is often critical for high yields.[21]
| Parameter | Condition | Rationale |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Morpholine | 1.2–1.5 equiv |
| Catalyst System | Pd₂(dba)₃ (precatalyst) + XPhos (ligand) | 1-2 mol% Pd, 2-4 mol% Ligand |
| Base | NaOt-Bu or K₃PO₄ | 1.5–2.0 equiv |
| Solvent | Toluene or 1,4-Dioxane | 0.1 M |
| Temperature | 90–110 °C | - |
| Time | 6–24 h | - |
| Expected Yield | 80–95% | Based on general protocols[20][22] |
Step-by-Step Protocol:
-
In a glove box or under a positive flow of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%), XPhos (4 mol%), and sodium tert-butoxide (NaOt-Bu, 1.5 equiv) to a dry Schlenk tube.
-
Add this compound (1.0 equiv).
-
Seal the tube, remove it from the glove box, and add anhydrous, degassed toluene via syringe.
-
Add morpholine (1.2 equiv) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor progress by LC-MS. The carboxylic acid group may interfere with TLC analysis; derivatization to the methyl ester may be required for monitoring.
-
After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product via column chromatography.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a dual catalyst system of palladium and a copper(I) salt.[23][24] Copper-free versions are also common to avoid alkyne homocoupling.[25]
| Parameter | Condition | Rationale |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Phenylacetylene | 1.1–1.5 equiv |
| Catalyst | PdCl₂(PPh₃)₂ | 2–5 mol% |
| Co-catalyst | Copper(I) Iodide (CuI) | 1–5 mol% |
| Base | Triethylamine (Et₃N) or Diisopropylamine | 2.0–3.0 equiv |
| Solvent | THF or DMF | 0.1 M |
| Temperature | Room Temp to 60 °C | - |
| Time | 2–12 h | - |
| Expected Yield | 70–90% | Representative yields for similar reactions[5][26] |
Step-by-Step Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (2 mol%).
-
Add anhydrous THF, followed by degassed triethylamine (Et₃N, 2.5 equiv).
-
Add phenylacetylene (1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Coupling: C-C (Alkenyl) Bond Formation
The Heck reaction forms a substituted alkene by coupling the aryl bromide with an alkene, such as styrene or an acrylate, in the presence of a base.[7][27]
| Parameter | Condition | Rationale |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Styrene | 1.4 equiv |
| Catalyst | Pd(OAc)₂ | 1–2 mol% |
| Ligand | P(o-tolyl)₃ or none (ligandless conditions) | 2–4 mol% |
| Base | Et₃N or DIPEA | 1.5 equiv |
| Solvent | DMF or Acetonitrile | 0.1 M |
| Temperature | 80–120 °C | - |
| Time | 12–24 h | - |
| Expected Yield | 65–85% | Based on similar aryl bromides[28][29] |
Step-by-Step Protocol:
-
To a reaction vessel, add this compound (1.0 equiv) and Palladium(II) acetate (Pd(OAc)₂, 2 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous DMF, styrene (1.4 equiv), and Diisopropylethylamine (DIPEA, 1.5 equiv).
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by GC-MS analysis.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography to isolate the desired substituted alkene.
General Experimental Workflow
A standardized workflow ensures reproducibility and safety. The following diagram outlines the key stages from reaction setup to final product characterization.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd(0)).2. Insufficiently strong or soluble base.3. Reaction temperature too low. | 1. Use a fresh catalyst or a precatalyst. Ensure inert atmosphere is maintained.2. Switch to a stronger base (e.g., K₃PO₄, NaOt-Bu). Ensure base is finely ground.3. Increase temperature in 10 °C increments. |
| Formation of Side Products | 1. Suzuki: Homocoupling of boronic acid.2. Buchwald-Hartwig: Hydrodehalogenation (Br replaced by H).3. Sonogashira: Glaser coupling (alkyne homocoupling). | 1. Use a slight excess (1.1-1.2 equiv) of boronic acid. Ensure rigorous deoxygenation.2. Use a more sterically hindered ligand (e.g., XPhos, RuPhos). Ensure the amine is not a limiting reagent.3. Run the reaction under copper-free conditions.[25] |
| Difficulty in Purification | 1. Residual palladium catalyst.2. Persistent tin byproducts (Stille coupling).3. Baseline streaking on TLC due to free carboxylic acid. | 1. Filter the crude product through a pad of Celite® or silica. Consider a charcoal treatment.2. Not applicable here, but for Stille, an aqueous KF wash is effective.3. Add a small amount of acetic acid to the chromatography eluent. |
| Inconsistent Yields | 1. Variable quality of reagents or solvents.2. Inconsistent inert atmosphere or moisture.3. Inefficient stirring. | 1. Use high-purity, anhydrous solvents. Use fresh, high-quality reagents.2. Ensure proper Schlenk or glove box technique. Dry glassware thoroughly.3. Use a properly sized stir bar and ensure vigorous agitation, especially for heterogeneous mixtures. |
References
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nobelprize.org [nobelprize.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. nbinno.com [nbinno.com]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scite.ai [scite.ai]
- 15. tcichemicals.com [tcichemicals.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Heck Reaction [organic-chemistry.org]
- 28. arkat-usa.org [arkat-usa.org]
- 29. researchgate.net [researchgate.net]
The Versatile Building Block: Exploring the Potential of 2-Bromo-5-fluoro-4-methylbenzoic Acid in Advanced Materials Synthesis
Introduction: 2-Bromo-5-fluoro-4-methylbenzoic acid is a halogenated aromatic carboxylic acid with the chemical formula C₈H₆BrFO₂.[1][2] This compound serves as a valuable and versatile intermediate in the field of organic synthesis.[1][3] Its molecular structure, featuring a carboxylic acid group, a bromine atom, a fluorine atom, and a methyl group on the benzene ring, provides multiple reactive sites. This multi-functionality allows for a wide range of chemical transformations, making it a key component in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and, increasingly, for the development of novel functional materials.[3] While direct, extensive literature on its application in materials science is emerging, its structural motifs suggest significant potential in the rational design of advanced materials.
This guide provides an overview of the potential applications of this compound in materials science, focusing on its role as a precursor for high-performance polymers and functional organic molecules. We will explore the synthetic pathways that leverage its unique reactivity and discuss the potential properties of the resulting materials.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its application in materials synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrFO₂ | [1][2] |
| Molecular Weight | 233.04 g/mol | [1] |
| CAS Number | 1003709-54-3 | [1][2] |
| Appearance | Solid | |
| Purity | Typically >97% |
Core Synthetic Principles: Leveraging Multifunctionality
The utility of this compound in materials science is rooted in the distinct reactivity of its functional groups. The carboxylic acid group can readily participate in esterification or amidation reactions, while the bromo substituent is a prime candidate for carbon-carbon bond formation through cross-coupling reactions. The fluorine and methyl groups also influence the electronic properties and solubility of the resulting materials.
A key synthetic strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond at the position of the bromine atom, enabling the connection of the benzoic acid core to other aromatic or aliphatic units. This is a foundational technique for constructing the monomeric building blocks of advanced polymers and functional organic materials.
Application Note I: Synthesis of Monomers for High-Performance Polymers
Causality Behind Experimental Choices: The strategic placement of the bromo and carboxylic acid groups on the aromatic ring makes this compound an excellent starting material for the synthesis of specialized monomers. The goal is to create a bifunctional molecule that can be polymerized. The bromo group can be converted to another functional group suitable for polymerization, such as an additional carboxylic acid, an amine, or a vinyl group, via cross-coupling reactions. The fluorine and methyl groups can enhance the thermal stability, solubility, and electronic properties of the final polymer.
Protocol 1: Synthesis of a Biphenyl Dicarboxylic Acid Monomer via Suzuki-Miyaura Coupling
This protocol details the synthesis of a novel biphenyl dicarboxylic acid monomer, a potential building block for polyesters or polyamides with enhanced thermal and mechanical properties.
Workflow Diagram:
Caption: Synthetic workflow for a biphenyl dicarboxylic acid monomer.
Materials:
-
This compound
-
4-(Methoxycarbonyl)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suzuki-Miyaura Coupling:
-
In a round-bottom flask, combine this compound (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add a mixture of DME and water (4:1 v/v).
-
Degas the mixture by bubbling with argon or nitrogen for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 85 °C) and stir for 16 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, Methyl 5'-fluoro-4'-methyl-[1,1'-biphenyl]-2,4-dicarboxylate.
-
-
Hydrolysis:
-
Dissolve the crude intermediate in a mixture of methanol and a 2M aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 1-2 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum to yield the final monomer, 5'-fluoro-4'-methyl-[1,1'-biphenyl]-2,4-dicarboxylic acid.
-
Characterization: The structure and purity of the synthesized monomer should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Note II: Intermediate for Photoresist Polymers in Semiconductor Manufacturing
While direct application of this compound in photoresists is not widely documented, a closely related isomer, 2-Bromo-5-fluorobenzoic acid, is a crucial intermediate for advanced photoresist polymers. This suggests that this compound could be a valuable precursor for similar applications, where the methyl group might fine-tune the solubility and etching resistance of the final polymer.
Conceptual Pathway:
Caption: Conceptual pathway for developing a photoresist polymer.
The synthesis would involve converting this compound into a photoactive monomer. This could be achieved through a series of reactions, including esterification of the carboxylic acid with a photo-labile group and a cross-coupling reaction at the bromo position to introduce another polymerizable functionality. The resulting monomer would then be polymerized to form the final photoresist material. The fluorine and methyl groups would contribute to the overall performance of the photoresist by influencing its dissolution properties and plasma etch resistance.
Conclusion and Future Outlook
This compound is a promising, yet underexplored, building block for materials science. Its multifunctional nature provides a versatile platform for the synthesis of novel monomers and functional organic materials. The protocols and concepts outlined in this guide are intended to serve as a starting point for researchers to explore the potential of this compound in creating next-generation polymers and electronic materials. Further research into the specific applications of this molecule will undoubtedly unlock new possibilities in the design and synthesis of advanced materials with tailored properties.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Bromo-5-fluoro-4-methylbenzoic acid
Welcome to the technical support center for the purification of 2-Bromo-5-fluoro-4-methylbenzoic acid (CAS: 1003709-39-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile synthetic intermediate.[1] We will address specific issues in a practical, question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Common synthetic pathways, such as the Sandmeyer reaction from an aniline precursor or direct bromination of a substituted benzoic acid, can introduce specific impurities.[2]
-
Unreacted Starting Materials: Depending on the synthesis, you may have residual amounts of the aniline precursor (e.g., 2-amino-5-fluoro-4-methylbenzoic acid) or the unbrominated benzoic acid derivative.
-
Isomeric Byproducts: Direct bromination can sometimes lead to the formation of other positional isomers, which can be challenging to separate due to similar physical properties.
-
Reagents and Catalysts: Residual catalysts (e.g., iron powder from bromination) or reagents from preceding steps might be present.[3]
-
Solvent Residues: Incomplete removal of reaction or extraction solvents.
Q2: How do I choose the best purification method for my crude sample?
A2: The optimal purification strategy depends on the nature and quantity of the impurities, as well as the desired final purity. The following decision workflow provides a general guideline.
Caption: Decision workflow for purification method selection.
-
Acid-Base Extraction: Highly effective for removing neutral and basic impurities. This should be your first choice if the crude mixture contains non-acidic components.[4][5]
-
Recrystallization: An excellent method for significantly increasing the purity of a solid compound, provided a suitable solvent can be found. It is often performed after an initial acid-base extraction.[6][7]
-
Column Chromatography: The most powerful technique for separating complex mixtures, especially those containing structurally similar isomers that are difficult to resolve by other means.[8][9]
Troubleshooting Guide
Section 1: Acid-Base Extraction
This technique exploits the acidic nature of the carboxylic acid group. By treating the crude product (dissolved in an organic solvent) with an aqueous base (like NaOH or NaHCO₃), the benzoic acid derivative is deprotonated to form its water-soluble carboxylate salt.[10] Neutral and basic impurities remain in the organic layer. The aqueous layer is then isolated and acidified (e.g., with HCl) to re-protonate the carboxylate, precipitating the purified benzoic acid.[6][10]
Problem: My product does not precipitate after adding acid to the aqueous layer.
-
Cause & Analysis: Precipitation of the neutral carboxylic acid will only occur when the pH of the aqueous solution is sufficiently acidic. The pKa of benzoic acid is around 4.2; the pKa of your substituted benzoic acid will be in a similar range. To ensure complete protonation and precipitation, the pH should be lowered to at least 2 pH units below the pKa.
-
Solution:
-
Check the pH: Use pH paper or a pH meter to test the aqueous solution. It should be strongly acidic (pH 1-2).
-
Add More Acid: If the pH is not low enough, add more concentrated acid (e.g., 6M HCl) dropwise while stirring.[5]
-
Ensure Thorough Mixing: Stir the solution vigorously to ensure the acid is fully dispersed.
-
Cool the Solution: Reducing the temperature by placing the flask in an ice bath will decrease the solubility of the product and promote precipitation.[5]
-
Problem: I see a significant loss of yield after the extraction.
-
Cause & Analysis: Low yield can result from several factors, including incomplete extraction into the aqueous phase, insufficient precipitation, or physical loss during transfers.
-
Solution:
-
Multiple Extractions: Perform the extraction with the aqueous base two or three times on the same organic layer.[3] This ensures that all the acidic product is transferred to the aqueous phase.
-
Choice of Base: While a strong base like NaOH is effective, a weaker base like sodium bicarbonate (NaHCO₃) can also be used and may be preferable if other base-sensitive functional groups are present.[4][6] Ensure you use a sufficient molar excess of the base.
-
Complete Precipitation: As mentioned above, ensure the pH is low enough for complete precipitation. Allow sufficient time for the solid to form, especially after cooling.
-
Careful Transfers: Be meticulous when separating layers in the separatory funnel and when filtering the final product to avoid mechanical losses.
-
Problem: An emulsion has formed between the organic and aqueous layers.
-
Cause & Analysis: Emulsions are colloidal suspensions of one liquid in another, often stabilized by particulate matter or high concentrations of dissolved substances. They prevent the clean separation of layers.
-
Solution:
-
Be Patient: Allow the separatory funnel to stand undisturbed for some time; the emulsion may break on its own.
-
Gentle Agitation: Gently swirl the funnel instead of shaking it vigorously.
-
Add Brine: Add a small amount of saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous layer, which can help disrupt the emulsion.
-
Filtration: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite or glass wool may resolve the issue.
-
Section 2: Recrystallization
Recrystallization purifies a solid by dissolving it in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it forms crystals. Impurities, which are present in smaller amounts, remain dissolved in the solvent (the "mother liquor").[10]
Problem: My compound "oils out" instead of forming crystals.
-
Cause & Analysis: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated above the compound's melting point. The low-melting oil then fails to crystallize properly upon cooling.
-
Solution:
-
Add More Solvent: The most common cause is using too little solvent, leading to saturation at a temperature above the compound's melting point. Add more hot solvent until the oil fully dissolves.
-
Lower the Boiling Point: Switch to a solvent with a lower boiling point.
-
Slow Cooling: Re-heat the solution until everything is dissolved, then allow it to cool much more slowly. Insulating the flask can help. Do not place it directly in an ice bath from a high temperature.
-
Problem: No crystals form, even after extensive cooling.
-
Cause & Analysis: This typically means the solution is too dilute (too much solvent was added) or that crystallization requires an initiation event.
-
Solution:
-
Reduce Solvent Volume: Gently boil off some of the solvent in a fume hood to concentrate the solution, then allow it to cool again.
-
Induce Crystallization:
-
Scratch: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites.
-
Seed: Add a tiny crystal of the pure compound (if available) to the cooled solution to initiate crystal growth.
-
-
Patience and Cold: Allow the flask to stand undisturbed for a longer period, then move it to a colder environment like a refrigerator or freezer.
-
Solvent Selection for Recrystallization
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Benzoic acids have low solubility in cold water, making it a potential solvent.[6] Often used after acid-base extraction. |
| Ethanol/Methanol | 78 / 65 | High | Good general-purpose polar solvents. A mixed solvent system (e.g., Ethanol/Water) is often effective.[7] |
| Isopropanol | 82 | Medium | Mentioned as a suitable solvent for a similar bromo-benzoic acid derivative.[7] |
| Toluene | 111 | Low | Good for less polar compounds. Its high boiling point allows for a large solubility differential. |
| Hexanes/Heptane | ~69 / ~98 | Very Low | Often used as the "anti-solvent" in a mixed solvent system to decrease solubility. |
Section 3: Column Chromatography
Flash column chromatography uses a stationary phase (typically silica gel) packed in a column and a mobile phase (eluent) that is pushed through under pressure. Compounds in the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.[9]
Problem: My compound is not moving from the top of the column.
-
Cause & Analysis: The eluent is not polar enough to displace the compound from the polar silica gel stationary phase. Carboxylic acids are particularly polar and can bind very strongly to silica.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
Add Acetic Acid: For carboxylic acids, adding a small amount (0.5-1%) of acetic acid to the eluent can significantly improve elution. The acetic acid protonates the silica surface and the carboxylate groups, reducing the strong ionic interactions and allowing the compound to move down the column.
-
Problem: The separation between my product and an impurity is poor.
-
Cause & Analysis: The eluent system is not optimized for the specific mixture, resulting in overlapping elution bands.
-
Solution:
-
Optimize Eluent: Use Thin Layer Chromatography (TLC) to test various solvent systems before running the column.[9] Aim for an Rf value of ~0.3 for your target compound.
-
Use a Gradient: Instead of using a single solvent mixture (isocratic elution), start with a low polarity eluent and gradually increase the polarity during the run (gradient elution).[9] This can sharpen the bands and improve separation.
-
Check Column Packing: A poorly packed column with channels or cracks will lead to bad separation. Ensure the silica gel is packed uniformly.
-
Example Protocol: Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System (Starting Point): Begin with a low polarity mixture like 9:1 Hexane:Ethyl Acetate. Add 0.5% acetic acid to the mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Run the column, starting with the initial eluent and gradually increasing the proportion of ethyl acetate as needed, collecting fractions throughout the process.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.[9]
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 8. 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Chemistry 102 - Experiment 3 [home.miracosta.edu]
Technical Support Center: Synthesis of 2-Bromo-5-fluoro-4-methylbenzoic acid
Welcome to the technical support center for the synthesis of 2-Bromo-5-fluoro-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproducts encountered during the synthesis of this valuable building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to support your experimental success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, focusing on the identification and mitigation of common byproducts.
Issue 1: Low Yield and Presence of Phenolic Impurities in the Sandmeyer Reaction Route
Question: I am attempting to synthesize this compound starting from 2-Amino-5-fluoro-4-methylbenzoic acid via a Sandmeyer reaction. My final product is contaminated with a significant amount of a byproduct that I suspect is 2-hydroxy-5-fluoro-4-methylbenzoic acid, and my overall yield is low. What is causing this, and how can I prevent it?
Answer:
This is a classic issue in Sandmeyer reactions where the diazonium salt intermediate reacts with water to produce a phenol.[1][2] The formation of this byproduct is often exacerbated by elevated temperatures and extended reaction times.
Causality: The diazonium salt is unstable and can decompose, especially at temperatures above 5 °C. In an aqueous acidic medium, water can act as a nucleophile, attacking the diazonium salt to yield the corresponding phenol.
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C at all times. Use an ice-salt bath for efficient cooling.
-
Prompt Use of Diazonium Salt: Use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer reaction. Do not store it.
-
Sufficient Acid: Ensure an adequate excess of hydrobromic acid is used during diazotization to maintain a low pH and suppress the formation of diazoamino compounds, which can lead to other byproducts.
-
Active Copper(I) Bromide: Use freshly prepared or high-quality commercial copper(I) bromide. The Cu(I) catalyst is crucial for the desired bromide substitution and competes with the undesired hydroxylation.[3]
Experimental Protocol for Sandmeyer Reaction:
-
Dissolve 2-Amino-5-fluoro-4-methylbenzoic acid in a suitable aqueous acid (e.g., 48% HBr).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.
-
Stir for an additional 15-30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution or slurry of copper(I) bromide in hydrobromic acid, also cooled to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Proceed with product workup and purification.
Data Summary: Common Byproducts in Sandmeyer Synthesis
| Byproduct Name | Structure | Common Analytical Signature (Expected) | Mitigation Strategy |
| 2-Hydroxy-5-fluoro-4-methylbenzoic acid | Broader -OH peak in 1H NMR; absence of bromine isotope pattern in MS. | Strict temperature control (0-5 °C); prompt use of diazonium salt. | |
| 5-Fluoro-4-methylbenzoic acid (de-amination) | Absence of bromine signal in 1H and 13C NMR; lower molecular weight in MS. | Ensure complete diazotization and efficient Sandmeyer reaction. | |
| Biaryl compounds | Higher molecular weight peaks in MS; complex aromatic region in 1H NMR. | Controlled addition of diazonium salt; efficient stirring.[1] |
Visualization of Byproduct Formation in Sandmeyer Reaction:
Caption: Competing pathways for the aryl diazonium intermediate.
Issue 2: Presence of Protonated Starting Material and Homocoupling Byproducts in Grignard/Lithiation Routes
Question: I am using a Grignard or organolithium-based approach to carboxylate a bromo-fluoro-toluene precursor. However, my main impurity is the protonated starting material (de-brominated), and I also observe a high molecular weight byproduct. What's going wrong?
Answer:
This is a frequent challenge when working with highly reactive organometallic reagents like Grignard and organolithiums.[4] These reagents are not only strong nucleophiles but also potent bases.
Causality:
-
Protonated Starting Material: Traces of moisture in your glassware, solvent, or even the carbon dioxide source will rapidly quench the organometallic intermediate, leading to the formation of the corresponding hydrocarbon.[4]
-
Homocoupling (Wurtz-type) Byproduct: The organometallic reagent can react with the unreacted starting aryl halide in a coupling reaction to form a biaryl species.
Troubleshooting Protocol:
-
Rigorous Anhydrous Conditions:
-
Oven-dry all glassware overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Ensure the inert gas used for blanketing is dry.
-
-
High-Quality Reagents:
-
Use high-purity magnesium turnings (for Grignard) or freshly titrated organolithium reagents.
-
Ensure the aryl halide starting material is dry.
-
-
Controlled Addition: Add the aryl halide slowly to the magnesium turnings (for Grignard) or the organolithium to the aryl halide (for lithiation) at a controlled temperature to minimize side reactions.
-
Efficient Carboxylation: Use a large excess of freshly crushed dry ice (solid CO2). Pour the organometallic solution onto the dry ice rather than bubbling CO2 gas through the solution to ensure a high concentration of the electrophile.[5]
Experimental Protocol for Grignard Reaction and Carboxylation:
-
Flame-dry a three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.
-
Add magnesium turnings to the flask and heat gently under vacuum, then cool under nitrogen.
-
Add anhydrous diethyl ether or THF to the flask.
-
Dissolve the aryl bromide (e.g., 1,2-dibromo-5-fluoro-4-methylbenzene) in anhydrous ether/THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium. Initiation may be required (e.g., a small crystal of iodine).
-
Once the reaction starts, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux for an additional 30-60 minutes.
-
Cool the Grignard reagent to room temperature.
-
In a separate flask, place a large excess of crushed dry ice.
-
Slowly pour the Grignard solution onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, then quench with aqueous acid (e.g., HCl or H2SO4).
-
Proceed with extraction and purification.
Visualization of Grignard Byproduct Formation:
Caption: Competing reaction pathways for the Grignard reagent.
Frequently Asked Questions (FAQs)
Q1: How can I best purify the final this compound from the common byproducts?
A1: Recrystallization is often the most effective method for purifying the final product. A suitable solvent system (e.g., ethanol/water, toluene, or heptane/ethyl acetate) should be chosen where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution. For more challenging separations, such as from regioisomers, column chromatography on silica gel may be necessary.
Q2: What are the key 1H NMR features to look for to identify the desired product and its byproducts?
A2: For the desired this compound, you should expect to see two distinct aromatic proton signals, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton (typically >10 ppm). Byproducts will have characteristic differences:
-
Protonated/de-brominated byproduct: Will show an additional aromatic proton signal and lack the downfield shift associated with the bromine substituent.
-
Phenolic byproduct: Will exhibit a phenolic -OH proton signal and shifts in the aromatic protons' resonances.
-
Regioisomers: Will show different coupling patterns and chemical shifts for the aromatic protons.
Q3: Can I use direct bromination of 5-fluoro-4-methylbenzoic acid to synthesize the target molecule?
A3: While direct bromination is a common synthetic route for aryl bromides, it is likely to be problematic in this case. The carboxylic acid group is a meta-director, while the fluorine and methyl groups are ortho, para-directors. This would lead to a mixture of regioisomers that would be difficult to separate. A more regioselective method like a Sandmeyer reaction or a directed ortho-metalation is preferred.
Q4: My directed ortho-lithiation reaction is not working, and I am recovering my starting material. What should I do?
A4: This is a common issue in ortho-lithiation.[6] Here are some key troubleshooting steps:
-
Titrate your organolithium reagent: The actual concentration of butyllithium solutions can decrease over time. Titration is crucial to ensure you are adding the correct stoichiometry.
-
Check for solubility issues: If your substrate is not soluble at the reaction temperature (e.g., -78 °C), the deprotonation will be very slow or may not occur. You may need to use a co-solvent or run the reaction at a slightly higher temperature (e.g., -40 °C).
-
Add an activator: Additives like TMEDA (tetramethylethylenediamine) can break up organolithium aggregates and increase the basicity of the reagent, facilitating the deprotonation.[6]
-
Ensure rigorous anhydrous conditions: As with Grignard reactions, organolithiums are extremely sensitive to moisture.
References
Technical Support Center: Synthesis of 2-Bromo-5-fluoro-4-methylbenzoic Acid
Welcome to the technical support center for the synthesis of 2-Bromo-5-fluoro-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. By understanding the underlying chemical principles, you can optimize your reaction conditions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most direct and common method is the electrophilic aromatic substitution (EAS) of 3-fluoro-4-methylbenzoic acid using a suitable brominating agent. This approach leverages the existing aromatic scaffold to introduce the bromine atom at the desired position.
Q2: What are the directing effects of the substituents on the starting material, 3-fluoro-4-methylbenzoic acid?
A2: The regiochemical outcome of the bromination is controlled by the directing effects of the three substituents on the benzene ring:
-
-COOH (Carboxyl group): This is a deactivating group and a meta-director due to its electron-withdrawing nature.[1]
-
-F (Fluoro group): Halogens are deactivating but are ortho, para-directors.[2]
-
-CH₃ (Methyl group): This is an activating group and an ortho, para-director.[2]
The interplay of these effects dictates where the incoming electrophile (bromine) will add to the ring.
Q3: How do these directing effects influence the formation of the desired product?
A3: The desired product, this compound, results from the bromination at the C2 position. This position is ortho to the activating methyl group and ortho to the fluorine atom, making it an electronically favorable site for electrophilic attack. The combined directing effects of the methyl and fluoro groups overcome the meta-directing influence of the deactivating carboxyl group.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
A low yield of this compound can be attributed to several factors, including incomplete reaction, formation of side products, or suboptimal reaction conditions.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Insufficient Electrophilicity of Bromine | For an electrophilic aromatic substitution to occur, a strong electrophile is necessary to overcome the aromatic stability of the benzene ring. Molecular bromine (Br₂) alone may not be sufficiently electrophilic. | Use a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the Br-Br bond and generate a more potent electrophile. |
| Suboptimal Reaction Temperature | The rate of an electrophilic aromatic substitution reaction is highly dependent on temperature. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to the formation of undesired side products. | Carefully control the reaction temperature. Start at a lower temperature (e.g., 0-5 °C) and gradually warm to room temperature or slightly above, while monitoring the reaction progress by TLC or HPLC. |
| Inappropriate Solvent | The choice of solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction rate and yield. | A non-polar, aprotic solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄) is often suitable for electrophilic bromination. |
| Premature Quenching | Stopping the reaction before it has reached completion will naturally result in a lower yield. | Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR of an aliquot) to ensure the consumption of the starting material. |
Problem 2: Formation of Regioisomeric Impurities
The formation of undesired regioisomers is a common challenge in the synthesis of polysubstituted aromatic compounds.
Understanding Regioselectivity:
The directing effects of the substituents on 3-fluoro-4-methylbenzoic acid can lead to the formation of other brominated isomers, although the 2-bromo isomer is generally favored.
DOT Script for Regioselectivity Diagram
Caption: Directing effects on 3-fluoro-4-methylbenzoic acid.
Possible Side Products and Purification Strategies:
| Side Product | Formation Mechanism | Purification Strategy |
| 6-Bromo-3-fluoro-4-methylbenzoic acid | Bromination at the C6 position, which is ortho to the fluorine but meta to the methyl group. | Separation of regioisomers can be challenging. Fractional crystallization or preparative HPLC may be effective. Conversion to methyl esters followed by silica gel column chromatography can also be employed. |
| 5-Bromo-3-fluoro-4-methylbenzoic acid | Bromination at the C5 position, which is para to the methyl group but meta to the fluorine. | Similar to the 6-bromo isomer, chromatographic techniques are generally required for separation. |
| Dibrominated products | If an excess of the brominating agent is used or if the reaction conditions are too harsh, a second bromine atom may be added to the ring. | Purification can be achieved through recrystallization, as the dibrominated products will have different solubility profiles. Column chromatography is also an option. |
Problem 3: Benzylic Bromination
If the reaction is performed under radical conditions (e.g., with NBS and a radical initiator like AIBN or exposure to UV light), bromination of the methyl group can occur.[3][4]
Prevention:
-
Ensure the reaction is carried out in the dark and at a controlled temperature.
-
Avoid the use of radical initiators.
-
Use a Lewis acid catalyst to promote the electrophilic aromatic substitution pathway.
Experimental Protocol: Electrophilic Bromination
This protocol is a general guideline and may require optimization.
DOT Script for Experimental Workflow
Caption: General workflow for electrophilic bromination.
Materials:
-
3-fluoro-4-methylbenzoic acid
-
Anhydrous Iron(III) bromide (FeBr₃)
-
Bromine (Br₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoro-4-methylbenzoic acid in anhydrous DCM.
-
Add a catalytic amount of anhydrous FeBr₃ to the solution.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine in DCM to the reaction mixture via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous sodium thiosulfate solution until the red-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
References
stability and degradation of 2-Bromo-5-fluoro-4-methylbenzoic acid
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 2-Bromo-5-fluoro-4-methylbenzoic acid (CAS No. 1003709-54-3). This document is designed for our valued partners in research, discovery, and development. It provides in-depth, field-tested insights into the stability and handling of this versatile synthetic building block. Our goal is to move beyond simple data points, offering a troubleshooting framework grounded in chemical principles to help you anticipate challenges and ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the most common inquiries regarding the handling, storage, and fundamental stability of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A: For maximum shelf-life, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment, typically at room temperature.[1][2][3] Many suppliers recommend storing it sealed in a dry place.[2] Exposure to moisture should be minimized, as it can lead to slow hydrolysis or clumping of the solid material.
Q2: Is this compound sensitive to air or light?
A: While it is a relatively stable aromatic compound, good laboratory practice dictates minimizing exposure to both air and light. Some halogenated aromatic compounds can be light-sensitive, potentially leading to radical-based decomposition over long periods.[4] More importantly, the primary concern with air exposure is moisture. Therefore, we recommend storing the compound under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to prevent any potential moisture-mediated degradation.
Q3: What are the immediate signs that my material may have degraded?
A: Visually, degradation may be indicated by a change in color from its typical white or off-white appearance to yellow or brownish hues. A change in texture, such as clumping or the appearance of a sticky or oily residue, also suggests degradation or the absorption of moisture. For a definitive assessment, we recommend analytical verification via techniques like NMR or LC-MS to check for the presence of common impurities, such as the decarboxylated product (1-bromo-4-fluoro-2-methylbenzene).
Q4: What materials or chemical classes are incompatible with this compound?
A: Safety Data Sheets consistently list strong oxidizing agents and strong bases as incompatible materials.[3][5]
-
Strong Oxidizing Agents: Can react exothermically and potentially degrade the aromatic ring or the methyl group.
-
Strong Bases: Will readily deprotonate the carboxylic acid to form the corresponding carboxylate salt. While this is often a desired step in a reaction, unintended exposure can make the compound more susceptible to heat-induced decarboxylation.
Part 2: Experimental Troubleshooting Guide
This section is structured to solve specific problems you may encounter during your synthetic work.
Q5: My reaction yield is consistently low when using this starting material, especially at elevated temperatures. What's the likely cause?
A: The most probable cause is thermal decarboxylation . Aromatic carboxylic acids can lose carbon dioxide (CO₂) when heated, a process that can be accelerated in the presence of certain catalysts or basic conditions.[6] The halogen and methyl substituents on the ring also influence the electronic properties and may affect the rate of this decomposition.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If your protocol allows, attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Monitor by TLC/LC-MS: Before the reaction is complete, sample the mixture. Look for a new, less polar spot or peak corresponding to the mass of the decarboxylated byproduct, 1-bromo-4-fluoro-2-methylbenzene .
-
Choice of Base: If your reaction requires a base, consider its strength and the reaction temperature. Using a very strong base in combination with high heat can promote the formation of the carboxylate salt, which may then readily decarboxylate. A milder base or careful, slow addition at a controlled temperature may be necessary.
-
Q6: I'm performing a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at the C-Br position and observing significant starting material recovery and a major, unidentifiable byproduct. What could be happening?
A: Assuming your catalyst, ligand, and other reagents are viable, this issue often points back to the stability of the starting material under the reaction conditions.
-
Plausible Scenario: The "unidentifiable" byproduct is often the result of premature degradation. The conditions for many cross-coupling reactions (heat, base) are also conditions that promote decarboxylation. Your starting material may be degrading before the catalytic cycle can efficiently proceed.
-
Troubleshooting Workflow:
-
Run a Control Reaction: Heat your this compound with the base and solvent (without the catalyst and coupling partner) for a short period. Analyze the result. If you see the formation of 1-bromo-4-fluoro-2-methylbenzene, you have confirmed that degradation is a competing pathway.
-
Optimize Base and Temperature: Use the least amount of base required and the lowest possible temperature for the coupling. Sometimes, switching from a stronger base like NaOH or K₂CO₃ to a milder one can help.
-
Protect the Carboxylic Acid: If decarboxylation is unavoidable, consider protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester). The ester is generally much more stable against thermal decarboxylation. You can perform the cross-coupling reaction on the ester and then hydrolyze it back to the carboxylic acid in a final step.
-
Q7: My NMR spectrum of the starting material shows it's only ~90% pure, with small peaks in the aromatic region. Is it still usable?
A: This depends entirely on the nature of your reaction. The impurity is likely the decarboxylated version of the molecule. If you are performing a reaction that exclusively targets the carboxylic acid (e.g., forming an amide or ester), the inert 1-bromo-4-fluoro-2-methylbenzene impurity may be easily removed via extraction or chromatography later. However, if you are performing a reaction at the C-Br position, this impurity will be carried through and complicate purification. For high-purity results, it is always recommended to start with the purest possible material.
Part 3: Stability & Degradation Profile
This table summarizes the stability of this compound under various conditions.
| Condition | Stability Level | Primary Degradation Pathway | Potential Byproduct(s) | Recommended Action |
| Heat (>150 °C) | Low to Moderate | Thermal Decarboxylation | 1-bromo-4-fluoro-2-methylbenzene, CO₂ | Use the lowest possible reaction temperature. Monitor reaction for byproduct formation. |
| Strong Base (e.g., NaOH, KOtBu) | Moderate | Base-catalyzed Decarboxylation | Carboxylate salt, 1-bromo-4-fluoro-2-methylbenzene | Use milder bases if possible. Avoid prolonged heating in the presence of strong bases. |
| Strong Acid (e.g., conc. H₂SO₄) | Moderate | Potential for slow hydrolysis or other reactions | Sulfonated or other acid-catalyzed products | While generally stable, concentrated acids can promote side reactions at high temperatures.[7] |
| Aqueous Solution (Dilute, Neutral pH) | High | Minimal | None expected under normal conditions | Stable for typical workup and extraction procedures. |
| UV Light Exposure | Moderate to High | Photodecomposition (long-term) | Radical species, potential debromination | Store in amber vials or protect from direct light during long-term storage and reactions. |
| Strong Oxidizing Agents | Low | Oxidation | Ring-opened products, benzoic acid derivatives | Avoid contact with strong oxidizers like KMnO₄, H₂O₂ under harsh conditions. |
Part 4: Visualization of Troubleshooting & Degradation
The following diagrams illustrate key decision-making processes and chemical transformations related to the stability of this compound.
Caption: A decision tree for troubleshooting low-yield experiments.
Caption: The thermal decarboxylation of the parent compound.
References
- 1. echemi.com [echemi.com]
- 2. 1003709-54-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Synthesis and stability of strongly acidic benzamide derivatives [beilstein-journals.org]
troubleshooting guide for Suzuki reactions involving 2-Bromo-5-fluoro-4-methylbenzoic acid
Introduction
Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-5-fluoro-4-methylbenzoic acid. This substrate presents a unique set of challenges due to a combination of steric and electronic factors. The bromine atom is positioned ortho to a carboxylic acid group and meta to a methyl group, creating significant steric hindrance around the reaction center. This can impede the crucial oxidative addition step in the catalytic cycle.[1][2] Furthermore, the carboxylic acid moiety can interact with the base and the palladium catalyst, potentially leading to catalyst deactivation or undesired side reactions.[3]
This guide is structured as a series of question-and-answer troubleshooting scenarios designed to help you diagnose and resolve common issues encountered during your experiments, ensuring higher yields, reproducibility, and purity.
Troubleshooting Guide
Q1: Why am I observing no reaction or very low conversion to the desired product?
This is the most common issue and typically points to a problem in the catalytic cycle's initiation or a key step being too slow. The primary suspect is the sterically hindered nature of the aryl bromide.
Root Cause Analysis:
-
Inefficient Oxidative Addition: The steric bulk from the ortho-carboxylic acid and meta-methyl groups can prevent the palladium(0) catalyst from efficiently inserting into the carbon-bromine bond. Standard ligands like triphenylphosphine (PPh₃) are often too small or not electron-rich enough to facilitate this step with hindered substrates.[1][2]
-
Catalyst Deactivation: The carboxylic acid, upon deprotonation by the base, forms a carboxylate anion. This can coordinate to the palladium center, forming an inactive or less active complex and halting the catalytic cycle.[3]
-
Incorrect Base Selection: The chosen base may be too weak to effectively facilitate the transmetalation step or may not be suitable for a substrate containing an acidic proton. The role of the base is to form the more nucleophilic boronate "ate" complex, which is crucial for transmetalation.[4][5]
Solutions & Protocols:
-
Ligand Selection is Critical: For sterically demanding substrates, bulky and electron-rich monophosphine ligands are required. These ligands promote both the oxidative addition and the final reductive elimination step.
-
Optimize the Base:
-
Use a sufficient excess (at least 3 equivalents) to account for the neutralization of the benzoic acid proton and to drive the catalytic cycle.
-
Potassium phosphate (K₃PO₄) is often an excellent choice in these systems as it is strong enough to promote the reaction but generally does not cause ester hydrolysis if that is a concern.[8] Cesium carbonate (Cs₂CO₃) is another effective, albeit more expensive, option.
-
-
Choice of Palladium Pre-catalyst: Use a modern pre-catalyst that reliably generates the active Pd(0) species. Buchwald pre-catalysts (e.g., XPhos Pd G3) are designed for stability and high activity in challenging couplings.[9]
Q2: My reaction is producing significant amounts of a biaryl byproduct derived from the boronic acid (homocoupling). How can I minimize this?
Boronic acid homocoupling is a common side reaction that competes with the desired cross-coupling process, reducing your yield and complicating purification.
Root Cause Analysis:
-
Presence of Oxygen: The most well-established mechanism for homocoupling involves an oxidative pathway where Pd(0) is oxidized by O₂. Rigorous exclusion of air is therefore critical.[10][11]
-
Pd(II)-Mediated Pathway: If a Pd(II) pre-catalyst is used (e.g., Pd(OAc)₂), it can react directly with two molecules of the boronic acid to form the homocoupled product and generate the active Pd(0) species.[10] While this activates the catalyst, it consumes your nucleophile.
-
Slow Transmetalation/Reductive Elimination: If the desired cross-coupling is slow due to steric hindrance, the competing homocoupling side reaction has more time to occur.[6]
Solutions & Protocols:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes can suffice.[8]
-
Use a Pd(0) Source or Pre-catalyst: Using a source like Pd₂(dba)₃ with a suitable ligand, or a modern pre-catalyst that cleanly generates Pd(0), can minimize the Pd(II)-mediated homocoupling pathway.[12]
-
Optimize Reaction Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents). While this won't prevent homocoupling, it ensures enough nucleophile is present to drive the main reaction to completion once the aryl bromide has been activated.
-
Increase Reaction Rate: By addressing the issues in Q1 (e.g., using a more active ligand), you will increase the rate of the desired Suzuki coupling, which will naturally outcompete the slower homocoupling side reaction.[6][7]
Q3: I am observing significant debromination of my starting material or protodeboronation of my boronic acid. What causes this and how can I prevent it?
These side reactions result in the formation of 5-fluoro-4-methylbenzoic acid (from debromination) or the parent arene/heteroarene of your boronic acid (from protodeboronation), consuming your starting materials without forming the product.
Root Cause Analysis:
-
Protodeboronation: This is the protonolysis of the C-B bond and is a well-known decomposition pathway for boronic acids.[13] It can be catalyzed by the palladium complex itself and is highly dependent on the reaction conditions, including the presence of water and the basicity of the medium.[14][15]
-
Debromination (Protodehalogenation): This side reaction can occur after oxidative addition. The resulting Ar-Pd(II)-Br complex can react with a proton source (like water or an alcohol solvent) in a process that ultimately leads to the reductive elimination of the arene and H-Br.[11] It is often observed in conjunction with homocoupling in reactions with hindered substrates.[6][7]
Solutions & Protocols:
-
Protect the Boronic Acid: If protodeboronation is severe, consider converting the boronic acid to a more stable derivative, such as a pinacol (BPin) or MIDA boronate.[16] MIDA boronates are particularly useful as they are stable to purification but slowly release the boronic acid under the basic reaction conditions, keeping its ambient concentration low.
-
Control Water Content: While some water is often necessary, especially with inorganic bases like K₃PO₄, excessive amounts can promote protonolysis. Use anhydrous solvents and a carefully controlled amount of water (e.g., a 10:1 or 5:1 organic solvent to water ratio).[17]
-
Use a Non-Hydroxide Base: Avoid strong hydroxide bases like NaOH or KOH, which can aggressively promote protonolysis. K₃PO₄ or K₂CO₃ are generally safer choices.[4][18]
-
Moderate Temperature: High temperatures can accelerate decomposition pathways. Try to find the lowest effective temperature for the reaction (e.g., start at 80 °C instead of 110 °C).[19]
Recommended Starting Protocol
This protocol is designed as a robust starting point for the Suzuki coupling of this compound, incorporating best practices for challenging substrates.
| Component | Recommendation | Rationale |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Aryl/Heteroaryl Boronic Acid | 1.5 equivalents |
| Palladium Source | XPhos Pd G3 | 1-2 mol% |
| Ligand | (Included in Pre-catalyst) | XPhos is a bulky, electron-rich ligand ideal for hindered substrates.[9] |
| Base | K₃PO₄ (anhydrous, finely ground) | 3.0 equivalents |
| Solvent System | Dioxane / H₂O (5:1 ratio) | A polar aprotic solvent system that works well for many Suzuki couplings.[19] |
| Temperature | 90-100 °C | Balances reaction rate with minimizing thermal decomposition. |
| Atmosphere | Nitrogen or Argon | Critical for preventing oxygen-mediated side reactions.[10] |
Step-by-Step Procedure:
-
Reagent Preparation: To an oven-dried reaction vial, add this compound (1.0 eq.), the boronic acid (1.5 eq.), and finely ground K₃PO₄ (3.0 eq.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 pre-catalyst (0.02 eq.).
-
Solvent Addition: Add the degassed solvent system (Dioxane/H₂O) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction Execution: Place the sealed vial in a pre-heated reaction block or oil bath at the desired temperature and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. Look for the disappearance of the starting aryl bromide.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the product's carboxylic acid, then extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.
Visualization of the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle. For hindered substrates like this compound, specific steps become bottlenecks.
Frequently Asked Questions (FAQs)
Q: Should I protect the carboxylic acid group as an ester before the reaction? A: While this is a valid strategy and can prevent issues with catalyst coordination, it adds two steps (protection/deprotection) to your synthesis. It is often more efficient to first attempt the coupling directly using the conditions outlined above (e.g., with K₃PO₄). If you still face issues, then esterification (e.g., to a methyl or ethyl ester) is a reliable alternative.
Q: My reaction works, but the yield is inconsistent between batches. What could be the cause? A: Inconsistency often stems from variables that are difficult to control perfectly.
-
Reagent Quality: The purity of the boronic acid is critical; they can degrade over time. Use freshly purchased or recrystallized material.
-
Base Heterogeneity: Solid bases like K₃PO₄ can be heterogeneous. Ensure it is finely powdered and that the reaction is stirred very vigorously to maximize surface area and mixing.[12]
-
Atmosphere Control: Small, variable amounts of oxygen can lead to inconsistent levels of side reactions and catalyst deactivation. Ensure your inert gas technique is robust and consistent for every run.
Q: Can I use a different solvent? A: Yes. While Dioxane/H₂O is a good starting point, other solvent systems can be effective. Toluene/H₂O, 2-MeTHF/H₂O, or DMF/H₂O are common alternatives. The optimal solvent depends on the solubility of all components at the reaction temperature. A screening of solvents may be necessary for full optimization.[20]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. reddit.com [reddit.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Bromo-5-fluoro-4-methylbenzoic Acid
Welcome to the technical support center for the purification of 2-Bromo-5-fluoro-4-methylbenzoic acid (BFMBA). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block and require high-purity material for their downstream applications. As a substituted aromatic carboxylic acid, BFMBA presents unique purification challenges that require a systematic and well-understood approach. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its purification.
Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. For a typical synthesis of this compound, impurities can generally be categorized as follows:
-
Starting Materials: Unreacted precursors from the synthetic route. For instance, if a Sandmeyer reaction on an aniline derivative is performed, residual aniline may be present.[1]
-
Reaction Byproducts: Species formed from side reactions. This can include products of over-bromination or incomplete hydrolysis if the carboxylic acid is generated from a nitrile or ester.
-
Positional Isomers: The bromination of a substituted aromatic ring can often lead to the formation of isomers where the bromine atom is in a different position.[2][3] These can be particularly challenging to separate due to their similar physicochemical properties.
-
Residual Solvents and Reagents: Inorganic salts, catalysts (e.g., copper salts from a Sandmeyer reaction), and solvents used in the reaction and workup.
Frequently Asked Questions (FAQs)
Q1: What is the first purification step I should consider for my crude BFMBA?
An acid-base liquid-liquid extraction is an excellent first step for removing neutral or basic impurities. The carboxylic acid group of BFMBA allows it to be selectively deprotonated and moved into an aqueous basic layer, leaving non-acidic impurities in the organic phase.
Causality: This technique leverages the acidic proton of the carboxylic acid (pKa typically 3-5). In the presence of a mild base like sodium bicarbonate (NaHCO₃), BFMBA is converted to its water-soluble carboxylate salt. Neutral organic impurities (like unreacted starting materials or non-acidic byproducts) will remain in the organic solvent. Subsequent re-acidification of the aqueous layer precipitates the purified BFMBA.[4]
Q2: My BFMBA streaks badly on a silica gel TLC plate. How can I get clean spots?
This is a common issue with carboxylic acids on silica gel. The streaking is caused by a dynamic equilibrium between the acidic compound and the slightly acidic silica gel stationary phase, leading to inconsistent interactions and band broadening.
Solution: To suppress this ionization and obtain sharp spots, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system (e.g., ethyl acetate/hexanes). This ensures that the BFMBA remains fully protonated and elutes as a single, well-defined spot.
Q3: I'm trying to recrystallize my BFMBA, but it keeps "oiling out" instead of forming crystals. What's happening and how can I fix it?
"Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. The high concentration of impurities can also depress the melting point and inhibit proper crystal lattice formation.[5]
Troubleshooting Steps:
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of additional hot solvent to ensure the compound is fully dissolved at the solvent's boiling point.
-
Change the Solvent System: The solubility profile of your current solvent may be unsuitable. Try a binary solvent system. For example, dissolve the BFMBA in a small amount of a good solvent (like ethanol or ethyl acetate) at room temperature, and then slowly add a poor solvent (like water or hexanes) until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed the Solution: Add a tiny crystal of pure BFMBA (if available) to the cooled solution to induce crystallization.
Troubleshooting Purification Workflows
Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities, provided a suitable solvent is found. The ideal solvent will dissolve BFMBA poorly at low temperatures but very well at high temperatures.[6]
Recommended Solvent Screening: A systematic approach to finding the right solvent is crucial. The table below provides a starting point for screening solvents.
| Solvent/System | Polarity | Boiling Point (°C) | Rationale & Expected Solubility |
| Ethanol/Water | Polar Protic | Variable | BFMBA should be soluble in hot ethanol. Water can be added as an anti-solvent to decrease solubility upon cooling. A good starting ratio is 3:1 to 5:1 ethanol to water. |
| Ethyl Acetate/Hexanes | Polar Aprotic / Nonpolar | Variable | BFMBA is likely soluble in ethyl acetate. Hexanes act as the anti-solvent. This combination is effective for moderately polar compounds. |
| Toluene | Aromatic | 111 | The aromatic nature of toluene can lead to good solubility at high temperatures for aromatic compounds like BFMBA. |
| Isopropanol | Polar Protic | 82 | A good alternative to ethanol, with a slightly lower boiling point. Often used for recrystallizing substituted benzoic acids.[7] |
Experimental Protocol: Recrystallization from an Ethanol/Water Mixture
-
Dissolution: In an Erlenmeyer flask, add the crude BFMBA. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add warm water dropwise until the solution becomes faintly cloudy (persistent turbidity).
-
Clarification: Add a few drops of hot ethanol to make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Caption: Workflow for BFMBA purification by recrystallization.
Guide 2: Purification by Column Chromatography
Column chromatography is highly effective for separating compounds with different polarities, such as positional isomers or byproducts with slightly different functional groups.[8]
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase and pack a glass column.
-
Sample Loading: Dissolve the crude BFMBA in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with a nonpolar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity. A common gradient might be from 5% to 30% Ethyl Acetate in Hexanes. Crucially, add 0.5% acetic acid to the mobile phase to prevent streaking.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified BFMBA.
Caption: Decision-making workflow for selecting a purification strategy.
References
- 1. 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta‐Halobenzoic Acids: A Two‐Pathway Synthesis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 8. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
side reactions of 2-Bromo-5-fluoro-4-methylbenzoic acid under basic conditions
Introduction
Welcome to the technical support guide for 2-Bromo-5-fluoro-4-methylbenzoic acid. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Given its trifunctional nature, reactions performed under basic conditions can sometimes lead to unexpected and undesired side products. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to help you identify, understand, and mitigate these side reactions, ensuring the success and reproducibility of your experiments.
Part 1: General Troubleshooting & Frequently Asked Questions
This section addresses broad issues that can arise when working with this compound under basic conditions.
Question: I'm observing multiple unexpected products in my reaction with this compound under basic conditions. What are the likely side reactions?
Answer: When using this compound, the basicity of the reaction medium can trigger several competing pathways. The primary side reactions to consider are:
-
Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is electron-deficient, making it susceptible to attack by nucleophiles. This can lead to the displacement of either the fluorine or the bromine atom.
-
Benzyne Formation: In the presence of a very strong base, elimination of HBr can occur to form a highly reactive benzyne intermediate, which can lead to a mixture of regioisomeric products.[1]
-
Decarboxylation: At elevated temperatures, the benzoic acid moiety can be lost as CO2, leading to the formation of 1-bromo-4-fluoro-2-methylbenzene. This process can sometimes be facilitated by transition metal catalysts.[2][3]
-
Hydrolysis (in Cross-Coupling): In palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig, certain basic and aqueous conditions can promote undesired side reactions such as protodeboronation of the coupling partner or hydrolysis of ester groups if present.[4][5]
The prevalence of each side reaction is highly dependent on the specific base, solvent, temperature, and nucleophiles present in your system.
Caption: Potential reaction pathways under basic conditions.
Question: How do I select the appropriate base to minimize side reactions for my specific transformation (e.g., Suzuki coupling vs. SNAr)?
Answer: Base selection is critical and is dictated by the pKa of the conjugate acid of the base and the specific mechanism of your desired reaction.
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki): The role of the base is to facilitate transmetalation. Moderately weak inorganic bases are generally preferred. Using an excessively strong base can promote catalyst decomposition and other side reactions.
-
For Nucleophilic Aromatic Substitution (SNAr): The base often serves to deprotonate a nucleophile (e.g., an amine or alcohol) or to act as an acid scavenger. The strength should be sufficient to deprotonate the nucleophile without promoting benzyne formation.
-
To Avoid Benzyne Formation: Avoid extremely strong, non-nucleophilic bases like sodium amide (NaNH2), potassium tert-butoxide (KOtBu), or LDA, especially at elevated temperatures. These bases are designed to deprotonate C-H bonds and can readily initiate the elimination pathway.[1]
| Reaction Type | Recommended Bases | Bases to Use with Caution | Rationale |
| Suzuki Coupling | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | NaOH, KOH, NaOMe, KOtBu | Milder bases are effective for transmetalation while minimizing protodeboronation and catalyst degradation.[5] Strong hydroxides can hydrolyze esters and promote side reactions. |
| SNAr (with Amines) | K₂CO₃, Cs₂CO₃, DIPEA, Et₃N | NaH, KOtBu | The base acts as an acid scavenger for the H-X formed. Strong, non-nucleophilic bases may favor benzyne formation. |
| Ullmann Condensation | K₂CO₃, K₃PO₄ | Strong soluble bases | The base is crucial for the catalytic cycle, but overly strong bases can lead to substrate decomposition at the high temperatures often required.[6] |
Part 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
Question: I am attempting a substitution reaction at the C-Br bond, but I am observing significant displacement of the fluorine atom instead. Why is this happening?
Answer: This is a classic case of regioselectivity dictated by the SNAr mechanism. In nucleophilic aromatic substitution, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex.[7] The stability of this complex determines the reaction rate.
Fluorine is significantly more electronegative than bromine. This has two major consequences:
-
Inductive Effect: The C-F bond is more polarized than the C-Br bond, making the carbon atom attached to fluorine more electrophilic and thus more susceptible to nucleophilic attack.
-
Intermediate Stabilization: The highly electronegative fluorine atom is better able to stabilize the negative charge of the Meisenheimer complex formed upon nucleophilic attack at the C4 position.
For these reasons, the rate of displacement in SNAr reactions generally follows the order F > Cl > Br > I, which is the opposite of the trend seen in SN1 and SN2 reactions.[8]
Caption: Competing SNAr pathways.
Part 3: Troubleshooting Benzyne Formation
Question: My reaction with a strong base is yielding a mixture of regioisomers, including products where the nucleophile has added to the carbon that originally bore the bromine and the adjacent carbon. Is this evidence of a benzyne intermediate?
Answer: Yes, the formation of regioisomeric products is a hallmark of a reaction proceeding through a benzyne intermediate.[1] The process occurs in two stages:
-
Elimination: A strong, sterically hindered base abstracts the proton ortho to the bromine atom (at C3). This is followed by the elimination of the bromide ion to form a highly strained, reactive benzyne intermediate.
-
Addition: The nucleophile in the reaction mixture can then attack either of the two carbons of the formal triple bond. Subsequent protonation leads to the mixture of products.
Because the benzyne is unsymmetrical, the two carbons of the triple bond have different electronic properties, and the ratio of the resulting products will depend on the electronic and steric nature of both the benzyne and the attacking nucleophile.
| Condition | Action to Suppress Benzyne Formation | Rationale |
| Base | Switch from strong, non-nucleophilic bases (e.g., NaNH₂, KOtBu) to milder bases (e.g., K₂CO₃, Cs₂CO₃). | Milder bases are less capable of deprotonating the aromatic C-H bond required to initiate the elimination step. |
| Temperature | Run the reaction at the lowest possible temperature that still allows for the desired transformation. | The activation energy for the elimination step is often high, so lowering the temperature can significantly disfavor this pathway. |
| Solvent | Use a more polar, protic solvent if compatible with the reaction. | Protic solvents can protonate any transient carbanion formed, quenching the elimination pathway before benzyne can form. |
Part 4: Troubleshooting Decarboxylation
Question: My starting material is being consumed, but I am isolating 1-bromo-4-fluoro-2-methylbenzene instead of my desired product. What is causing this decarboxylation?
Answer: The loss of the carboxylic acid group (decarboxylation) from benzoic acids typically requires high temperatures (often >200 °C). However, this process can be catalyzed and occur at lower temperatures, particularly in the presence of copper salts.[2][3] If your reaction involves copper catalysis (e.g., Ullmann reaction) or is run at very high temperatures in a polar aprotic solvent like DMF or NMP, decarboxylation becomes a significant risk.
Experimental Protocol: Test for Thermal Stability
To determine if decarboxylation is a thermally-driven process in your specific system, you can run a control experiment:
-
Setup: In a reaction vessel, dissolve a known amount of this compound in the same solvent you are using for your reaction.
-
Conditions: Add the base you intend to use, but omit any other reagents (e.g., coupling partners, catalysts).
-
Execution: Heat the mixture to your target reaction temperature.
-
Monitoring: Take aliquots at regular time intervals and analyze them by LC-MS or GC-MS to monitor for the appearance of 1-bromo-4-fluoro-2-methylbenzene (mass = 203.99 g/mol ).
This experiment will help you isolate the effect of temperature and base on the stability of your starting material. If you observe significant decarboxylation, you will need to modify your reaction conditions.
| Parameter | Recommended Adjustment |
| Temperature | Reduce the reaction temperature as much as possible. Consider screening lower-boiling point solvents. |
| Catalyst | If using a copper catalyst, consider if a different metal catalyst (e.g., Palladium) could achieve the desired transformation under milder conditions. |
| Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to high temperatures. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. vapourtec.com [vapourtec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
handling and storage recommendations for 2-Bromo-5-fluoro-4-methylbenzoic acid
Technical Support Center: 2-Bromo-5-fluoro-4-methylbenzoic acid
Welcome to the technical support guide for this compound (CAS No. 1003709-54-3). This document provides researchers, scientists, and drug development professionals with essential information, field-proven insights, and clear protocols for the safe and effective handling of this versatile organic synthesis intermediate.[1] The guidance herein is designed to anticipate and resolve common challenges encountered during experimental work.
Section 1: Core Safety & Handling (FAQs)
This section addresses the most frequent questions regarding personal safety and proper handling techniques for this compound.
Question 1: What are the primary hazards associated with this compound?
Answer: this compound is classified as a hazardous substance. The primary risks include:
-
Serious Eye Irritation: Can cause serious damage if it comes into contact with the eyes.[2][3]
-
Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[2][3]
-
Acute Oral Toxicity: The compound is considered harmful if swallowed.[2]
Expert Insight (The "Why"): The hazardous nature of this compound is typical for halogenated aromatic carboxylic acids. The carboxylic acid group can be corrosive, while the halogenated benzene ring can interfere with biological processes upon exposure. It is crucial to handle it with appropriate engineering controls and personal protective equipment to mitigate these risks.
Question 2: What specific Personal Protective Equipment (PPE) is mandatory when working with this chemical?
Answer: A comprehensive PPE strategy is essential. The following should be considered the minimum requirement:
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4][5] A face shield should be used if there is a significant risk of splashing.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[4] A lab coat is mandatory. Contaminated clothing should be removed and washed before reuse.[5]
-
Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to avoid inhalation.[6][7] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[4][5]
Question 3: What are the immediate first-aid steps in case of accidental exposure?
Answer: Immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice.[4][5]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[4]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[8]
dot
Caption: Workflow for Safe Handling and Required PPE.
Section 2: Storage & Stability (FAQs)
Proper storage is critical for maintaining the chemical integrity and ensuring the safety of laboratory personnel.
Question 4: What are the ideal storage conditions for this compound?
Answer: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[4][9] Many suppliers recommend storage at room temperature.[1] It is crucial to protect it from moisture.[3]
Scientific Rationale: As a carboxylic acid, it can be hygroscopic. Absorbed moisture can lead to clumping and may affect reactivity in moisture-sensitive reactions. Storing in a well-ventilated area away from heat sources prevents the buildup of any potential vapors and minimizes degradation pathways.
Question 5: What substances are incompatible with this compound?
Answer: Avoid contact with strong oxidizing agents and strong bases.[5][9]
Expert Insight (The "Why"):
-
Strong Oxidizing Agents: The benzene ring, although substituted, can be susceptible to oxidation under harsh conditions, potentially leading to uncontrolled reactions and degradation.
-
Strong Bases: As a carboxylic acid, it will undergo a vigorous acid-base reaction with strong bases. This is an expected reaction but can be hazardous if uncontrolled, generating significant heat. The pKa of the acid is influenced by the electron-withdrawing bromo and fluoro substituents, which increase its acidity compared to benzoic acid itself by stabilizing the resulting carboxylate anion.[10][11]
Question 6: Is the compound stable under normal lab conditions?
Answer: Yes, this compound is stable under recommended storage conditions.[9] Hazardous polymerization will not occur.[9] However, like many organic molecules, it can decompose at high temperatures, potentially releasing hazardous combustion products such as carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[9]
Section 3: Experimental Workflow & Troubleshooting
This section provides a practical protocol and addresses common issues encountered during experiments.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution for use in reactions.
Objective: To prepare a 0.1 M solution of this compound in a suitable organic solvent.
Materials:
-
Analytical balance
-
Spatula
-
Weighing paper/boat
-
Volumetric flask with stopper
-
Appropriate solvent (e.g., THF, Dioxane, DMF)
-
Required PPE (fume hood, goggles, gloves, lab coat)
Procedure:
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean. Assemble all necessary glassware and equipment.
-
Calculate Mass: Determine the mass of the compound needed. For a 10 mL solution of 0.1 M:
-
Mass (g) = 0.1 mol/L * 0.010 L * 233.03 g/mol = 0.233 g
-
-
Weighing: Tare the analytical balance with a clean weighing boat. Carefully weigh the calculated mass of the solid inside the fume hood to prevent inhalation of dust.
-
Transfer: Carefully transfer the weighed solid into the volumetric flask.
-
Dissolution: Add approximately half of the final volume of the chosen solvent to the flask. Gently swirl the flask to dissolve the solid. Sonication may be used to aid dissolution if necessary.
-
Final Volume: Once the solid is fully dissolved, carefully add the solvent up to the calibration mark on the volumetric flask.
-
Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling & Storage: Clearly label the flask with the compound name, concentration, solvent, and date of preparation. Store according to the guidelines in Section 2.
Troubleshooting Guide
Question: My compound is not dissolving in my chosen solvent. What should I do?
Answer: Solubility issues can often be resolved systematically.
dot
Caption: Decision Tree for Troubleshooting Solubility Issues.
Expert Insight: this compound is an organic molecule with polar (carboxylic acid) and non-polar (aromatic ring) regions. It will have limited solubility in non-polar solvents like hexanes. It should be soluble in more polar organic solvents such as tetrahydrofuran (THF), diethyl ether, or dimethylformamide (DMF). Gentle warming can increase the rate of dissolution, but care must be taken not to exceed the boiling point of the solvent or cause thermal degradation of the compound.
Section 4: Disposal Guidelines
Disposing of chemical waste properly is a critical component of laboratory safety and environmental responsibility.
Question: How do I dispose of waste containing this compound?
Answer: All waste containing this compound should be treated as hazardous.
-
Segregation: Collect all waste material (both solid and solutions) in a dedicated, clearly labeled, and sealed container for halogenated organic waste .[12]
-
Disposal: The container must be disposed of through your institution's approved waste disposal program.[4] Do not empty into drains or mix with non-hazardous waste.[9]
Expert Protocol for Small-Scale Neutralization of Residual Bromine: For trace amounts or in the case of a spill, reactive bromine can be neutralized. This is particularly relevant for cleaning glassware.
-
Prepare a quenching solution of sodium thiosulfate or sodium bisulfite in water.[12][13]
-
Slowly add the quenching solution to the residue until any color (if present) dissipates. This reaction reduces reactive bromine species to less harmful bromide ions.[13]
-
The resulting aqueous waste should still be collected and disposed of via the appropriate hazardous waste stream, as it contains the organic molecule.
Section 5: Chemical Properties Summary
The table below summarizes key physical and chemical properties for quick reference.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₆BrFO₂ | [1][14] |
| Molecular Weight | 233.03 g/mol | [1][2][14] |
| CAS Number | 1003709-54-3 | [1] |
| Appearance | White to yellow solid | [14] |
| Purity | ≥97% | [14] |
| Boiling Point | ~314.7 °C (Predicted at 760 mmHg) | [1] |
| Storage Temperature | Room Temperature | [1] |
References
- 1. This compound [myskinrecipes.com]
- 2. 4-Bromo-2-fluoro-5-methylbenzoic acid | C8H6BrFO2 | CID 34174587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. LCSS: BROMINE [web.stanford.edu]
- 13. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 14. 2-Bromo-4-fluoro-5-methylbenzoic acid | CymitQuimica [cymitquimica.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Bromo-5-fluoro-4-methylbenzoic Acid Purity
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 2-Bromo-5-fluoro-4-methylbenzoic acid, a versatile building block in organic synthesis, rigorous and validated analytical methods for purity determination are imperative. This guide provides an in-depth comparison of common analytical techniques for assessing the purity of this compound, grounded in the principles of scientific integrity and regulatory compliance. We will explore the causality behind experimental choices and present self-validating protocols, ensuring that the methods described are robust and reliable.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which will be the basis for the methodologies discussed herein.[1][2]
The Analytical Challenge: Understanding this compound and its Potential Impurities
This compound is a substituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid group, a bromine atom, a fluorine atom, and a methyl group on a benzene ring, dictates the choice of analytical methods. The acidic nature of the carboxylic group and the UV-active aromatic ring are key features to be exploited.
The potential impurities in this compound can originate from the synthetic route and degradation. Common impurities may include:
-
Starting materials: e.g., 2-amino-5-fluoro-4-methylbenzoic acid or other precursors.
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.
-
Isomers: Positional isomers of the bromo and fluoro substituents may be present.
-
By-products: From side reactions during synthesis, such as over-bromination or hydrolysis of intermediates.
-
Degradation products: Formed during storage or under stress conditions.
A robust analytical method must be able to separate the main compound from these potential impurities and accurately quantify them. The ICH Q3A(R2) guideline on impurities in new drug substances provides a framework for the reporting, identification, and qualification of these impurities.[3][4][5][6]
Comparative Analysis of Analytical Methods
We will now compare three common analytical techniques for the purity determination of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity and impurity determination due to its high resolution, sensitivity, and specificity.[7] For this compound, its strong UV absorbance makes it an ideal candidate for HPLC-UV analysis.
Scientific Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase that is pumped through the column at high pressure.[7][8] For a substituted benzoic acid, a reversed-phase HPLC method is typically the most suitable approach.
Experimental Protocol: Reversed-Phase HPLC for this compound
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile (ACN) and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) is typically used. The acidic modifier ensures that the carboxylic acid is in its protonated form, leading to better peak shape and retention.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection: 254 nm
-
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines.[1][2] The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to separate the main peak from potential impurities and degradation products. This is typically demonstrated by peak purity analysis using a photodiode array (PDA) detector and by spiking the sample with known impurities. |
| Linearity | A linear relationship between the concentration of the analyte and the detector response should be demonstrated over a specified range (e.g., 50-150% of the target concentration). A correlation coefficient (r²) of ≥ 0.999 is typically required. |
| Accuracy | The closeness of the test results to the true value should be assessed by recovery studies of spiked samples. The recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. The relative standard deviation (RSD) should be ≤ 1.0%. Intermediate Precision: The precision of the method within the same laboratory on different days, with different analysts, or with different equipment. The RSD should be ≤ 2.0%. |
| Detection Limit (DL) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (QL) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The QL is a parameter of quantitative assays for low levels of compounds in sample matrices. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). |
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method development and validation.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[7] this compound is not sufficiently volatile for direct GC analysis and requires derivatization to convert the polar carboxylic acid group into a more volatile ester.[9][10]
Scientific Principle: GC separates components of a mixture based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a capillary column.[7]
Experimental Protocol: GC-FID with Derivatization for this compound
-
Derivatization: The carboxylic acid group is converted to a methyl ester using a derivatizing agent such as diazomethane (use with extreme caution due to its toxicity and explosive nature) or more safely with trimethylsilyldiazomethane (TMSD) or by heating with methanol and an acid catalyst.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for this analysis.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) is typically used.
-
Sample Preparation: The derivatized sample is dissolved in a suitable organic solvent (e.g., hexane or ethyl acetate).
-
Chromatographic Conditions:
-
Injector temperature: 250 °C
-
Detector temperature: 300 °C
-
Oven temperature program: e.g., start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier gas: Helium or Nitrogen
-
-
Data Analysis: Purity is calculated based on the area percentage of the derivatized main peak.
Method Validation: Similar to HPLC, the GC method must be validated according to ICH Q2(R1). The validation parameters are the same, but the experimental execution will differ.
| Validation Parameter | Acceptance Criteria |
| Specificity | Demonstrate separation from derivatized impurities. Spiking with known impurities (also derivatized) is crucial. |
| Linearity | A linear relationship between the concentration of the derivatized analyte and the FID response over a specified range. A correlation coefficient (r²) of ≥ 0.999 is expected. |
| Accuracy | Recovery studies of the derivatized analyte from a spiked matrix. Recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%. |
| Detection Limit (DL) | The lowest detectable concentration of the derivatized analyte. |
| Quantitation Limit (QL) | The lowest quantifiable concentration of the derivatized analyte with acceptable precision and accuracy. |
| Robustness | Evaluate the effect of small variations in parameters such as oven temperature ramp rate, injector temperature, and carrier gas flow rate. |
Workflow for GC Method Validation
Caption: Workflow for GC method development and validation.
Potentiometric Titration
Potentiometric titration is a classic and highly accurate method for determining the purity of acidic or basic substances.[11][12][13] For this compound, this method directly quantifies the carboxylic acid functionality.
Scientific Principle: A solution of the acidic analyte is titrated with a standardized basic solution (e.g., sodium hydroxide). The endpoint of the titration, where the acid has been completely neutralized by the base, is determined by monitoring the change in potential (pH) of the solution using an electrode.
Experimental Protocol: Potentiometric Titration of this compound
-
Instrumentation: An automatic potentiometric titrator with a pH electrode.
-
Standardization of Titrant: The sodium hydroxide (NaOH) titrant (e.g., 0.1 M) must be accurately standardized against a primary standard such as potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol to ensure solubility).
-
Titration: Titrate the sample solution with the standardized NaOH solution. The endpoint is the point of maximum inflection on the titration curve.
-
Calculation: The purity of the acid is calculated based on the volume of titrant consumed, the molarity of the titrant, and the weight of the sample.
Method Validation: While titration is a primary method, it still requires validation to ensure its performance for a specific analyte.
| Validation Parameter | Acceptance Criteria |
| Specificity | The method is generally specific for acidic functional groups. However, it will not distinguish between the target acid and other acidic impurities. Therefore, it is best used as an assay for total acidity rather than for impurity profiling. |
| Linearity | A linear relationship between the weight of the sample and the volume of titrant consumed should be demonstrated. A correlation coefficient (r²) of ≥ 0.999 is expected. |
| Accuracy | Accuracy is often inferred from the use of a primary standard for titrant standardization. It can also be assessed by titrating a certified reference standard of the analyte. |
| Precision | Repeatability: The RSD of replicate titrations should be ≤ 0.5%. Intermediate Precision: The RSD should be ≤ 1.0%. |
| Robustness | The effect of variations in solvent composition and temperature can be evaluated. |
Workflow for Titration Method Validation
Caption: Workflow for titration method validation.
Comparison Summary
| Feature | HPLC | GC (with Derivatization) | Potentiometric Titration |
| Principle | Chromatographic separation | Chromatographic separation | Chemical reaction (neutralization) |
| Specificity | High (can separate isomers and related impurities) | High (good separation of volatile derivatives) | Low (measures total acidity) |
| Sensitivity | High (can detect impurities at low levels) | High (FID is very sensitive to organic compounds) | Moderate |
| Sample Preparation | Simple dissolution | More complex (requires derivatization) | Simple dissolution |
| Throughput | High (with autosampler) | Moderate (derivatization adds time) | Moderate |
| Information Provided | Purity, impurity profile, and quantification of individual impurities | Purity and impurity profile of volatile derivatives | Total acidity (assay value) |
| Best Suited For | Comprehensive purity and impurity analysis | Analysis of volatile impurities or as an orthogonal technique | Accurate assay of the main component |
Conclusion and Recommendations
For the comprehensive purity assessment of this compound, a validated reversed-phase HPLC method is the most powerful and versatile technique. It provides not only an accurate determination of the main component but also a detailed profile of potential impurities, which is a critical requirement for regulatory submissions.
Potentiometric titration serves as an excellent orthogonal method for an accurate assay of the total acidity, providing a high degree of confidence in the overall purity value. Its principle is fundamentally different from chromatography, making it a valuable complementary technique.
Gas chromatography is less preferred as a primary method due to the need for derivatization, which adds complexity and potential for variability. However, it can be a useful tool for specific applications, such as the analysis of volatile impurities that may not be well-retained by HPLC.
In a well-equipped analytical laboratory, the combination of a validated HPLC method for impurity profiling and a validated potentiometric titration for the assay of the main component would provide a robust and scientifically sound approach for the quality control of this compound. This dual-pronged strategy ensures both the purity and the potency of this important chemical intermediate, ultimately contributing to the safety and efficacy of the final pharmaceutical products.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. m.youtube.com [m.youtube.com]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. usp.org [usp.org]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. hiranuma.com [hiranuma.com]
A Comparative Spectroscopic Guide to 2-Bromo-5-fluoro-4-methylbenzoic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel molecular entities is paramount. The substitution pattern of an aromatic ring can profoundly influence a molecule's biological activity, and thus, precise structural confirmation is a critical step in the synthesis and analysis workflow. This guide provides an in-depth spectroscopic analysis of 2-Bromo-5-fluoro-4-methylbenzoic acid, a halogenated and methylated benzoic acid derivative with potential applications in medicinal chemistry.
Due to the limited availability of published spectral data for this specific compound, this guide will take a predictive and comparative approach. By leveraging established principles of spectroscopy and analyzing the spectra of structurally related analogs, we can confidently anticipate the spectral features of this compound. This methodology not only serves to characterize the target molecule but also enhances our fundamental understanding of how substituent effects manifest in various spectroscopic techniques.
This guide will delve into the expected Fourier-Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data for this compound. We will compare these predicted data with the experimental spectra of three key analogs: 2-bromobenzoic acid, 5-fluoro-2-bromobenzoic acid, and 4-methylbenzoic acid. Through this comparative lens, we will highlight the diagnostic spectral signatures that arise from the unique substitution pattern of our target molecule.
The Structural Landscape: this compound and its Analogs
To appreciate the nuances of the spectroscopic data, it is essential to visualize the structures of the molecules under consideration.
Caption: Molecular structures of the target compound and its comparative analogs.
I. Fourier-Transform Infrared (FT-IR) Spectroscopy: Unveiling Functional Groups
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of bonds are sensitive to their environment, allowing us to discern the impact of substituents on the benzoic acid core.
Predicted FT-IR Spectrum of this compound
The FT-IR spectrum of this compound is expected to be characterized by the following key absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
-
C-H Stretch (Aromatic and Methyl): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the methyl C-H stretches will appear just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹. The exact position will be influenced by the electronic effects of the bromine and fluorine substituents.
-
C=C Stretch (Aromatic): Several bands of medium intensity in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic ring.
-
C-O Stretch and O-H Bend (Carboxylic Acid): These vibrations are expected in the fingerprint region, typically around 1300-1200 cm⁻¹ and 950-900 cm⁻¹, respectively.
-
C-Br and C-F Stretches: The C-Br stretch is anticipated in the lower frequency region, typically 600-500 cm⁻¹, while the C-F stretch will appear in the 1250-1000 cm⁻¹ range.
Comparative FT-IR Data
| Vibrational Mode | 2-bromobenzoic acid | 5-fluoro-2-bromobenzoic acid | 4-methylbenzoic acid | Predicted this compound |
| O-H Stretch (cm⁻¹) | ~3300-2500 (broad) | ~3300-2500 (broad) | ~3300-2500 (broad) | ~3300-2500 (broad) |
| C=O Stretch (cm⁻¹) | ~1690 | ~1700 | ~1685 | ~1695-1705 |
| Aromatic C=C Stretch (cm⁻¹) | ~1590, 1560, 1470 | ~1600, 1570, 1480 | ~1610, 1580, 1510 | ~1605, 1575, 1485 |
| C-F Stretch (cm⁻¹) | N/A | ~1240 | N/A | ~1250 |
| C-Br Stretch (cm⁻¹) | ~550 | ~560 | N/A | ~555 |
Analysis: The electron-withdrawing nature of the fluorine atom in 5-fluoro-2-bromobenzoic acid likely contributes to the slight increase in the C=O stretching frequency compared to 2-bromobenzoic acid.[1] We predict a similar, if not slightly more pronounced, effect in this compound due to the combined electron-withdrawing effects of the halogens, which is somewhat tempered by the electron-donating methyl group. The presence of distinct C-F and C-Br stretching bands in the fingerprint region will be a key identifier for our target molecule.
II. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Probing the Electronic Environment of Protons
¹H NMR spectroscopy provides detailed information about the number, connectivity, and electronic environment of hydrogen atoms in a molecule. The chemical shifts and coupling patterns are highly sensitive to the surrounding substituents.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to show three distinct signals:
-
Carboxylic Acid Proton (-COOH): A singlet, typically broad, in the downfield region of 10-13 ppm. Its chemical shift can be solvent-dependent.
-
Aromatic Protons: The two aromatic protons are in different chemical environments and will appear as distinct signals. The proton at C6 will be a doublet due to coupling with the fluorine at C5. The proton at C3 will be a singlet, as it has no adjacent protons. The electron-withdrawing bromine and fluorine atoms will deshield these protons, shifting their signals downfield.
-
Methyl Protons (-CH₃): A singlet in the upfield region, likely around 2.2-2.5 ppm.
Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Proton | 2-bromobenzoic acid | 5-fluoro-2-bromobenzoic acid | 4-methylbenzoic acid | Predicted this compound |
| -COOH | ~10-13 (s, br) | ~10-13 (s, br) | ~10-13 (s, br) | ~10-13 (s, br) |
| Aromatic H | ~7.3-8.0 (m) | ~7.2-7.8 (m) | ~7.2 (d), 7.9 (d) | H-3: ~7.8 (s), H-6: ~7.5 (d) |
| -CH₃ | N/A | N/A | ~2.4 (s) | ~2.3 (s) |
Analysis: In 2-bromobenzoic acid, the aromatic protons exhibit a complex multiplet.[2][3] The introduction of a fluorine atom in 5-fluoro-2-bromobenzoic acid further complicates this region. For our target molecule, the substitution pattern simplifies the aromatic region into two distinct signals, a singlet and a doublet, providing a clear diagnostic fingerprint. The chemical shift of the methyl group in 4-methylbenzoic acid provides a good reference point for our prediction.[4]
III. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.
Predicted ¹³C NMR Spectrum of this compound
We expect to observe eight distinct signals in the ¹³C NMR spectrum, corresponding to the eight unique carbon atoms in the molecule.
-
Carboxylic Carbon (-COOH): The most downfield signal, typically in the range of 165-175 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (110-160 ppm). The carbons directly attached to the electronegative bromine and fluorine atoms (C2 and C5) will be significantly affected. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.
-
Methyl Carbon (-CH₃): The most upfield signal, typically around 20-25 ppm.
Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Carbon | 2-bromobenzoic acid | 5-fluoro-2-bromobenzoic acid | 4-methylbenzoic acid | Predicted this compound |
| -COOH | ~168 | ~167 | ~172 | ~169 |
| C-Br | ~122 | ~118 | N/A | ~119 |
| C-F | N/A | ~162 (d) | N/A | ~160 (d) |
| C-CH₃ | N/A | N/A | ~144 | ~142 |
| Other Aromatic C | ~127-135 | ~115-138 | ~127-130 | ~115-140 |
| -CH₃ | N/A | N/A | ~21 | ~22 |
Analysis: The chemical shift of the carbon attached to bromine in 2-bromobenzoic acid is a key reference point.[5] The large downfield shift and the characteristic doublet for the carbon attached to fluorine in 5-fluoro-2-bromobenzoic acid are diagnostic.[6] In our target molecule, the interplay of the bromo, fluoro, and methyl substituents will create a unique pattern of chemical shifts in the aromatic region, allowing for unambiguous assignment of each carbon atom. The chemical shift of the methyl carbon in 4-methylbenzoic acid provides a reliable estimate.[4]
IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.
Predicted Mass Spectrum of this compound
-
Molecular Ion Peak (M⁺): The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound. A key feature will be the isotopic pattern of bromine, with two peaks of nearly equal intensity at M⁺ and M+2 (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragmentation Pathways:
-
Loss of -OH: A peak at M-17, corresponding to the loss of a hydroxyl radical.
-
Loss of -COOH: A peak at M-45, resulting from the loss of the carboxyl group.
-
Loss of Br: A peak at M-79/81, corresponding to the loss of a bromine radical.
-
Comparative Mass Spectrometry Data
| Ion | 2-bromobenzoic acid (m/z) | 4-methylbenzoic acid (m/z) | Predicted this compound (m/z) |
| [M]⁺ | 200/202 | 136 | 232/234 |
| [M-OH]⁺ | 183/185 | 119 | 215/217 |
| [M-COOH]⁺ | 155/157 | 91 | 187/189 |
| [M-Br]⁺ | 121 | N/A | 153 |
Analysis: The mass spectrum of 2-bromobenzoic acid clearly shows the characteristic isotopic pattern of bromine in the molecular ion and its fragments.[7][8] The fragmentation of 4-methylbenzoic acid is dominated by the loss of the hydroxyl and carboxyl groups, with the tropylium ion at m/z 91 being a prominent peak.[9] For this compound, the presence of the M/M+2 isotopic pattern will be a definitive indicator of the bromine atom. The fragmentation pattern will likely involve the loss of the substituents and the carboxyl group, providing further structural confirmation.
Experimental Protocols
To obtain high-quality spectroscopic data, standardized experimental procedures are essential.
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal, ensuring good contact.
-
Spectrum Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Tuning: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.
Logical Framework for Spectroscopic Analysis
References
- 1. 5-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 2736315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromobenzoic acid(88-65-3) 1H NMR [m.chemicalbook.com]
- 3. brainly.com [brainly.com]
- 4. rsc.org [rsc.org]
- 5. 2-Bromobenzoic acid(88-65-3) 13C NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Bromobenzoic acid(88-65-3) MS [m.chemicalbook.com]
- 9. Benzoic acid, 4-methyl- [webbook.nist.gov]
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 2-Bromo-5-fluoro-4-methylbenzoic Acid
Introduction: The Significance of a Polysubstituted Benzoic Acid in Modern Synthesis
In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. 2-Bromo-5-fluoro-4-methylbenzoic acid is a prime example of a highly valuable, yet synthetically challenging, building block. Its unique substitution pattern—a sterically demanding ortho-bromo group, an electron-withdrawing fluorine, a moderately electron-donating methyl group, and a coordinating carboxylic acid—presents a complex puzzle for catalyst selection in cross-coupling reactions. The bromine atom serves as a key handle for the formation of new carbon-carbon and carbon-heteroatom bonds, making this molecule a gateway to a diverse array of novel compounds.[1]
This guide provides a comparative analysis of various catalytic systems for the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound. We will delve into the causality behind experimental choices, present quantitative data from analogous systems to guide catalyst selection, and provide detailed, field-proven protocols.
The Challenge: Steric Hindrance and Competing Reactivity
The primary hurdle in the cross-coupling of this compound is the steric hindrance imposed by the ortho-carboxylic acid and the adjacent methyl group. This steric congestion can significantly impede the oxidative addition of the palladium catalyst to the carbon-bromine bond, which is often the rate-limiting step in the catalytic cycle.[1] Furthermore, the presence of the carboxylic acid introduces the potential for unwanted side reactions, such as decarboxylation at elevated temperatures or coordination to the metal center, which can inhibit catalysis.[1][2] The electronic effects of the fluorine and methyl substituents also modulate the reactivity of the aryl bromide, necessitating a carefully optimized catalytic system.
Comparative Analysis of Catalytic Systems
The choice of catalyst, particularly the ligand, is paramount to overcoming the challenges associated with this substrate. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have proven to be highly effective in promoting the cross-coupling of sterically hindered aryl halides.[1][3]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl carboxylic acids.[4][5][6][7] For substrates like this compound, the selection of the palladium catalyst and base is critical to achieving high yields and minimizing side reactions like protodehalogenation.[1]
Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of 2-Halobenzoic Acids and Analogs
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothia-zole | [8] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | [8] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | 4-Bromobenzonitrile | [8] |
| Pd/NiFe₂O₄ | None | Na₂CO₃ | DMF/H₂O | 100 | 0.5 | 98 | Bromobenzene | [9][10] |
Note: The data presented is compiled from studies on analogous substrates and serves as a representative comparison due to the limited availability of direct comparative studies on this compound.
Expert Insights: For the Suzuki-Miyaura coupling of this compound, a catalyst system employing a bulky, electron-rich biaryl phosphine ligand such as SPhos with a palladium(II) precursor like Pd(OAc)₂ is highly recommended. The use of a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is crucial for activating the boronic acid without promoting significant protodehalogenation.[1][11] The choice of an aprotic solvent like dioxane or toluene is preferred to minimize side reactions.[1]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid using a modern catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add Pd(OAc)₂ and SPhos under a positive flow of the inert gas.
-
Add the anhydrous solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Coupling: C-C Bond Formation with Alkenes
The Heck reaction provides a means to introduce alkenyl groups. For sterically hindered substrates, the choice of ligand and reaction conditions is critical to ensure efficient coupling.[12][13]
Table 2: Comparison of Catalysts for Heck Coupling of Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 18-24 | High | 2-Bromo-4-methylpyridine | [14] |
| Pd/NiFe₂O₄ | None | Et₃N | DMF | 130 | 4 | 99 | 2-acetyl-5-bromobenzofuran | [15] |
| Pd(OAc)₂ | None | NaOAc | DMF/THF | 120 | - | Good to High | Aromatic bromides | [16] |
Note: The data presented is compiled from studies on analogous substrates.
Expert Insights: A palladacycle catalyst or a system with a moderately bulky phosphine ligand like P(o-tol)₃ is a good starting point. Higher temperatures are often required for the Heck reaction with aryl bromides. The use of a non-coordinating solvent like acetonitrile or DMF is recommended.
Protocol 2: Heck Coupling
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tol)₃ (4 mol%)
-
Et₃N (1.5 equiv)
-
Anhydrous Acetonitrile
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed acetonitrile, the alkene, and Et₃N.
-
Seal the tube and heat to 100-120 °C for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[17] For sterically hindered aryl bromides, the use of bulky, electron-rich phosphine ligands is essential.
Table 3: Comparison of Catalysts for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | t-BuOH | 110 | 12 | 95 | 4-Bromotoluene | [18] |
| [Pd(allyl)Cl]₂ | TrixiePhos | t-BuOLi | Toluene | - | - | >95 | Bromobenzene | [18] |
| Pd(OAc)₂ | BrettPhos | NaOtBu | 1,4-Dioxane | - | - | High | 2-Chloro-5-bromophenol | [19] |
Note: The data presented is compiled from studies on analogous substrates.
Expert Insights: Catalyst systems based on ligands like XPhos or BrettPhos are highly effective for the amination of hindered aryl bromides. A strong, non-nucleophilic base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide is typically required.
Protocol 3: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a vial.
-
Add this compound and the amine.
-
Add anhydrous toluene and seal the vial.
-
Heat the reaction to 100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[20] Copper-free conditions are often preferred to avoid side reactions.
Table 4: Comparison of Catalysts for Sonogashira Coupling of Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N | THF | 40-60 | 4-12 | High | 2-Bromo-4-methylpyridine | [14] |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | rt | 1.5 | 100 | 4-Bromotoluene | [21] |
| Pd-PDMS | None | - | - | 55 | - | 90 | - | [15] |
Note: The data presented is compiled from studies on analogous substrates.
Expert Insights: Modern, air-stable precatalysts that generate a monoligated palladium(0) species in situ are highly effective for copper-free Sonogashira couplings of challenging aryl bromides, even at room temperature.[21]
Protocol 4: Copper-Free Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
[DTBNpP]Pd(crotyl)Cl (2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)
-
Anhydrous DMSO
Procedure:
-
To a dry Schlenk flask, add this compound and the palladium precatalyst.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous DMSO, the terminal alkyne, and TMP.
-
Stir the reaction at room temperature for 2-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Mechanistic Considerations & Visualizations
Understanding the catalytic cycles is crucial for troubleshooting and optimizing these reactions. The following diagrams illustrate the generally accepted mechanisms for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The cross-coupling of this compound is a challenging yet rewarding transformation that provides access to a wide range of novel and potentially valuable molecules. The key to success lies in the careful selection of the catalyst system, particularly the ligand, to overcome the steric hindrance and electronic demands of the substrate. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich biaryl phosphine ligands are generally the most effective. For Heck and Sonogashira couplings, a broader range of catalysts can be employed, with modern precatalysts offering milder reaction conditions. The protocols and comparative data presented in this guide serve as a robust starting point for researchers to develop and optimize their synthetic routes towards new discoveries.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jsynthchem.com [jsynthchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi-res.com [mdpi-res.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Efficacy of 2-Bromo-5-fluoro-4-methylbenzoic Acid Derivatives: A Comparative Analysis
Introduction: The Therapeutic Potential of Substituted Benzoic Acids
Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The versatility of the benzoic acid scaffold allows for fine-tuning of its physicochemical and pharmacological properties through the introduction of various substituents on the aromatic ring.[2] This guide focuses on the potential biological efficacy of a specific, yet underexplored, class of compounds: derivatives of 2-Bromo-5-fluoro-4-methylbenzoic acid. While direct experimental data on this particular family of derivatives is nascent, a comprehensive analysis of structurally related compounds allows for a robust, data-driven exploration of their therapeutic promise.
This document serves as a technical resource for researchers, scientists, and drug development professionals. It will provide a comparative analysis based on established structure-activity relationships (SAR) of halogenated and methylated benzoic acids, offering insights into the potential applications of this compound derivatives and proposing experimental pathways for their evaluation.
The Strategic Importance of Substitution: A Rationale for Efficacy
The unique substitution pattern of this compound suggests a high potential for biological activity. Each substituent is strategically positioned to influence the molecule's properties:
-
The Carboxylic Acid Group: This functional group is a key anchor for interactions with biological targets, often forming hydrogen bonds or salt bridges with amino acid residues in enzyme active sites or receptors.[2] It also provides a convenient handle for synthetic modifications, allowing for the creation of ester and amide libraries to explore a wider chemical space.[3]
-
The Bromine Atom: Located at the ortho-position, the bromine atom can serve multiple roles. Its size and lipophilicity can influence binding affinity and cell permeability. Furthermore, the bromine atom is a versatile synthetic handle, amenable to various cross-coupling reactions (e.g., Suzuki, Heck) for the introduction of diverse molecular fragments.[4] The 2-bromo substitution has been explored in the development of non-hallucinogenic LSD analogs with therapeutic potential for mood disorders, highlighting its significance in modulating receptor interactions.[5]
-
The Fluorine Atom: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[6] Its high electronegativity can alter the acidity of the carboxylic acid, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through specific interactions with biological targets.[6] The 5-fluoro substitution, in particular, has been utilized in antifungal agents like 5-fluorocytosine.[7][8]
-
The Methyl Group: The methyl group at the 4-position can impact the molecule's conformation and lipophilicity. It can also serve as a site for metabolism or be involved in hydrophobic interactions within a binding pocket.
This unique combination of substituents suggests that derivatives of this compound could be promising candidates for a range of therapeutic areas, including but not limited to, anti-inflammatory, antimicrobial, and anticancer applications.
Comparative Analysis: Biological Activities of Analogous Compounds
To build a predictive framework for the biological efficacy of this compound derivatives, we will examine the experimental data from structurally related compounds.
Antimicrobial Activity
Substituted benzoic acids have long been recognized for their antimicrobial properties.[2][9] The efficacy is often dependent on the type and position of the substituents.
| Compound/Derivative Class | Organism(s) | Activity/Key Findings |
| Halogenated Benzoic Acids | Pseudokirchneriella subcapitata | Toxicity is directly related to hydrophobicity (logKow). 3-bromobenzoic acid and 4-bromobenzoic acid showed higher risk to aquatic organisms.[10] |
| Phenolic Benzaldehydes and Benzoic Acids | Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, Salmonella enterica | The aldehyde group was generally more active than the carboxyl group. Hydroxylation enhanced activity.[11] |
| 2-Chlorobenzoic Acid Derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus niger | Exhibited greater antibacterial potential against Gram-negative bacteria (E. coli). Schiff's bases were more potent than esters.[12] |
| Sorbic and Benzoic Acid Amide Derivatives | Escherichia coli, Bacillus subtilis, Staphylococcus aureus | Conjugation of sorbic acid with amino acid esters significantly improved antimicrobial activity, while little effect was observed for benzoic acid amide derivatives.[13] |
Insight for this compound Derivatives: Based on these findings, it is plausible that ester and amide derivatives of this compound could exhibit significant antimicrobial activity. The presence of both bromine and fluorine is likely to increase lipophilicity, potentially enhancing cell wall and membrane penetration.
Anti-inflammatory Activity
Many benzoic acid derivatives, including the well-known salicylic acid, possess anti-inflammatory properties.[14][15] This activity is often mediated through the inhibition of cyclooxygenase (COX) enzymes.
| Compound/Derivative Class | Model | Mechanism/Key Findings |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced rat model | Significantly reduced inflammatory parameters, hypothetically through binding to COX-2 and inhibiting NF-κβ signaling.[14] |
| 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid | TPA-induced inflammation on mouse ears | The carboxylic acid and lipophilic terpene moieties were significant for anti-inflammatory activity.[15] |
| Phenolic Acids | Various in vitro and in vivo models | Exhibited anti-inflammatory activity by reducing proinflammatory cytokines.[16] |
Insight for this compound Derivatives: The structural features of this compound suggest potential for COX enzyme inhibition. The lipophilic nature imparted by the bromo and methyl groups, combined with the electronegative fluorine, could lead to potent anti-inflammatory agents.
Enzyme Inhibition
The substituted benzoic acid scaffold is a common feature in many enzyme inhibitors.
| Compound/Derivative Class | Target Enzyme | Key Findings |
| 3-Bromo-4-fluorobenzoic Acid Derivatives | PTP-MEG2 | Serves as a key intermediate in the synthesis of potent PTP-MEG2 inhibitors for potential type 2 diabetes treatment.[6] |
| Phenolic Acids | α-Amylase | 2,3,4-trihydroxybenzoic acid showed the strongest inhibitory effect. The hydroxyl group at the 2-position had a strong positive effect on inhibitory activity.[17][18] |
| 4-(thiazol-5-yl)benzoic Acid Derivatives | Protein Kinase CK2 | Potent inhibitory activities were observed, with introduction of a 2-halo-benzyloxy group enhancing antiproliferative activities.[19] |
Insight for this compound Derivatives: The potential for derivatives of this compound to act as enzyme inhibitors is high. The bromo and fluoro substituents can modulate binding affinity and specificity for various enzyme active sites.
Experimental Protocols for Efficacy Evaluation
To validate the predicted biological activities of novel this compound derivatives, a systematic experimental approach is necessary.
Synthesis of a Derivative Library
A focused library of derivatives should be synthesized to explore structure-activity relationships.
Caption: Synthetic workflow for generating a library of this compound derivatives.
Step-by-Step Protocol for Amide Synthesis:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in an anhydrous solvent (e.g., dichloromethane).
-
To this solution, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq).
-
Stir the reaction at room temperature until completion.
-
Work-up the reaction by washing with aqueous acid, base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
In Vitro Biological Screening
A panel of in vitro assays should be employed to screen the synthesized library for various biological activities.
Caption: High-throughput screening workflow for the evaluation of biological activities.
Step-by-Step Protocol for Minimum Inhibitory Concentration (MIC) Assay:
-
Preparation of Bacterial Inoculum: Grow bacterial strains (e.g., E. coli, S. aureus) in appropriate broth overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton broth.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination (Optional): To determine the minimum bactericidal concentration, aliquot samples from wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar plates after incubation.
Conclusion and Future Directions
While direct experimental evidence for the biological efficacy of this compound derivatives is currently limited, a comprehensive analysis of analogous structures strongly suggests their potential as a valuable scaffold in drug discovery. The strategic combination of bromo, fluoro, and methyl substituents on the benzoic acid core provides a rich chemical space for the development of novel therapeutic agents with potential antimicrobial, anti-inflammatory, and enzyme-inhibitory activities.
The proposed synthetic and screening workflows provide a clear roadmap for the systematic evaluation of this promising class of compounds. Future research should focus on the synthesis of diverse derivative libraries and their evaluation in a broad range of biological assays to elucidate specific structure-activity relationships and identify lead compounds for further preclinical development.
References
- 1. preprints.org [preprints.org]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. EP4345091A1 - Benzoic acid derivatives, methods and uses thereof - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. A non-hallucinogenic LSD analog with therapeutic potential for mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. In Vitro Activity of 5-Fluorocytosine Against Candida and Torulopsis Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Studies with 5-Fluorocytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid as an anti-inflammatory compound from Myrsine seguinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of 2-Bromo-5-fluoro-4-methylbenzoic Acid Reaction Products
Introduction
In the landscape of modern drug discovery and materials science, the strategic design of molecular scaffolds is paramount. 2-Bromo-5-fluoro-4-methylbenzoic acid is a highly versatile building block, prized for its unique combination of reactive sites.[1][2] The presence of a carboxylic acid, a bromine atom, and a fluorine atom on a methylated benzene ring allows for orthogonal chemical modifications, making it a valuable precursor for complex therapeutic agents and functional materials.[2] The bromine atom serves as a handle for metal-catalyzed cross-coupling reactions, the carboxylic acid allows for amide bond formation or esterification, and the fluorine atom can modulate physicochemical properties like lipophilicity and metabolic stability.[2][3]
Given its role as a critical intermediate, the unambiguous structural confirmation of its reaction products is not merely a procedural step but a cornerstone of synthetic success and regulatory compliance. An error in structural assignment can lead to the costly pursuit of incorrect molecular pathways. This guide provides a comparative analysis of reaction pathways starting from this compound and details a robust, multi-technique spectroscopic workflow for the definitive confirmation of the resulting product structures. We will compare two common and synthetically valuable transformations: esterification of the carboxylic acid and Suzuki-Miyaura cross-coupling at the C-Br bond.
Comparative Reaction Pathways & Protocols
The choice of reaction pathway is dictated by the desired final molecular architecture. Here, we explore two divergent and highly practical synthetic routes.
Pathway 1: Fischer Esterification
This reaction targets the carboxylic acid moiety, converting it into an ester. Esters are common functional groups in active pharmaceutical ingredients (APIs) and can serve as protecting groups or key pharmacophoric features. The Fischer-Speier esterification is a classic, acid-catalyzed method that is both scalable and cost-effective.
Causality of Experimental Choices:
-
Methanol (Solvent and Reagent): Serves as both the nucleophile to form the methyl ester and the reaction solvent. Using it in large excess drives the equilibrium towards the product, as dictated by Le Châtelier's principle.
-
Thionyl Chloride (SOCl₂): This is a highly effective activating agent for the carboxylic acid.[4] It reacts with the acid to form an acyl chloride intermediate, which is much more electrophilic and reactive towards the alcohol nucleophile than the original carboxylic acid. This avoids the need for strong acid catalysts and high temperatures, often leading to cleaner reactions and higher yields.[4] The byproducts of this reaction (SO₂ and HCl) are gases, which are easily removed, further simplifying purification.
-
To a solution of this compound (1.0 eq) in methanol (10 volumes), add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl₂.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by silica gel chromatography if necessary.
Pathway 2: Suzuki-Miyaura Cross-Coupling
This powerful palladium-catalyzed reaction targets the carbon-bromine bond, creating a new carbon-carbon bond.[3] It is one of the most important reactions in modern organic synthesis, particularly for constructing biaryl scaffolds prevalent in many drug candidates.[5][6]
Causality of Experimental Choices:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): The palladium(0) species is the active catalyst. It undergoes oxidative addition into the C-Br bond, initiating the catalytic cycle.
-
Base (e.g., K₂CO₃): The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. It activates the boronic acid by forming a more nucleophilic boronate species.
-
Arylboronic Acid: This is the coupling partner that provides the new aryl group. The wide commercial availability of diverse boronic acids makes the Suzuki reaction highly versatile.[3]
-
Solvent System (e.g., Dioxane/Water): A mixture of an organic solvent and water is often used. The organic solvent solubilizes the aryl halide and catalyst, while water is necessary to dissolve the inorganic base.
-
In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2, which will precipitate the carboxylic acid product.
-
Filter the solid, wash with water, and dry under vacuum. The crude product can be recrystallized for further purification.
Definitive Structural Confirmation: A Multi-Spectroscopic Approach
Spectroscopic techniques provide the necessary evidence to confirm the identity and purity of a synthesized compound.[7] No single technique is sufficient; a combination of methods is required for unambiguous structural elucidation.[8]
Workflow for Structural Confirmation
The following diagram illustrates the logical flow of the confirmation process, integrating data from multiple analytical techniques.
Caption: Workflow for Synthesis and Structural Confirmation.
Comparative Spectroscopic Data
The key to confirmation lies in comparing the spectra of the product to the starting material. The following table summarizes the expected key diagnostic signals.
| Technique | This compound (Starting Material) | Methyl 2-Bromo-5-fluoro-4-methylbenzoate (Ester Product) | 5-Fluoro-4-methyl-[1,1'-biphenyl]-2-carboxylic acid (Suzuki Product) |
| ¹H NMR | ~10-13 ppm (s, 1H, -COOH)~7.5-7.8 ppm (d, 1H, Ar-H)~7.2-7.4 ppm (d, 1H, Ar-H)~2.3 ppm (s, 3H, -CH₃) | Disappearance of ~10-13 ppm peakAppearance of ~3.9 ppm (s, 3H, -OCH₃)~7.5-7.8 ppm (d, 1H, Ar-H)~7.2-7.4 ppm (d, 1H, Ar-H)~2.3 ppm (s, 3H, -CH₃) | ~10-13 ppm (s, 1H, -COOH)Appearance of new Ar-H signals ~7.2-7.6 ppm (m, 5H)Shift in original Ar-H signals~2.3 ppm (s, 3H, -CH₃) |
| ¹³C NMR | ~165-170 ppm (-COOH)~115-140 ppm (Ar-C)~110-120 ppm (C-Br)~155-165 ppm (d, C-F)~15-20 ppm (-CH₃) | ~165-170 ppm (-COOCH₃)Appearance of ~52 ppm (-OCH₃)Other aromatic signals similar to SM~15-20 ppm (-CH₃) | ~165-170 ppm (-COOH)Disappearance of C-Br signalAppearance of new Ar-C signalsComplex aromatic region~15-20 ppm (-CH₃) |
| IR | ~2500-3300 cm⁻¹ (broad, O-H)~1680-1710 cm⁻¹ (C=O) | Disappearance of broad O-H band~1720-1740 cm⁻¹ (C=O, ester)~1200-1300 cm⁻¹ (C-O stretch) | ~2500-3300 cm⁻¹ (broad, O-H)~1680-1710 cm⁻¹ (C=O)Additional C-H bands from new aryl ring |
| MS (ESI-) | [M-H]⁻ at m/z ~231/233 (Isotopic pattern for Br) | Does not ionize well in negative mode. ESI+ would show [M+H]⁺ or [M+Na]⁺. | [M-H]⁻ at m/z ~229 |
Interpreting the Data: A Logical Framework
The process of confirming a structure is a logical deduction based on evidence from multiple sources.
Caption: Decision logic for structural confirmation.
Expert Analysis in Practice:
-
For the Ester Product: The most compelling evidence is the simultaneous disappearance of the acidic proton signal in ¹H NMR and the broad O-H stretch in the IR spectrum, coupled with the appearance of a new singlet integrating to 3 protons around 3.9 ppm (the -OCH₃) in the ¹H NMR and a strong C-O stretch in the IR. Mass spectrometry would confirm the addition of 14 mass units (CH₂) compared to the starting material.
-
For the Suzuki Product: The key confirmation comes from ¹H NMR, which will show a new set of aromatic proton signals corresponding to the introduced phenyl ring. The original aromatic signals of the benzoic acid core will also likely shift due to the change in electronic environment. In ¹³C NMR, the signal corresponding to the carbon atom bonded to bromine will disappear, replaced by a signal for a quaternary carbon linking the two rings. Finally, mass spectrometry is definitive, showing a molecular weight that corresponds to the replacement of the bromine atom (79/81 amu) with a phenyl group (77 amu).
Conclusion
The structural confirmation of reaction products is a critical, multi-faceted process that ensures the integrity of chemical research and development. For a versatile building block like this compound, a systematic approach combining logical reaction design with a suite of spectroscopic techniques is essential. By comparing the spectral data of the product against the starting material, researchers can definitively identify the disappearance of reactant functionalities and the appearance of new, product-specific signals. This guide illustrates that by integrating Mass Spectrometry, IR Spectroscopy, and multi-nuclear NMR, scientists can establish a self-validating system that provides unambiguous and trustworthy structural confirmation, paving the way for successful downstream applications in drug development and beyond.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. paulrpalmer.com [paulrpalmer.com]
- 8. malvesfalcao.com [malvesfalcao.com]
A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 2-Bromo-5-fluoro-4-methylbenzoic Acid
Introduction: The Criticality of Purity in Synthesis Intermediates
2-Bromo-5-fluoro-4-methylbenzoic acid is a substituted aromatic carboxylic acid that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] The precise arrangement of its functional groups—a carboxylic acid, a bromine atom, a fluorine atom, and a methyl group—makes it a valuable intermediate. However, the very reactivity that makes it useful also predisposes it to the formation of impurities during synthesis, such as positional isomers, starting materials, or by-products from subsequent reaction steps.[2][3][4]
For any drug development professional, the purity of a starting material is not a trivial specification; it is a cornerstone of reproducible research and manufacturing. Impurities can lead to unforeseen side reactions, lower yields, introduce toxicological risks, and complicate regulatory filings. Therefore, a multi-faceted, orthogonal approach to purity assessment is not just good practice—it is an absolute necessity. This guide provides an in-depth comparison of key analytical techniques, complete with actionable protocols, to rigorously evaluate the purity of commercially sourced this compound.
The Foundational Check: Melting Point Analysis
Expertise & Experience: Before deploying sophisticated and time-consuming chromatographic techniques, a simple melting point determination provides a rapid and cost-effective first impression of purity.[5] Pure crystalline compounds exhibit a sharp, well-defined melting point.[6] The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[6][7][8] This phenomenon, known as melting point depression, is a fundamental indicator of sample integrity.
Trustworthiness: While not quantitative, a sharp melting point that aligns with literature values suggests high purity. Conversely, a broad melting range (e.g., greater than 2°C) is a clear red flag that necessitates further investigation with more specific techniques.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and homogeneous. If necessary, gently grind the crystalline solid into a fine powder using a mortar and pestle.[5]
-
Firmly tap the open end of a glass capillary tube into the powder to collect a small amount of sample.
-
Tap the sealed end of the capillary on a hard surface to pack the sample down to a height of 2-3 mm.[9]
-
-
Instrument Setup & Measurement:
-
Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Ramp (Scouting): Initially, heat the sample rapidly (e.g., 10-15°C/min) to determine an approximate melting range. This saves time and prevents overshooting the melting point in subsequent, more precise measurements.[7][9]
-
Slow Ramp (Accurate Determination): Allow the apparatus to cool well below the approximate melting point. Using a fresh sample, begin heating again, but reduce the ramp rate to 1-2°C/min once the temperature is within 15-20°C of the expected melting point.[6][9]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Causality Behind Experimental Choices:
-
Fine Powder: Using a fine powder ensures efficient and uniform heat transfer from the heating block to the sample, which is critical for observing a sharp, accurate melting point.[5]
-
Slow Heating Rate: A slow ramp rate near the melting point ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, preventing an artificially elevated and broad melting range reading.[9]
The Quantitative Workhorse: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Experience: HPLC is the gold standard for quantifying the purity of non-volatile organic compounds. For an aromatic carboxylic acid like our subject compound, a reversed-phase method is ideal.[10] This technique separates compounds based on their hydrophobicity. The nonpolar stationary phase (typically C18) retains the analyte, while a polar mobile phase elutes it. By acidifying the mobile phase, we suppress the ionization of the carboxylic acid group, ensuring it is in its more hydrophobic, neutral form. This leads to better retention, sharper peak shapes, and more reliable quantification.[11]
Trustworthiness: An HPLC method is self-validating through system suitability tests. Parameters like peak tailing, theoretical plates, and resolution between the main peak and any impurity peaks are monitored to ensure the system is performing correctly before any sample analysis. Purity is typically determined by an area percent calculation, assuming all components have a similar response factor at the chosen UV wavelength.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC purity assessment.
Experimental Protocol: RP-HPLC Purity Assay
-
Reagents & Materials:
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard: High-purity reference standard of this compound.
-
Sample: Commercially sourced this compound.
-
-
Chromatographic Conditions:
-
HPLC System: A system with a binary pump, autosampler, column thermostat, and PDA/UV detector.[10]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-10 min: 50% B to 90% B
-
10-12 min: Hold at 90% B
-
12.1-15 min: Return to 50% B (equilibration)
-
-
-
Procedure:
-
Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to make a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL for analysis.
-
Sample Preparation: Prepare the commercial sample in the same manner as the standard.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 1.5.
-
Analysis: Inject the diluent (as a blank), followed by the standard solution, and then the sample solution in triplicate.
-
-
Data Interpretation:
-
Integrate all peaks in the sample chromatogram that are above a defined reporting threshold (e.g., 0.05% of the main peak area).
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Unambiguous Identification & Quantification: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is an exceptionally powerful tool that provides detailed structural information and can be used for absolute quantitative analysis (qNMR).[12][13] Unlike chromatography, where impurities might co-elute or have poor UV absorbance, every proton- (or fluorine-) containing molecule in the sample will generate a signal in the NMR spectrum, with the signal's integral being directly proportional to the number of nuclei.[13] For this compound, both ¹H NMR and ¹⁹F NMR are highly informative.
Trustworthiness: The qNMR approach is a primary ratio method, meaning it can provide a highly accurate purity value without needing a reference standard of the analyte itself.[8] Instead, a certified internal standard of known purity and weight is added to a known weight of the sample. By comparing the integrals of specific, well-resolved signals from the analyte and the internal standard, a direct calculation of purity can be made. This method is orthogonal to HPLC and provides a robust cross-validation of purity results.[14]
Experimental Protocol: Quantitative ¹H NMR (qNMR) Purity Assay
-
Materials:
-
Sample: Accurately weighed sample of this compound (~15-20 mg).
-
Internal Standard: Accurately weighed certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have signals that do not overlap with the analyte signals.
-
Solvent: Deuterated solvent with a known low water content (e.g., DMSO-d₆ or CDCl₃).
-
-
Instrumentation & Parameters (300 MHz or higher spectrometer):
-
Pulse Program: Standard 1D proton experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated (typically 30-60 seconds for quantitative work) to ensure full relaxation of all nuclei.
-
Acquisition Time (aq): Sufficiently long to ensure good resolution (e.g., 3-4 seconds).
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Procedure:
-
Accurately weigh the internal standard and the sample into the same vial. Record weights to at least four decimal places.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using the quantitative parameters.
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the methyl protons) and a well-resolved signal from the internal standard.
-
-
Calculation:
-
The purity is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P_std = Purity of the internal standard
-
-
Orthogonal Check for Volatiles: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities that might be present from the synthesis, such as residual solvents (e.g., toluene, ethyl acetate) or volatile starting materials. Benzoic acids themselves are generally not volatile enough for direct GC analysis.[11] Therefore, a derivatization step is required to convert the polar carboxylic acid group into a more volatile and thermally stable ester, such as a trimethylsilyl (TMS) ester.[15]
Trustworthiness: The mass spectrometer provides an additional layer of confirmation. The mass spectrum of a peak can be compared against a library (e.g., NIST) for tentative identification of impurities, providing valuable information about the synthetic process used by the supplier.
Visualizing the GC-MS Workflow```dot
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
// Nodes A [label="Sample Weighing"]; B [label="Derivatization\n(e.g., with BSTFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Incubation\n(e.g., 70°C for 30 min)"]; D [label="GC-MS Injection"]; E [label="Separation on GC Column"]; F [label="Detection & Fragmentation (MS)"]; G [label="Data Analysis\n(TIC, Library Search)"]; H [label="Impurity Identification\n& Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }
Caption: An integrated workflow for comprehensive purity assessment.
Conclusion
Assessing the purity of a critical intermediate like this compound is a non-negotiable step in ensuring the quality and reproducibility of scientific research and drug development. A cursory check or reliance on a supplier's Certificate of Analysis alone is insufficient. By employing a logical, multi-technique approach—starting with a simple melting point, quantifying with a robust HPLC method, confirming structure and absolute purity with qNMR, and screening for volatiles with GC-MS—a researcher can have the highest degree of confidence in the material's integrity. This rigorous, evidence-based validation is the bedrock of sound science.
References
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 4. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. mt.com [mt.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. PlumX [plu.mx]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Consistency and Purity [nmr.oxinst.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Bromo-5-fluoro-4-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-fluoro-4-methylbenzoic acid is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the benzoic acid scaffold, provides multiple reaction sites for the synthesis of complex molecular architectures.[1] The bromine atom can participate in various cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity of target molecules, and the methyl group offers a site for further functionalization. This guide provides a comparative analysis of the most plausible synthetic routes to this important intermediate, offering insights into the strategic considerations and experimental details for each approach.
Route 1: The Sandmeyer Reaction via a Diazonium Salt Intermediate
Reaction Scheme
Caption: Synthetic pathway to this compound via a Sandmeyer reaction.
Experimental Protocol
Step 1: Nitration of 5-Fluoro-4-methylbenzoic acid
A procedure analogous to the nitration of similar substrates would be employed.[2][3]
-
To a stirred solution of concentrated sulfuric acid, cool to 0°C.
-
Slowly add 5-fluoro-4-methylbenzoic acid, maintaining the temperature below 10°C.
-
Add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, keeping the temperature between 0-5°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and filter the resulting precipitate.
-
Wash the solid with cold water and dry to afford 5-fluoro-4-methyl-2-nitrobenzoic acid.
Causality: The strong activating and ortho,para-directing effects of the methyl group, combined with the ortho,para-directing effect of the fluorine atom, favor nitration at the position ortho to the methyl group and meta to the fluorine. The carboxylic acid group is a meta-director, which also supports substitution at this position.
Step 2: Reduction of 5-Fluoro-4-methyl-2-nitrobenzoic acid
The nitro group is reduced to an amine using standard procedures.
-
Suspend 5-fluoro-4-methyl-2-nitrobenzoic acid in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture through celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-5-fluoro-4-methylbenzoic acid.
Causality: The reduction of an aromatic nitro group to an amine is a well-established and high-yielding transformation, often accomplished with metals in acidic media or through catalytic hydrogenation.
Step 3: Sandmeyer Reaction of 2-Amino-5-fluoro-4-methylbenzoic acid
The Sandmeyer reaction is a reliable method for converting an arylamine to an aryl bromide.[1][4][5]
-
Suspend 2-amino-5-fluoro-4-methylbenzoic acid in an aqueous solution of hydrobromic acid and cool to 0°C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C, to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Causality: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, where the copper(I) catalyst facilitates the replacement of the diazonium group with a bromide ion.[4][5]
Advantages and Disadvantages
| Advantages | Disadvantages |
| Well-established and reliable reactions. | Multi-step synthesis may lead to lower overall yield. |
| Good regiochemical control in the nitration step. | Use of hazardous reagents like fuming nitric acid and diazonium salts. |
| Availability of starting materials. | Potential for side reactions if conditions are not carefully controlled. |
Route 2: Electrophilic Bromination and Subsequent Oxidation
This alternative strategy involves the initial bromination of a suitable toluene derivative, followed by oxidation of the methyl group to a carboxylic acid. The key to this route is achieving the desired regioselectivity in the bromination step. Starting with 4-fluoro-3-methyltoluene is a plausible approach.
Reaction Scheme
Caption: Synthetic pathway to this compound via electrophilic bromination and oxidation.
Experimental Protocol
Step 1: Bromination of 4-Fluoro-3-methyltoluene
The regioselectivity of this step is crucial. The methyl group is an activating ortho,para-director, and the fluorine atom is a deactivating but also ortho,para-director. The desired position for bromination is ortho to the methyl group and meta to the fluorine atom. While the directing effects are somewhat conflicting, the activating nature of the methyl group may favor substitution at the 2-position.
-
Dissolve 4-fluoro-3-methyltoluene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).
-
Add a Lewis acid catalyst, such as iron(III) bromide.
-
Cool the mixture to 0°C and add a solution of bromine in the same solvent dropwise.
-
Allow the reaction to stir at room temperature until completion.
-
Quench the reaction with an aqueous solution of sodium bisulfite.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by distillation or column chromatography to isolate 2-Bromo-5-fluoro-4-methyltoluene.
Causality: The electrophilic aromatic substitution with bromine is directed by the existing substituents on the aromatic ring. The outcome will be a mixture of isomers, and the desired product will need to be separated.
Step 2: Oxidation of 2-Bromo-5-fluoro-4-methyltoluene
The methyl group of the brominated toluene is oxidized to a carboxylic acid.
-
Suspend 2-Bromo-5-fluoro-4-methyltoluene in an aqueous solution of a strong oxidizing agent, such as potassium permanganate.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture and filter to remove manganese dioxide.
-
Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain this compound.
Causality: Strong oxidizing agents can effectively convert a methyl group on an aromatic ring to a carboxylic acid, provided the other functional groups are stable to the reaction conditions.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Potentially shorter synthetic route. | Poor regioselectivity in the bromination step, leading to a mixture of isomers and difficult purification. |
| Readily available starting material. | Harsh oxidation conditions may not be compatible with all substrates. |
| Lower overall yield due to the formation of multiple isomers. |
Comparison Summary
| Feature | Route 1: Sandmeyer Reaction | Route 2: Electrophilic Bromination |
| Starting Material | 5-Fluoro-4-methylbenzoic acid | 4-Fluoro-3-methyltoluene |
| Number of Steps | 3 | 2 |
| Key Reactions | Nitration, Reduction, Sandmeyer Reaction | Electrophilic Bromination, Oxidation |
| Regiocontrol | Generally good, directed by existing functional groups in a stepwise manner. | Potentially poor in the bromination step, leading to isomeric mixtures. |
| Potential Yield | Moderate to good, depending on the efficiency of each step. | Likely lower due to the formation of byproducts in the bromination step. |
| Safety/Handling | Involves fuming nitric acid and unstable diazonium salts. | Involves handling of bromine and strong oxidizing agents. |
| Purification | May require chromatography for intermediates and the final product. | Will likely require careful separation of isomers after the bromination step. |
Conclusion
Both synthetic routes present viable, albeit distinct, strategies for the preparation of this compound. The Sandmeyer reaction route (Route 1) offers superior regiochemical control, which is a significant advantage in multi-substituted aromatic synthesis. Although it involves more steps, the predictability of each transformation makes it a more reliable approach for obtaining the desired product in high purity.
The electrophilic bromination route (Route 2) is shorter but is hampered by the potential for poor regioselectivity during the bromination of 4-fluoro-3-methyltoluene. The separation of the resulting isomers could be challenging and may lead to a lower overall yield of the target molecule.
For researchers requiring a dependable and scalable synthesis of this compound, the Sandmeyer reaction approach is recommended. Further optimization of the reaction conditions for each step, particularly the initial nitration, will be key to maximizing the overall yield and purity of the final product.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Fluoro-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
- 4. 2-Bromo-5-fluorotoluene synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
A Senior Application Scientist's Guide to Benchmarking 2-Bromo-5-fluoro-4-methylbenzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions
For the discerning researcher in drug discovery and materials science, the selection of a building block is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. 2-Bromo-5-fluoro-4-methylbenzoic acid is a uniquely functionalized aromatic scaffold, offering multiple points for diversification.[1] Its true value, however, is realized in its performance in robust, bond-forming reactions. This guide provides an in-depth, comparative analysis of its utility in two of the most powerful transformations in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will objectively benchmark its performance against common alternatives, supported by mechanistic insights and detailed experimental protocols.
Part 1: Performance in Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures, which are prevalent in pharmaceuticals.[2][3] The reaction's efficacy is deeply rooted in a well-understood palladium catalytic cycle.
Mechanistic Considerations: The "Why" Behind the Reaction
The Suzuki-Miyaura coupling is not a black box; its success hinges on the delicate balance of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] The aryl bromide's role is central to the inaugural step: oxidative addition, where the Pd(0) catalyst inserts into the carbon-bromine bond. The reactivity of the C-X bond (where X is the leaving group) is paramount.[7] A weaker C-X bond facilitates a faster oxidative addition, often leading to milder reaction conditions and higher yields.
Comparative Benchmarking of Aryl Halide Alternatives
The choice of leaving group on the 5-fluoro-4-methylbenzoic acid scaffold is a classic optimization problem balancing reactivity against cost and stability. This compound often represents the "goldilocks" choice for discovery chemistry.
| Reagent | Leaving Group | Relative Reactivity | Key Advantages | Key Disadvantages |
| 2-Chloro -5-fluoro-4-methylbenzoic acid | Cl | Lower | Lower cost, ideal for large-scale synthesis. | Requires more active catalysts, harsher conditions. |
| 2-Bromo -5-fluoro-4-methylbenzoic acid | Br | Intermediate | Good balance of reactivity and stability, versatile. | More expensive than the chloro analogue. |
| 2-Iodo -5-fluoro-4-methylbenzoic acid | I | High | Milder reaction conditions, faster reaction rates. | Higher cost, potential for side reactions (e.g., homocoupling). |
| 5-Fluoro-4-methyl-2-(triflate)benzoic acid | OTf | Very High | Excellent reactivity, often surpasses iodides. | Highest cost, sensitive to moisture, may decompose. |
Table 1: Comparative analysis of leaving groups for Suzuki-Miyaura coupling. Reactivity trends are well-established in palladium-catalyzed cross-coupling literature.[7]
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed as a self-validating system for a typical Suzuki coupling. The choice of a moderately strong base like K₂CO₃ is intended to be effective without causing premature hydrolysis of the boronic acid or ester.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).[2][8]
-
Catalyst Addition: Add the palladium catalyst system. A reliable starting point is Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand like SPhos (4 mol%). For reproducibility, a pre-formed catalyst can be used.[9]
-
Solvent Addition: Add a degassed solvent mixture, typically a 4:1 ratio of 1,4-dioxane to water, via syringe.[2]
-
Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical method such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
Part 2: Performance in Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are critical pharmacophores.[10] This reaction enables the formation of C-N bonds under conditions that tolerate a wide array of functional groups.
Mechanistic Considerations: The Ligand's Crucial Role
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[11][12] However, the nature of the ligand is even more critical here. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential to promote the reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst. The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine, forming the palladium-amido complex.[12]
Comparative Benchmarking for C-N Coupling
The reactivity trends observed in Suzuki coupling generally hold for Buchwald-Hartwig amination. The carboxylic acid moiety on the substrate requires a careful choice of base to avoid unwanted acid-base side reactions; often, more than two equivalents of base are used.
| Reagent | Leaving Group | Relative Reactivity | Key Advantages | Key Disadvantages |
| 2-Chloro -5-fluoro-4-methylbenzoic acid | Cl | Lower | Cost-effective for scale-up. | Requires specialized, highly active catalyst systems.[12][13] |
| 2-Bromo -5-fluoro-4-methylbenzoic acid | Br | Intermediate | Reliable reactivity with a broad range of amines. | Standard choice, well-documented performance. |
| 2-Iodo -5-fluoro-4-methylbenzoic acid | I | High | Milder conditions, suitable for sensitive amines. | Higher cost, potential for catalyst inhibition. |
| 5-Fluoro-4-methyl-2-(triflate)benzoic acid | OTf | Very High | Highly reactive, useful for challenging couplings. | Substrate synthesis adds steps, high cost. |
Table 2: Comparative analysis of leaving groups for Buchwald-Hartwig amination.
Field-Proven Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a robust starting point for the amination of this compound, employing a common and effective catalyst system.
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add sodium tert-butoxide (NaOt-Bu, 2.2 equiv.) to an oven-dried, sealable reaction tube.
-
Reagent Addition: Add this compound (1.0 equiv.), the desired amine (1.2 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a bulky phosphine ligand (e.g., XPhos, 4-6 mol%).[9]
-
Solvent and Sealing: Add anhydrous, degassed toluene or 1,4-dioxane. Seal the reaction tube tightly.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.
-
Work-up: After cooling to room temperature, carefully unseal the tube. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. The filtrate is then washed with a saturated aqueous solution of ammonium chloride (NH₄Cl) and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography to obtain the target N-aryl product.
Conclusion and Strategic Outlook
This compound stands out as a versatile and reliable building block for complex molecule synthesis. In both Suzuki-Miyaura and Buchwald-Hartwig couplings, it offers a commendable balance of reactivity, stability, and cost-effectiveness. While chloro-analogs provide a cost advantage for large-scale synthesis, they demand more rigorous catalyst optimization. Conversely, iodo- and triflate-analogs offer enhanced reactivity for particularly challenging transformations but at a significant cost premium. For the discovery chemist engaged in lead optimization and library synthesis, the predictable and robust performance of this compound makes it an indispensable tool, providing a solid foundation for the rapid construction of novel chemical entities.
References
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
The Strategic Utility of 2-Bromo-5-fluoro-4-methylbenzoic Acid in Modern Pharmaceutical Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and novelty of a synthetic route. Among the vast arsenal of chemical building blocks, halogenated benzoic acid derivatives stand out for their versatility. This guide provides an in-depth technical comparison of the applications of 2-Bromo-5-fluoro-4-methylbenzoic acid, a uniquely substituted intermediate, in the synthesis of complex pharmaceutical agents. We will explore its strategic advantages and compare synthetic pathways utilizing this starting material against alternative methodologies, supported by experimental data and protocols.
Introduction: The Value Proposition of a Polysubstituted Aromatic Scقaffold
This compound is a highly functionalized aromatic compound that serves as a versatile intermediate in organic synthesis.[1] Its utility in medicinal chemistry is underscored by the strategic placement of its substituents, each offering distinct opportunities for molecular elaboration. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[2] The fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of the final drug molecule, properties that are highly desirable in modern drug design.[3] The carboxylic acid and methyl groups offer further points for modification, allowing for the construction of complex molecular architectures.
This guide will focus on a key application of a close isomer, 2-bromo-5-fluorotoluene, in the synthesis of the potent BRAF inhibitor, Lifirafenib (BGB-283), to illustrate the strategic advantages of this substitution pattern. While the direct use of this compound in the synthesis of a commercial drug is not readily found in publicly available literature, the synthesis of Lifirafenib from a closely related precursor provides a compelling case study for comparison.
Case Study: Synthesis of the BRAF Inhibitor Lifirafenib (BGB-283)
Lifirafenib is a next-generation pan-RAF inhibitor that has shown promise in treating cancers with BRAF mutations, which are prevalent in melanoma and other solid tumors.[4][5] The synthesis of Lifirafenib, as disclosed in patent literature (WO2013097224A1), highlights the strategic use of a brominated and fluorinated toluene derivative.
Synthetic Pathway Starting from a 2-Bromo-5-fluorotoluene Derivative
A crucial step in the synthesis of Lifirafenib involves the coupling of a functionalized pyrimidine core with a substituted phenyl moiety. A plausible and efficient route, based on established synthetic methodologies for similar compounds, would utilize a derivative of 2-bromo-5-fluorotoluene. The following diagram illustrates a key transformation in a potential synthetic route to a key intermediate for Lifirafenib.
Caption: A plausible synthetic workflow for a key Lifirafenib intermediate.
This route leverages the directing effects of the substituents on the aromatic ring to achieve the desired regiochemistry for subsequent coupling reactions. The bromine atom serves as a crucial handle for the introduction of the pyrimidine core, a common feature in many kinase inhibitors.
Comparative Analysis: Alternative Synthetic Strategies
To appreciate the advantages of the aforementioned route, it is instructive to compare it with alternative synthetic strategies that could be employed to generate the same or similar intermediates.
Alternative Route 1: Grignard Reaction and Carboxylation
An alternative approach to introduce the carboxylic acid functionality, if starting from 2-bromo-5-fluorotoluene, would involve a Grignard reaction followed by carboxylation with carbon dioxide.
Caption: Alternative synthesis via a Grignard reaction.
While this method is a classic and reliable way to form carboxylic acids, it requires strictly anhydrous conditions and may not be compatible with other functional groups that are sensitive to Grignard reagents. Furthermore, subsequent bromination of the resulting benzoic acid would be necessary to re-introduce the handle for coupling, potentially leading to a mixture of isomers and lower overall yield.
Alternative Route 2: Ortho-metalation
Directed ortho-metalation (DoM) of a suitable precursor, such as 4-fluoro-3-methylbenzoic acid, could also be considered.
Caption: Synthesis via directed ortho-metalation.
This strategy offers excellent regiocontrol, as the deprotonation is directed by the carboxylic acid group. However, it requires the use of strong organolithium bases at low temperatures, which can be challenging to handle on an industrial scale. The commercial availability and cost of the starting material, 4-fluoro-3-methylbenzoic acid, would also be a factor in the overall economic viability of this route.
Experimental Data Comparison
To provide a quantitative comparison, let's consider hypothetical yet realistic experimental data for the key steps in the synthesis of a common intermediate.
| Synthetic Step | Route 1 (Nitration/Reduction) | Route 2 (Grignard/Bromination) | Route 3 (Ortho-metalation) |
| Key Transformation | Nitration of 2-bromo-5-fluorotoluene | Bromination of 4-fluoro-3-methylbenzoic acid | Ortho-bromination of 4-fluoro-3-methylbenzoic acid |
| Typical Reagents | HNO₃, H₂SO₄ | Br₂, FeBr₃ | n-BuLi, THF; then Br₂ |
| Reaction Conditions | 0-25 °C | 25-50 °C | -78 °C to 0 °C |
| Typical Yield | 85-95% (regioselective) | 60-75% (mixture of isomers) | 80-90% (highly regioselective) |
| Scalability | Readily scalable | Scalable, but purification can be challenging | Challenging to scale due to low temperatures and pyrophoric reagents |
| Safety Considerations | Strong acids, nitrating agent | Bromine is corrosive and toxic | Pyrophoric reagents, cryogenic temperatures |
Detailed Experimental Protocols
Protocol 1: Nitration of 2-Bromo-5-fluorotoluene (Illustrative)
Objective: To synthesize 2-bromo-5-fluoro-4-nitrotoluene, a key intermediate.
Materials:
-
2-Bromo-5-fluorotoluene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 2-bromo-5-fluorotoluene to the cold sulfuric acid with stirring.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel and cool it to 0 °C.
-
Add the nitrating mixture dropwise to the reaction flask, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion: A Strategic Choice for Complex Molecule Synthesis
The strategic use of this compound and its close derivatives offers significant advantages in the synthesis of complex pharmaceutical targets like Lifirafenib. The inherent functionality of this building block allows for efficient and regioselective transformations, particularly in the crucial steps of core scaffold assembly. While alternative synthetic routes exist, they often present challenges in terms of scalability, safety, or overall yield. The analysis of different synthetic strategies underscores the importance of selecting a starting material that not only possesses the necessary reactive handles but also facilitates a robust and economically viable manufacturing process. For medicinal chemists and process development scientists, this compound represents a valuable tool for the construction of novel and potent therapeutic agents.
References
The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for metabolically robust candidates is paramount. A molecule's susceptibility to biotransformation directly dictates its pharmacokinetic profile, influencing critical parameters such as half-life, bioavailability, and dosing frequency. The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance metabolic stability.[1] This guide provides an objective, in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated benzoic acid analogs, supported by experimental rationale, detailed protocols, and visualizations to inform rational drug design.
The Underlying Principle: Why Fluorination Enhances Metabolic Stability
The enhanced metabolic stability of fluorinated compounds is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is significantly more stable than a carbon-hydrogen (C-H) bond and thus more resistant to enzymatic cleavage.[2] Key metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily, are responsible for the oxidative metabolism of many xenobiotics.[3] By replacing a hydrogen atom at a metabolically vulnerable position—a "metabolic soft spot"—with fluorine, medicinal chemists can effectively "shield" the molecule from oxidative attack, thereby slowing down its metabolism, which often translates to a longer half-life and improved bioavailability.[2][4]
Furthermore, the high electronegativity of fluorine can alter the electronic properties of the entire molecule.[5] This can influence the acidity (pKa) of the carboxylic acid group, which in turn affects its interaction with metabolizing enzymes and transporters.[2]
Key Metabolic Pathways for Benzoic Acid Analogs
The metabolism of benzoic acid and its derivatives is primarily governed by two major enzymatic pathways:
-
Phase I Metabolism (Oxidation): Catalyzed predominantly by cytochrome P450 enzymes, this pathway involves the hydroxylation of the aromatic ring. For an unsubstituted benzoic acid, this can occur at the ortho, meta, or para positions. These hydroxylated metabolites can then be further processed in Phase II.[6][7]
-
Phase II Metabolism (Conjugation): This is a major clearance pathway for carboxylic acids.
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the conjugation of glucuronic acid to the carboxylic acid moiety, forming an acyl glucuronide. This process significantly increases the water solubility of the compound, facilitating its excretion.[8]
-
Amino Acid Conjugation: Benzoic acids can also be conjugated with amino acids, such as glycine, to form hippuric acid derivatives.[1]
-
Fluorination directly impacts the susceptibility of a benzoic acid analog to these pathways. Strategic placement of a fluorine atom on the aromatic ring can hinder or block CYP450-mediated hydroxylation at that site.
Visualizing the Metabolic Pathways and the Impact of Fluorination
The following diagram illustrates the primary metabolic routes for a generic benzoic acid and how fluorination can alter this process.
Caption: Metabolic fate of non-fluorinated vs. fluorinated benzoic acid.
Quantitative Comparison of Metabolic Stability
While direct, publicly available comparative studies on the metabolic stability of a simple, homologous series of fluorinated benzoic acids are limited, the principles of metabolic stabilization by fluorination are well-documented across various compound classes. The following table presents illustrative data from a study on indole derivatives to quantify the typical improvements seen in metabolic stability upon fluorination. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[5]
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species |
| Indoles | UT-155 | Non-fluorinated indole | 12.35 | - | Mouse |
| 32a | 4-Fluoro-indazole analog of UT-155 | >60 | - | Mouse |
Table adapted from a study on indole analogs to illustrate the principle of metabolic stabilization by fluorination.[5]
Based on established mechanisms, a similar trend would be expected for benzoic acid analogs, where strategic fluorination of the aromatic ring would block CYP450-mediated hydroxylation, leading to a longer half-life and lower intrinsic clearance.
Experimental Protocols for Assessing Metabolic Stability
The following protocols outline standard procedures for determining the metabolic stability of a compound using either liver microsomes or hepatocytes. These assays are the cornerstones of in vitro drug metabolism studies.
Liver Microsomal Stability Assay
This assay is a high-throughput method primarily for evaluating Phase I (CYP450-mediated) metabolism.[4]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials:
-
Test compounds (fluorinated and non-fluorinated benzoic acid analogs)
-
Pooled liver microsomes (from human or other relevant species)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds (high and low clearance)
-
Organic solvent (e.g., acetonitrile or methanol) for reaction termination
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Experimental Workflow Diagram:
Caption: Generalized workflow for an in vitro microsomal stability assay.
Step-by-Step Procedure:
-
Preparation of Reagents: Prepare a stock solution of the test and control compounds in a suitable organic solvent (e.g., DMSO). Dilute the liver microsomes and NADPH regenerating system in phosphate buffer to the desired concentrations.
-
Incubation: In a 96-well plate, add the liver microsome suspension and the test compound. Pre-incubate the plate at 37°C for a few minutes to allow the system to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well. The 0-minute time point is taken immediately after this addition by quenching the reaction.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent (e.g., 3 volumes of ice-cold acetonitrile).[5]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line gives the rate constant of elimination (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.[5]
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as intact hepatocytes contain both Phase I and Phase II enzymes and their necessary cofactors in a more physiologically relevant environment.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a suspension of hepatocytes.
Materials:
-
Cryopreserved hepatocytes (human or other relevant species)
-
Hepatocyte culture medium
-
Test compounds (fluorinated and non-fluorinated benzoic acid analogs)
-
Positive control compounds
-
96-well plates
-
Incubator/shaker set to 37°C with 5% CO2
-
LC-MS/MS system for analysis
Step-by-Step Procedure:
-
Hepatocyte Preparation: Thaw the cryopreserved hepatocytes according to the supplier's protocol and resuspend them in the culture medium. Determine cell viability and adjust the cell density.
-
Incubation: Add the hepatocyte suspension to a 96-well plate and pre-incubate at 37°C.
-
Initiation: Add the test compounds to the wells to start the incubation.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the cell suspension and quench the metabolic activity with a cold organic solvent.
-
Sample Processing: Process the samples as described in the microsomal stability assay.
-
LC-MS/MS Analysis: Quantify the remaining parent compound.
-
Data Analysis: Calculate t½ and CLint as described previously, normalizing for the number of hepatocytes per well.
Causality and Self-Validation in Experimental Design
-
Why use both microsomes and hepatocytes? Microsomal assays are excellent for high-throughput screening of CYP450-mediated metabolism. However, they lack the full complement of Phase II enzymes and transporters present in intact hepatocytes. Comparing data from both systems can elucidate the relative contributions of Phase I and Phase II pathways to a compound's clearance. For benzoic acids, where glucuronidation is a major pathway, the hepatocyte assay is particularly crucial.
-
The Role of Controls: Including positive controls with known high and low clearance rates (e.g., verapamil and warfarin, respectively) validates that the enzyme systems are active and performing as expected. A "minus-NADPH" or "minus-cofactor" control in the microsomal assay ensures that the observed compound depletion is due to enzymatic metabolism and not chemical instability.
-
Linearity and Time Points: The selection of time points is critical to accurately determine the elimination rate constant. The time course should be designed to capture a significant depletion of the parent compound (ideally up to 80-90%) while maintaining a linear relationship on a semi-log plot.
Conclusion and Future Directions
The strategic incorporation of fluorine is a highly effective and proven method for enhancing the metabolic stability of drug candidates, including benzoic acid analogs. By blocking sites susceptible to oxidative metabolism by CYP450 enzymes, fluorination can significantly increase a compound's half-life and improve its pharmacokinetic profile. However, it is important to note that in some specific cases, fluorination may not lead to an improvement in metabolic stability, underscoring the necessity of empirical testing.[9]
The in vitro assays described herein—liver microsomal and hepatocyte stability—are essential tools for quantitatively assessing these improvements. By employing these self-validating experimental systems, researchers can make informed decisions in the lead optimization process, ultimately selecting candidates with a higher probability of success in clinical development. Further research providing direct comparative data for a wide range of fluorinated benzoic acid analogs would be invaluable for building more predictive structure-metabolism relationship models for this important chemical class.
References
- 1. Glycine conjugation of the substituted benzoic acids in vitro: structure-metabolism relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Utility of metabolic stability screening: comparison of in vitro and in vivo clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism and structure-reactivity relationships for aromatic hydroxylation by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Safely Handling 2-Bromo-5-fluoro-4-methylbenzoic Acid
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential, field-tested procedures for the safe handling of 2-Bromo-5-fluoro-4-methylbenzoic acid, ensuring the integrity of your research and, most importantly, your personal safety. This is not merely a checklist; it is a framework for building a culture of safety and excellence in your laboratory.
Understanding the Hazard: A Proactive Approach to Safety
-
Skin Irritant (Category 2): Direct contact can cause redness, itching, and inflammation.[1][2][3]
-
Serious Eye Irritant (Category 2A): Can cause significant, but reversible, eye damage upon contact.[1][2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if inhaled as a dust or powder.[1][3][4]
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
Our safety protocols are therefore designed to mitigate these specific risks through a combination of engineering controls, personal protective equipment, and rigorous operational procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Standard/Material | Rationale |
| Eyes/Face | Chemical Safety Goggles | ANSI Z87.1 / EN166 | Protects against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][6] |
| Hands | Nitrile or Butyl Rubber Gloves | ASTM F739 / EN374 | Provides a chemical-resistant barrier to prevent skin contact.[5][6][7] Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body | Laboratory Coat | --- | Protects skin and personal clothing from contamination.[8] |
| Respiratory | N95 Respirator or higher | NIOSH/MSHA or EN 149 approved | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[6][7] |
PPE Selection Workflow
The level of PPE required is dictated by the specifics of the procedure. The following diagram illustrates a decision-making workflow for selecting appropriate PPE.
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: From Weighing to Reaction
Adherence to a strict operational plan minimizes the risk of exposure and ensures the reproducibility of your experiments.
Preparation and Weighing
-
Work in a Controlled Environment: All handling of solid this compound must be conducted in a certified chemical fume hood to control airborne particles.[8]
-
Prepare Your Workspace: Before starting, ensure the fume hood sash is at the appropriate height. Decontaminate the work surface. Have all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags readily available.
-
Don PPE: Follow the PPE guidelines outlined in Section 2.
-
Weighing the Compound:
-
Use a tared weigh boat or appropriate container.
-
Carefully transfer the desired amount of the compound using a clean spatula.
-
Avoid generating dust. If dust is observed, pause and allow the ventilation to clear it.
-
Close the primary container immediately after weighing.
-
-
Post-Weighing:
-
Clean the balance and surrounding area with a damp cloth to remove any residual powder.
-
Dispose of the cloth and any contaminated weigh boats in the designated solid waste container.
-
Dissolution and Reaction
-
Solvent Addition: Add the solvent to the reaction vessel containing the weighed compound slowly to avoid splashing.
-
Maintain Containment: Keep the reaction vessel covered as much as possible during the reaction.
-
Temperature Control: If heating is required, use a well-controlled heating mantle and condenser to prevent the release of vapors.
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and correct action is crucial.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen.[9] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or you are not comfortable cleaning it, notify your lab supervisor or safety officer. For small spills, wear your full PPE, cover the spill with an absorbent material, and gently sweep it into a designated waste container.[5] Avoid creating dust.[10] Clean the area with soap and water. |
Emergency Response Workflow
Caption: Workflow for responding to an exposure event.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All solid waste contaminated with this compound, including weigh boats, gloves, and absorbent materials from spills, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container for halogenated organic compounds.
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[8][9] Do not pour any waste down the drain.[8]
By integrating these safety protocols into your daily laboratory workflow, you foster an environment of scientific excellence and personal accountability. Your commitment to safety is paramount to the success of your research and the well-being of your entire team.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 6. leelinework.com [leelinework.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 9. aksci.com [aksci.com]
- 10. ehs.com [ehs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
